6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
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Properties
IUPAC Name |
6-(hydroxymethyl)-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHINJNZZCOWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619200 | |
| Record name | 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443955-31-5 | |
| Record name | 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one synthesis protocol
An In-depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazinone scaffold is a core component of various biologically active molecules, including potent antitubercular agents.[1][2] This document details a robust two-stage synthetic strategy, beginning with the formation of the key carboxylic acid intermediate, followed by its selective reduction. The narrative emphasizes the chemical principles behind procedural choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also understand its mechanistic underpinnings. The protocol is supported by detailed experimental steps, characterization data, and visual diagrams to facilitate clear understanding and execution.
The Benzothiazinone Scaffold: A Privileged Structure in Drug Discovery
The 2H-benzo[b][2][3]thiazin-3(4H)-one ring system is a prominent heterocyclic scaffold that has garnered substantial attention in pharmacology. Its rigid, bicyclic structure serves as an effective pharmacophore, leading to the development of compounds with a wide array of biological activities. Most notably, derivatives of this scaffold, such as BTZ043 and PBTZ169 (macozinone), have emerged as a powerful new class of antitubercular agents that are currently in clinical studies.[1] Their novel mechanism of action against Mycobacterium tuberculosis makes them critical candidates in the fight against drug-resistant tuberculosis.[2] Furthermore, other derivatives have been investigated as acetylcholinesterase inhibitors for potential application in treating Alzheimer's disease.[4] The synthesis of specifically functionalized analogues, such as the 6-(hydroxymethyl) variant, is crucial for creating libraries of new chemical entities for structure-activity relationship (SAR) studies and further drug development.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is most effectively approached through a convergent strategy that builds the core heterocyclic system first and then modifies the substituent in the final step. This approach prevents potential interference of the reactive hydroxymethyl group during the ring-forming reaction.
The retrosynthetic analysis reveals a logical path starting from the target molecule:
-
Disconnection 1 (C-O Bond): The primary alcohol in the target molecule can be formed via the reduction of a carboxylic acid. This identifies 3-oxo-3,4-dihydro-2H-benzo[2][3]thiazine-6-carboxylic acid as the key immediate precursor. This is a strategic choice as the reduction of carboxylic acids to alcohols is a well-established and high-yielding transformation.
-
Disconnection 2 (Thiazine Ring Formation): The benzothiazinone ring itself is typically formed via a cyclocondensation reaction. This involves disconnecting the amide and thioether bonds, leading back to two simpler starting materials: 2-amino-5-carboxybenzenethiol and a two-carbon electrophile, such as chloroacetic acid or its ester derivative.[3]
Caption: Retrosynthetic analysis of the target compound.
This two-stage approach, outlined below, provides a clear and efficient pathway to the desired product.
Sources
- 1. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. The structural elucidation of such molecules is paramount for understanding their chemical behavior and potential as therapeutic agents. This document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles, providing a self-validating framework for researchers.
Introduction to 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one and the Imperative of Spectroscopic Analysis
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one belongs to the benzothiazinone class of heterocyclic compounds.[1][2][3] The strategic placement of a hydroxymethyl group on the benzene ring introduces a key functional handle for further synthetic modifications and potential biological interactions. Accurate and comprehensive spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and providing insights into its electronic and conformational properties. This guide will systematically dissect the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.
A standard and effective protocol for acquiring a ¹H NMR spectrum of 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CD₃OD or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument, to achieve optimal signal dispersion.
-
Data Acquisition: Record the spectrum at room temperature. Key acquisition parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
dot graph TD { subgraph Workflow for ¹H NMR Analysis A[Sample Weighing] --> B[Dissolution in Deuterated Solvent]; B --> C[Transfer to NMR Tube]; C --> D[Spectrometer Setup]; D --> E[Data Acquisition]; E --> F[Data Processing]; F --> G[Spectral Interpretation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for ¹H NMR Analysis"
The following table summarizes the ¹H NMR data for 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.26 | d, J = 7.9 Hz | 1H | Aromatic CH |
| 7.01-6.98 | m | 2H | Aromatic CH |
| 4.55 | s | 2H | -CH₂OH |
| 3.40 | s | 2H | -S-CH₂-C=O |
Interpretation:
-
The aromatic protons appear in the downfield region (δ 6.98-7.26 ppm), which is characteristic for protons attached to a benzene ring. The multiplicity of these signals (a doublet and a multiplet) is consistent with a trisubstituted benzene ring.
-
The singlet at δ 4.55 ppm, integrating to two protons, is assigned to the benzylic protons of the hydroxymethyl group (-CH₂OH). The singlet nature indicates no adjacent protons.
-
The singlet at δ 3.40 ppm, also integrating to two protons, corresponds to the methylene protons in the thiazine ring, adjacent to the sulfur atom and the carbonyl group. This chemical shift is consistent with the deshielding effects of these two heteroatoms.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule.
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the key difference being the observation of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets, one for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~138-140 | Aromatic C-S |
| ~130-135 | Aromatic C-N |
| ~125-130 | Aromatic CH |
| ~115-120 | Aromatic CH |
| ~60-65 | -CH₂OH |
| ~25-30 | -S-CH₂-C=O |
Interpretation:
-
The carbonyl carbon of the amide is expected to be the most downfield signal, typically around 165 ppm.
-
The aromatic carbons will appear in the range of 115-140 ppm, with the carbons attached to heteroatoms (S and N) being more downfield.
-
The carbon of the hydroxymethyl group is anticipated to resonate around 60-65 ppm.
-
The methylene carbon in the thiazine ring is expected to be the most upfield signal, around 25-30 ppm.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
dot graph TD { subgraph ESI-MS Workflow A[Sample Preparation in Solution] --> B[Infusion into ESI Source]; B --> C[Ionization]; C --> D[Mass Analysis]; D --> E[Detection]; E --> F[Mass Spectrum Generation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "ESI-MS Workflow"
Mass Spectrometry Data and Interpretation
| Ion | m/z (found) |
| [M+H]⁺ | 196.1 |
Interpretation:
The molecular formula of 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is C₉H₉NO₂S, with a calculated exact mass of 195.04. The observed m/z of 196.1 for the protonated molecule [M+H]⁺ is in excellent agreement with the calculated value (195.04 + 1.0078), confirming the molecular weight of the compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is particularly useful for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
For a solid sample like 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, the KBr pellet method is a common and reliable technique.
-
Sample Preparation: Grind a small amount of the compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Predicted IR Data and Interpretation
Based on the functional groups present in the molecule and data from similar benzothiazinone derivatives, the following characteristic IR absorption bands are expected.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3200-3100 | Medium | N-H stretch (amide) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1660 | Strong | C=O stretch (amide) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Medium | C-O stretch (alcohol) |
| ~1150 | Medium | C-N stretch |
Interpretation:
-
The broad O-H stretching band is a clear indicator of the hydroxyl group.
-
The N-H stretching vibration of the secondary amide in the thiazine ring is also expected.
-
The strong absorption around 1660 cm⁻¹ is a hallmark of the amide carbonyl group.
-
The presence of aromatic C-H and C=C stretching bands confirms the benzene ring.
-
The C-O stretching of the primary alcohol and the C-N stretching of the amide provide further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While specific UV-Vis data for this compound is not available in the provided search results, we can infer its likely absorption characteristics based on the photophysical properties of related benzothiazole and benzothiadiazole derivatives.[5][6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1 AU).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.
Predicted UV-Vis Absorption and Interpretation
The UV-Vis spectrum of 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.
-
π → π Transitions:* The benzothiazine core contains a conjugated system, which will give rise to strong absorption bands in the UV region, likely between 250 and 350 nm.
-
n → π Transitions:* The non-bonding electrons on the oxygen, nitrogen, and sulfur atoms can undergo transitions to anti-bonding π* orbitals. These transitions are typically weaker and may appear as shoulders on the more intense π → π* bands.
The exact position and intensity of these bands will be influenced by the solvent polarity.
Comprehensive Structural Elucidation: A Unified Spectroscopic Picture
The collective spectroscopic data provides a cohesive and unambiguous structural confirmation of 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
dot graph TD { subgraph Structural Elucidation A[¹H NMR] --> G{Structure}; B[¹³C NMR] --> G; C[Mass Spec] --> G; D[IR Spec] --> G; E[UV-Vis] --> G; end A -- Confirms proton environment & connectivity --> G; B -- Establishes carbon framework --> G; C -- Determines molecular weight & formula --> G; D -- Identifies key functional groups --> G; E -- Probes electronic transitions --> G; style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Integrated Spectroscopic Analysis"
The ¹H NMR data precisely maps the proton skeleton, while the predicted ¹³C NMR data corroborates the carbon framework. Mass spectrometry unequivocally establishes the molecular weight and formula. IR spectroscopy confirms the presence of the key hydroxyl, amide, and aromatic functional groups. Finally, the predicted UV-Vis spectrum provides insight into the electronic nature of the conjugated system. Together, these techniques provide a robust and self-validating characterization of the target molecule, essential for its advancement in drug discovery and development pipelines.
References
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Molecules, 27(7), 2121. [Link]
-
Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. (2010). Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 151-158. [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (2020). Beilstein Journal of Organic Chemistry, 16, 2754–2763. [Link]
-
Crystal structure of 4-benzyl-2H-benzo[b][5][7]thiazin-3(4H)-one. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 703–706. [Link]
-
Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. (2017). Chemical Communications, 53(11), 1739-1750. [Link]
-
Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. (2012). Science Translational Medicine, 4(150), 150ra121. [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). ResearchGate. [Link]
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- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Crystal structure of 4-benzyl-2H-benzo[b][1,4]thiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luminescence and photophysical properties of benzo[a]phenothiazines--therapeutic, physico-chemical, and analytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
1H NMR spectrum of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
Section 1: Introduction
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazine core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1][2] Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable analytical tool.[3][4]
This technical guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one. It is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying scientific rationale for the experimental protocol and data interpretation. We will explore the distinct proton environments within the molecule, detail a robust methodology for acquiring a high-fidelity spectrum, and conduct a systematic interpretation of the chemical shifts, integration, and signal multiplicities.
Section 2: Molecular Structure and Proton Environment Analysis
A thorough understanding of the molecule's structure is the foundation for any spectral interpretation. The key to predicting and assigning a ¹H NMR spectrum lies in identifying all chemically non-equivalent protons and anticipating their electronic environments.
Below is the chemical structure of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, with key protons labeled for clarity in the subsequent discussion.
Caption: Labeled structure of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
Analysis of Proton Environments:
-
Aromatic Protons (H-5, H-7, H-8): The benzene ring is trisubstituted, leaving three aromatic protons. Due to the substitution pattern, they are all chemically distinct and are expected to resonate in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm).[5] Their splitting patterns will be dictated by spin-spin coupling with their neighbors. H-8 is ortho to H-7, H-7 is ortho to H-8 and meta to H-5, and H-5 is meta to H-7. This will result in characteristic splitting patterns, with ortho coupling constants (³J) typically being larger (6-10 Hz) than meta coupling constants (⁴J, 1-3 Hz).[6][7]
-
Hydroxymethyl Protons (H-9, -CH₂OH): This benzylic methylene group is adjacent to the aromatic ring and a hydroxyl group. These two protons are expected to appear as a singlet, as they are not adjacent to any other protons. Their chemical shift will be downfield from typical aliphatic protons due to the deshielding effects of the aromatic ring and the oxygen atom.
-
Thiazine Methylene Protons (H-2, -S-CH₂-): These two protons are part of the heterocyclic ring, positioned between a sulfur atom and a carbonyl group. In a rigid ring system, these protons would be diastereotopic and thus chemically non-equivalent, theoretically giving rise to two separate signals, each split into a doublet by the other (an AX system). However, depending on the rate of ring conformational changes and the operating frequency of the spectrometer, they may appear as a single sharp singlet if their chemical shift difference is negligible or averaged out.[8]
-
Amide Proton (H-4, N-H): The amide proton's chemical shift can be highly variable and is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent.
-
Hydroxyl Proton (-OH): Similar to the amide proton, the hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. In protic solvents like methanol-d₄, this proton often exchanges with the solvent's deuterium, rendering it invisible in the spectrum.
Section 3: Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The quality of an NMR spectrum is directly dependent on a meticulous experimental approach. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy.
Rationale and Workflow
The goal is to obtain a clean, high-resolution spectrum free from contaminants and artifacts. This involves careful sample preparation to ensure homogeneity and the selection of appropriate instrument parameters to maximize signal-to-noise and resolution.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology
The causality behind each step is crucial for understanding the protocol. Simply listing steps is insufficient; a senior scientist must understand the 'why' to troubleshoot and adapt the method.
| Step | Action | Rationale (The 'Why') |
| 1 | Sample Purification & Drying | Ensure the sample is free of residual solvents or impurities from synthesis, which would otherwise appear in the spectrum and complicate interpretation. Drying under high vacuum removes volatile contaminants.[9] |
| 2 | Mass Determination | Accurately weigh 5-25 mg of the compound.[10][11] This quantity is optimal for modern high-field NMR spectrometers, providing excellent signal-to-noise in a reasonable time without causing issues related to sample solubility or solution viscosity. |
| 3 | Solvent Selection | Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, CD₃OD). The choice of solvent is critical: it must fully dissolve the sample, be chemically inert, and have minimal residual proton signals that overlap with analyte signals. CD₃OD is a good choice for this molecule due to the polar hydroxyl and amide groups. The deuterium lock signal from the solvent is essential for the spectrometer to maintain field stability.[10][12] |
| 4 | Filtration | Filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a clean, high-quality NMR tube.[9] This step is non-negotiable. Suspended solid particles drastically disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks (poor shimming), which can obscure fine details like coupling constants.[10] |
| 5 | Instrumentation | Place the sample in a high-field NMR spectrometer (e.g., 500 MHz). A higher field strength generally provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aromatic region. |
| 6 | Acquisition Parameters | Set standard acquisition parameters: a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and acquire 8-16 scans. These parameters provide a good balance between signal intensity and experimental time for a moderately concentrated sample. |
| 7 | Data Processing | Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual solvent peak of CD₃OD (δ ~3.31 ppm) to its known value. Integrate all signals. |
Section 4: Spectral Data and Interpretation
The following analysis is based on literature-reported data for 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, acquired at 500 MHz in CD₃OD.[13]
Overview of the ¹H NMR Spectrum
The spectrum exhibits four distinct regions of signals, consistent with the four primary types of proton environments identified in Section 2. The aromatic region shows signals for three protons, while two separate singlets in the aliphatic region account for the two different methylene groups.
Detailed Signal Assignment and Analysis
-
δ 7.26 ppm (1H, doublet, J = 7.9 Hz):
-
Assignment: H-8.
-
Rationale: This signal integrates to one proton and appears in the aromatic region. Its multiplicity is a doublet with a coupling constant of 7.9 Hz. This J value is characteristic of an ortho-coupling (³JHH) between adjacent protons on a benzene ring.[6][7] In the given structure, only H-8 has a single ortho neighbor (H-7) and no other neighbors close enough for significant coupling, leading to a clean doublet.
-
-
δ 7.01-6.98 ppm (2H, multiplet):
-
Assignment: H-5 and H-7.
-
Rationale: This complex signal integrates to two protons. It is assigned to the remaining aromatic protons, H-5 and H-7. H-7 is coupled to H-8 (ortho, J ≈ 7.9 Hz) and to H-5 (meta, J ≈ 2-3 Hz), which would result in a doublet of doublets. H-5 is coupled only to H-7 (meta), which would result in a narrow doublet or triplet (if coupling to the benzylic CH₂ is resolved, which is rare). The overlap of these two patterns results in the observed multiplet.[14]
-
-
δ 4.55 ppm (2H, singlet):
-
Assignment: H-9 (-CH₂OH).
-
Rationale: This sharp singlet integrates to two protons. Its chemical shift is significantly downfield, consistent with a benzylic methylene group attached to an electron-withdrawing oxygen atom.[5][15] The absence of splitting confirms it has no adjacent, non-equivalent protons. The hydroxyl proton does not cause splitting due to rapid chemical exchange with the deuterated methanol solvent.
-
-
δ 3.40 ppm (2H, singlet):
-
Assignment: H-2 (-S-CH₂-C=O).
-
Rationale: This signal is a singlet integrating to two protons. It is assigned to the methylene protons of the thiazinone ring. The deshielding effect of the adjacent sulfur and carbonyl groups places this signal at 3.40 ppm. The appearance as a singlet suggests that the two diastereotopic protons are accidentally isochronous (have the same chemical shift) or that a rapid conformational ring flip averages their environments on the NMR timescale at the measurement temperature.[8]
-
Data Summary Table
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.26 | 1H | doublet (d) | 7.9 | Aromatic H-8 |
| 7.01-6.98 | 2H | multiplet (m) | - | Aromatic H-5, H-7 |
| 4.55 | 2H | singlet (s) | - | H-9 (-CH₂OH) |
| 3.40 | 2H | singlet (s) | - | H-2 (-S-CH₂-) |
Section 5: Advanced Structural Insights and Considerations
The Role of the Solvent (CD₃OD)
The choice of methanol-d₄ is significant. As a protic solvent, it readily forms hydrogen bonds with the N-H and O-H groups of the analyte. This leads to rapid deuterium exchange, which is why the signals for the amide (H-4) and hydroxyl protons are not observed in the reported spectrum.[13] While this simplifies the spectrum by removing these broad and often variable signals, it also means no information about these protons is obtained. To observe them, the spectrum would need to be acquired in an aprotic solvent like DMSO-d₆.
Diastereotopic Protons of the Thiazine Ring
The methylene protons at the C-2 position are diastereotopic. The thiazinone ring is not planar, and the two protons on C-2 have different spatial relationships to the rest of the chiral molecular environment. In principle, they should have different chemical shifts and couple to each other, producing a pair of doublets (an AB quartet). The observation of a singlet[13] indicates that their chemical shift difference (Δν) is very small or zero at 500 MHz, a phenomenon known as magnetic equivalence or isochrony.
Section 6: Conclusion
The ¹H NMR spectrum of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one provides a distinct and interpretable fingerprint that is essential for its structural confirmation and quality control. The key features include a characteristic three-proton aromatic system with resolved ortho-coupling, and two diagnostic singlets corresponding to the hydroxymethyl and thiazinone methylene groups. This guide has detailed the scientific basis for the experimental acquisition and the logical process of spectral interpretation, providing researchers with the necessary framework to confidently analyze this compound and its derivatives. The understanding of solvent effects and the nature of diastereotopic protons further enriches the structural information that can be gleaned from this powerful analytical technique.
Section 7: References
-
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry, 398(2), 263-265. [Link]
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How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
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NMR Sample Preparation Guide. Scribd. [Link]
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Experimental section. The Royal Society of Chemistry. [Link]
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NMR Sample Preparation. Western University. [Link]
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The NMR interpretations of some heterocyclic compounds which are.... ResearchGate. [Link]
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NMR Coupling Constants. Iowa State University, Chemical Instrumentation Facility. [Link]
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1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
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Interpreting a 1H NMR Spectrum. OpenOChem Learn. [Link]
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1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0032039). Human Metabolome Database. [Link]
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14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
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Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. PMC. [Link]
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1H NMR Coupling Constants. Organic Chemistry Data. [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Ch 13 - Coupling. University of Calgary. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
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Chemical shifts. Unknown Source. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Unknown Source. [Link]
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1H NMR Chemical Shift. Oregon State University. [Link]
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[9][16]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. [Link]
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Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Institutes of Health. [Link]
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][9][16]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]
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Synthesis of 6-cinnamoyl-2H-benzo[b][9][16]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed. [Link]
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2H-1,4-Benzothiazine-3(4H)-one - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
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NMR Spectra of Products. The Royal Society of Chemistry. [Link]
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Unraveling the Molecular Fragmentation of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one: An In-Depth Mass Spectrometric Guide
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] This document, intended for researchers, scientists, and professionals in drug development, delves into the principles of its ionization and fragmentation pathways under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). By synthesizing foundational mass spectrometry principles with data from related chemical structures, we propose a detailed fragmentation fingerprint for this molecule. This guide also outlines a robust, self-validating experimental protocol for its analysis, ensuring scientific integrity and reproducibility. All technical assertions are substantiated with citations to authoritative literature, providing a well-grounded resource for the scientific community.
Introduction: The Significance of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
The 2H-benzo[b][5][6]thiazin-3(4H)-one scaffold is a core structure in a variety of biologically active molecules, including agents with anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory properties.[1][7] The specific analogue, 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, with its reactive hydroxymethyl group, presents a key synthetic intermediate and a potential pharmacophore. Its structural elucidation and unequivocal identification are paramount for advancing drug discovery programs and ensuring the quality of pharmaceutical compounds.
Mass spectrometry is an indispensable tool for the structural characterization of small molecules, offering unparalleled sensitivity and specificity.[8] Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing moderately polar and thermally labile molecules like the one , as it typically preserves the molecular ion, providing crucial molecular weight information.[9] Tandem mass spectrometry (MS/MS), through collision-induced dissociation (CID), allows for the controlled fragmentation of the molecular ion, yielding a unique fragmentation pattern that serves as a structural fingerprint.[8]
This guide will first establish the foundational molecular properties of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one and then present a detailed, step-by-step protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core of this document is a reasoned and detailed interpretation of the expected mass spectrum, including a proposed fragmentation mechanism grounded in established chemical principles and supported by literature on related compounds.
Molecular Profile:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | [10] |
| Molecular Weight | 195.24 g/mol | [10] |
| Exact Mass | 195.0354 Da | [10] |
| Protonated Adduct [M+H]⁺ (Expected) | 196.0427 m/z | Calculated |
| Protonated Adduct [M+H]⁺ (Observed) | 196.1 m/z | [10] |
Experimental Protocol: A Self-Validating Workflow for LC-MS/MS Analysis
The following protocol is designed to provide a robust and reproducible method for the analysis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design.
Sample and Reagent Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one in LC-MS grade methanol.
-
Working Solution: Serially dilute the stock solution with a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The addition of formic acid is crucial to promote protonation in positive ion mode ESI, enhancing the signal of the [M+H]⁺ ion.
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B (re-equilibration)
-
Mass Spectrometry (MS) Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (Nitrogen) Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Cone Voltage: 30 V. A moderate cone voltage can aid in desolvation and ion transmission, with higher voltages potentially inducing in-source fragmentation.
-
Acquisition Mode:
-
Full Scan (MS1): m/z 50-300 to detect the protonated molecule [M+H]⁺ at m/z 196.04.
-
Tandem MS (MS/MS): Product ion scan of the precursor ion m/z 196.04.
-
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions, from precursor-rich to fragment-rich spectra.
Workflow Visualization
Caption: LC-MS/MS workflow for the analysis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
Interpretation of the Mass Spectrum and Proposed Fragmentation Pathway
Based on the chemical structure of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a logical fragmentation pathway can be proposed. The molecule possesses several key features that will dictate its fragmentation under CID: the benzothiazinone core, a lactam (amide within a ring), a thioether, an aromatic ring, and a benzylic alcohol. Protonation is expected to occur at the amide oxygen or the nitrogen atom, both being sites of high proton affinity.
The Protonated Molecule [M+H]⁺
In positive mode ESI, the molecule will readily accept a proton to form the pseudomolecular ion [M+H]⁺ at an m/z of 196.0427 (exact mass). This will be the precursor ion for subsequent MS/MS experiments.
Key Fragmentation Pathways
The fragmentation of the protonated molecule is anticipated to proceed through a series of characteristic neutral losses and bond cleavages.
-
Loss of Water (H₂O): The presence of the hydroxymethyl group makes the neutral loss of water (18.01 Da) a highly probable initial fragmentation step. This is a common fragmentation pathway for alcohols, particularly benzylic alcohols, leading to the formation of a stable resonance-stabilized carbocation.[11]
-
Loss of Formaldehyde (CH₂O): Another common fragmentation for hydroxymethyl-substituted aromatic compounds is the loss of formaldehyde (30.01 Da). This rearrangement reaction would lead to a stable benzothiazinone radical cation.
-
Cleavage of the Thiazine Ring: The benzothiazinone ring contains several bonds that can be cleaved upon collisional activation.
-
Loss of CO: The lactam carbonyl group can be lost as carbon monoxide (27.99 Da).
-
Retro-Diels-Alder (RDA)-type reaction: While less common for this specific ring system, RDA-type fragmentations are known in heterocyclic systems and could lead to the opening of the thiazine ring.
-
Cleavage of the C-S and C-N bonds: This would lead to the fragmentation of the heterocyclic ring and the generation of smaller fragment ions.
-
Proposed Fragmentation Scheme
The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
Caption: Proposed CID fragmentation pathways for protonated 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
Summary of Expected Fragment Ions
| m/z (Exact) | Proposed Structure/Formula | Neutral Loss | Pathway |
| 196.0427 | C₉H₁₀NO₂S⁺ | - | Precursor Ion |
| 178.0321 | C₉H₈NOS⁺ | H₂O | 1 |
| 166.0321 | C₈H₈NOS⁺ | CH₂O | 2 |
| 168.0478 | C₈H₁₀NOS⁺ | CO | 3 |
| 150.0372 | C₈H₈NS⁺ | H₂O, CO | 1 |
| 138.0372 | C₇H₈NS⁺ | CH₂O, CO | 2 |
| 137.0215 | C₇H₇NS⁺ | CO, CH₂OH | 3 |
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one. By combining a detailed, validated experimental protocol with a theoretically grounded interpretation of its fragmentation behavior, this document serves as a valuable resource for researchers in pharmaceutical and chemical analysis. The proposed fragmentation pathways, supported by the established chemistry of related functional groups and heterocyclic systems, offer a robust starting point for the structural confirmation of this compound and its analogues. The application of high-resolution mass spectrometry will be instrumental in confirming the elemental compositions of the proposed fragments, further solidifying the structural assignments.
References
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Ji, H. Y., Lee, H. W., Kim, Y. H., Jeong, D. W., & Lee, H. S. (2005). Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 826(1-2), 214-219. Available from: [Link]
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Li, A., Li, M., & O'Brien, R. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6568. Available from: [Link]
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Debrauwer, L., Rathahao, E., & Mabrok, S. (2008). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. Journal of Mass Spectrometry, 43(10), 1364-1375. Available from: [Link]
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Patel, C., Bassin, J. P., Scott, M., Mscentre, Hunter, A. P., Martin, L., & Goyal, M. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(7), 861. Available from: [Link]
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Ali, S. H., Çevik, U. A., Osman, B., Bakir, T., Ahmed, N. A. H., Özaslan, M. S., ... & Özkay, Y. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. Available from: [Link]
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Li, X., Li, G., Zhang, J., Liu, Y., & Zhang, W. (2011). Synthesis of 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6438-6441. Available from: [Link]
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Kertesz, V., & Van Berkel, G. J. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 45(5), 494-514. Available from: [Link]
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Makarov, V. A., Riabova, O. B., Yusina, E. N., & Granik, V. G. (2024). Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives. Journal of Biomolecular Structure and Dynamics, 1-15. Available from: [Link]
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Csollei, J., Wsol, V., Jampilek, J., & O'Mahony, J. (2011). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Molecules, 16(9), 7432-7449. Available from: [Link]
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Legoabe, L. J., Petzer, A., & de Kock, C. (2023). Quinolone analogues of benzothiazinone: Synthesis, antitubercular structure-activity relationship and ADME profiling. European Journal of Medicinal Chemistry, 258, 115539. Available from: [Link]
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Awad, T., & El-Aneed, A. (2013). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Current Pharmaceutical Analysis, 9(1), 2-25. Available from: [Link]
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Trefzer, C., Škovierová, H., Burianková, K., Neres, J., Boitel, B., & Cole, S. T. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. The Journal of Biological Chemistry, 287(36), 30655-30663. Available from: [Link]
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Zhang, M., Li, Y., Wang, F., Liu, Y., & Zhang, T. (2019). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 24(23), 4356. Available from: [Link]
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Meyer, J. J., Arndt, J., Brönstrup, M., & Köster, H. (2020). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Beilstein Journal of Organic Chemistry, 16, 2516-2524. Available from: [Link]
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McIndoe, J. S., & Rosenberg, L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Comments on Inorganic Chemistry, 39(3), 111-127. Available from: [Link]
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Steinhilber, D., Proschak, E., & Stark, H. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 16(24), 3763-3769. Available from: [Link]
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Muthu, S., Al-Dies, A. M., Al-Tamimi, A. M., & El-Emam, A. A. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of a Novel Thiophene Derivative. Polycyclic Aromatic Compounds, 1-22. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Muthu-Al-Dies/a42b109559c55b76c8c9e51c1f4e1f7a0b3f8e56]([Link]
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Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358-o2359. Available from: [Link]
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Allen, F., Johnson, O., & Macrae, C. F. (2015). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Metabolites, 5(3), 435-454. Available from: [Link]
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Makarov, V., Möllmann, U., & Cole, S. T. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science, 324(5928), 801-804. Available from: [Link]
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Trefzer, C., Rengifo-Gonzalez, M., & Cole, S. T. (2010). Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 132(39), 13663-13665. Available from: [Link]
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Trefzer, C., Škovierová, H., Burianková, K., Neres, J., Boitel, B., & Cole, S. T. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science, 337(6102), 1640-1643. Available from: [Link]
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Legoabe, L. J., Petzer, A., & de Kock, C. (2023). Quinolone analogues of benzothiazinone: Synthesis, antitubercular structure-activity relationship and ADME profiling. European journal of medicinal chemistry, 258, 115539. Available from: [Link]
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Chemical properties of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
Introduction
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is a heterocyclic organic compound featuring a core benzothiazine structure. This scaffold is of significant interest to the scientific and drug development communities due to its prevalence in a wide array of biologically active molecules. The 2H-benzo[b][1][2]thiazin-3(4H)-one core is a privileged structure in medicinal chemistry, forming the basis for compounds with potent therapeutic activities.[3]
Derivatives of this scaffold have been extensively investigated for various applications, most notably as antitubercular agents and as inhibitors of acetylcholinesterase for the potential treatment of neurodegenerative diseases like Alzheimer's.[2][4][5] The benzothiazinones (BTZs), for instance, represent a powerful class of antitubercular drugs that act via a novel mechanism: the inhibition of the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall.[6][7]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound as a key building block for chemical synthesis and drug discovery programs.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The structure of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one combines a rigid bicyclic aromatic system with reactive functional groups, making it a versatile synthetic intermediate.
Caption: 2D Structure of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
The key physicochemical data for this compound are summarized in the table below. While specific experimental data on properties like solubility and LogP are not widely published for this exact molecule, insights can be drawn from related benzothiazinone analogs, which often exhibit high lipophilicity and low aqueous solubility—a critical consideration in drug development.[8][9][10]
| Property | Value | Source |
| CAS Number | 443955-31-5 | [1][11] |
| Molecular Formula | C₉H₉NO₂S | [1] |
| Molecular Weight | 195.24 g/mol | [1] |
| Appearance | White solid | [1] |
| Exact Mass | 195.04 Da | [1] |
Synthesis and Purification
A reliable and efficient synthesis is paramount for the utility of any chemical building block. 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one can be synthesized in high yield from its corresponding carboxylic acid precursor.[1]
Synthetic Rationale
The described method is a two-step, one-pot reduction of a carboxylic acid to a primary alcohol.[1]
-
Activation: The starting material, 3-oxo-3,4-dihydro-2H-benzo[1][2]thiazine-6-carboxylic acid, is first activated. The addition of triethylamine (Et₃N) deprotonates the carboxylic acid, and subsequent treatment with isobutyl chloroformate forms a mixed anhydride. This in-situ activation is crucial as it converts the poorly electrophilic carboxylate into a highly reactive intermediate that is susceptible to nucleophilic attack by a mild reducing agent.
-
Reduction: Sodium borohydride (NaBH₄) is used to reduce the mixed anhydride to the primary alcohol. NaBH₄ is a selective and mild reducing agent, chosen for its compatibility with other functional groups in the molecule and its safer handling profile compared to stronger agents like lithium aluminum hydride (LiAlH₄). The reaction is quenched with water, followed by neutralization.
This approach is efficient, with a reported yield of 89%, making it suitable for producing significant quantities of the target compound.[1]
Caption: Workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
The following protocol is adapted from the documented synthesis.[1]
-
Suspension and Activation: Suspend 3-oxo-3,4-dihydro-2H-benzo[1][2]thiazine-6-carboxylic acid (400 mg, ~1.9 mmol) in tetrahydrofuran (THF, 19 mL) and cool the mixture to 0°C in an ice bath. Add triethylamine (Et₃N, 0.32 mL, ~2.3 mmol) followed by isobutyl chloroformate (0.3 mL, ~2.3 mmol). Stir the resulting suspension at 0°C for 2 hours.
-
Filtration: Filter the suspension and wash the collected solid with THF.
-
Reduction: Cool the filtrate to 0°C. Add sodium borohydride (NaBH₄, 150 mg, ~4.0 mmol) to the filtrate, followed by the slow, dropwise addition of water (10 mL).
-
Reaction Progression: Remove the ice bath, allowing the suspension to warm to room temperature. Stir the reaction mixture for 18 hours.
-
Work-up: Neutralize the reaction mixture with 1 N HCl and dilute with water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane (CH₂Cl₂/CH₃OH) to afford the title compound as a white solid (330 mg, 89% yield).[1]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of a synthesized compound. The combination of mass spectrometry and NMR spectroscopy provides unambiguous structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI)
-
Result: The analysis shows a prominent ion at m/z = 196.1, which corresponds to the protonated molecule [M+H]⁺.[1]
-
Interpretation: This result is in excellent agreement with the calculated exact mass of 195.04 for the neutral molecule C₉H₉NO₂S, confirming its elemental composition. ESI is a soft ionization technique ideal for this molecule, preventing fragmentation and clearly indicating the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the molecule.
-
Solvent: Deuterated Methanol (CD₃OD)
-
Frequency: 500 MHz
-
Reported Data & Assignments: [1]
-
δ 7.26 (d, J=7.9 Hz, 1H): This doublet corresponds to the proton on the aromatic ring at position 8, coupled to the proton at position 7.
-
δ 7.01-6.98 (m, 2H): This multiplet represents the remaining two aromatic protons at positions 5 and 7.
-
δ 4.55 (s, 2H): A singlet integrating to two protons, characteristic of the benzylic methylene protons of the hydroxymethyl group (-CH₂ -OH).
-
δ 3.40 (s, 2H): A singlet integrating to two protons, assigned to the methylene protons within the thiazinone ring (-S-CH₂ -C=O).
-
Infrared (IR) Spectroscopy
While specific IR data for this compound is not available in the cited literature, characteristic absorption bands can be predicted based on its functional groups, with reference to similar benzothiazinone structures.[4][12]
-
~3200-3400 cm⁻¹: Broad peak for the O-H stretch of the alcohol and a sharper peak for the N-H stretch of the secondary amide.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methylene groups.
-
~1660-1690 cm⁻¹: Strong C=O stretch from the amide (lactam) carbonyl group.
-
~1600 cm⁻¹: C=C stretching from the aromatic ring.
-
~1000-1250 cm⁻¹: C-O stretching from the primary alcohol.
Reactivity and Potential for Derivatization
The true value of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one in drug discovery lies in its potential as a scaffold for creating diverse chemical libraries. Its structure contains several key functional groups that can be readily modified.
Caption: Key reactive sites on the benzothiazinone scaffold for derivatization.
-
Hydroxymethyl Group (-CH₂OH): This is a highly versatile functional handle.
-
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a vast range of subsequent reactions (e.g., reductive amination, amide coupling).
-
Esterification/Etherification: The alcohol can be converted into esters or ethers to modulate properties like lipophilicity and metabolic stability.
-
Nucleophilic Substitution: It can be transformed into a good leaving group (e.g., a tosylate or halide), allowing for the introduction of various nucleophiles to build complexity.
-
-
Amide Nitrogen (N-H): The secondary amine within the lactam ring can be functionalized.
-
N-Alkylation/N-Arylation: Introduction of substituents on the nitrogen can significantly alter the molecule's conformation and biological activity, a common strategy in medicinal chemistry.[3]
-
-
Aromatic Ring: The benzene ring is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can serve as interaction points with biological targets.
This inherent reactivity allows for the systematic exploration of the chemical space around the benzothiazinone core. Such explorations are critical for developing Structure-Activity Relationships (SAR) and optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles, which is a known challenge for this class of compounds.[8][10]
Conclusion
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is a well-characterized compound with a straightforward, high-yielding synthesis. Its molecular architecture, combining the medicinally relevant benzothiazinone core with a versatile hydroxymethyl functional group, makes it an exceptionally valuable starting material for drug discovery and development. The detailed understanding of its chemical properties, synthesis, and reactivity presented in this guide provides a solid foundation for researchers aiming to leverage this scaffold in the creation of novel therapeutic agents, particularly in the fields of infectious diseases and neurodegeneration.
References
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Title: Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors Source: MDPI URL: [Link]
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Title: Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones Source: Royal Society of Chemistry URL: [Link]
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Title: Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors Source: ResearchGate URL: [Link]
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Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: ResearchGate URL: [Link]
-
Title: AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS Source: PharmaTutor URL: [Link]
-
Title: Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations Source: PLOS ONE URL: [Link]
-
Title: Mechanism of action of benzothiazinone and inhibitors of DprE1. Source: ResearchGate URL: [Link]
-
Title: Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model Source: PubMed URL: [Link]
-
Title: Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity Source: MDPI URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: National Institutes of Health (NIH) URL: [Link]
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Title: [Effect of physicochemical properties on the pharmacokinetic parameters of the new representative of benzothiazinones antituberculosis drug macozinonе] Source: PubMed URL: [Link]
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Title: Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates Source: National Institutes of Health (NIH) URL: [Link]
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The Achilles' Heel of Mycobacteria: A Technical Guide to the Mechanism of Action of Benzothiazinone Derivatives
Abstract
Benzothiazinone (BTZ) derivatives represent a paradigm shift in the fight against tuberculosis, exhibiting potent bactericidal activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the core mechanism of action of this promising class of compounds. We will dissect the molecular intricacies of their target, the flavoenzyme decaprenyl-phospho-β-D-ribofuranose 2'-oxidase (DprE1), detail the covalent inhibition that defines their potency, and explore the genetic basis of resistance. Furthermore, this guide serves as a practical resource for the scientific community by providing detailed, field-proven experimental protocols to study and validate the mechanism of these inhibitors.
Introduction: A New Era in Anti-Tuberculosis Therapy
For decades, the therapeutic arsenal against tuberculosis has been limited, facing the ever-growing threat of drug resistance. The emergence of benzothiazinones, a novel class of nitroaromatic compounds, has infused new hope into the drug development pipeline.[1][2] Lead compounds such as BTZ043 and its optimized derivative, PBTZ169 (macozinone), have demonstrated remarkable potency, with minimum inhibitory concentrations (MICs) in the nanomolar range, significantly lower than many current first-line anti-TB drugs.[1][3] This guide will illuminate the precise and unique mechanism that underpins the powerful bactericidal effect of these molecules.
The Molecular Target: DprE1 and the Arabinan Biosynthesis Pathway
The mycobacterial cell wall is a complex and unique structure, essential for the bacterium's survival and a prime target for antimicrobial agents.[4] Benzothiazinones exert their effect by crippling a critical chokepoint in the biosynthesis of this wall.
The DprE1/DprE2 Epimerase Complex
The specific target of benzothiazinones is the enzyme decaprenyl-phospho-β-D-ribofuranose 2'-oxidase, or DprE1.[5][6][7] DprE1 is a flavoenzyme containing a flavin adenine dinucleotide (FAD) cofactor.[6] It works in concert with a second enzyme, DprE2, to form a heterodimeric complex that catalyzes a crucial epimerization reaction in the synthesis of the mycobacterial cell wall.[2][8][9]
This two-step process converts decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA).[1][8][10] DPA is the sole donor of arabinofuranose residues for the synthesis of two essential cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM).[2][4][6]
The epimerization process is as follows:
-
Oxidation: DprE1 oxidizes the 2'-hydroxyl group of DPR to form a keto intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), while its FAD cofactor is reduced to FADH₂.[1][11][12]
-
Reduction: DprE2 then reduces DPX to the final product, DPA.[1][12]
By inhibiting DprE1, benzothiazinones halt the production of DPA, thereby blocking the synthesis of AG and LAM. This disruption of cell wall integrity leads to rapid cell lysis and bacterial death.[5][7][13]
Caption: The DprE1/DprE2-catalyzed epimerization of DPR to DPA.
The Mechanism of Covalent Inhibition: A Suicide Substrate
Benzothiazinones are not merely inhibitors; they are classified as suicide substrates or mechanism-based inactivators.[6][11] This means they are chemically transformed by their target enzyme into a reactive species that then irreversibly inactivates the enzyme.
The process of covalent inhibition unfolds in a series of precise steps within the DprE1 active site:
-
Prodrug Activation: Benzothiazinones are prodrugs that, in their native state, are relatively inert.[6][14] Upon entering the active site of DprE1, the reduced FADH₂ cofactor, generated during the normal catalytic cycle, reduces the essential nitro group of the benzothiazinone molecule.[6][15]
-
Formation of a Reactive Intermediate: This reduction converts the nitro group into a highly reactive nitroso derivative.[1][14][15]
-
Nucleophilic Attack: The electrophilic nitroso intermediate is then immediately subject to a nucleophilic attack by the thiol group (-SH) of a highly conserved cysteine residue within the DprE1 active site. In M. tuberculosis, this critical residue is Cysteine-387 (Cys387).[6][16][17]
-
Irreversible Covalent Adduct: This attack results in the formation of a stable, irreversible semimercaptal covalent bond between the benzothiazinone derivative and the Cys387 residue of DprE1.[1][6][17]
This covalent modification permanently inactivates the DprE1 enzyme, leading to a complete and sustained blockage of the arabinan biosynthesis pathway.[6] The exquisite potency of benzothiazinones is attributed to this highly specific and irreversible mechanism of action.[1]
Caption: Workflow for MIC determination using the REMA method.
DprE1 Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of purified DprE1.
Principle: The DprE1-catalyzed oxidation of its substrate produces hydrogen peroxide (H₂O₂), which can be detected using a fluorogenic probe like Amplex Red or Resazurin in the presence of horseradish peroxidase (HRP).
Protocol:
-
Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme.
-
DprE1 substrate: farnesyl-phosphoryl-β-D-ribofuranose (FPR).
-
Flavin adenine dinucleotide (FAD).
-
Horseradish peroxidase (HRP).
-
Amplex Red or Resazurin.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol.
-
Test compounds dissolved in DMSO.
-
96-well black, flat-bottom plates.
-
-
Assay Procedure:
-
Prepare a master mix containing the DprE1 enzyme, FAD, HRP, and Amplex Red/Resazurin in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 10-60 minutes to allow for compound binding.
-
Initiate the reaction by adding the FPR substrate.
-
Immediately measure the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Confirmation of Covalent Adduct Formation by Mass Spectrometry
Mass spectrometry is the definitive method to confirm the covalent modification of DprE1.
Principle: The formation of a covalent adduct results in a predictable mass increase in the protein or a specific peptide, which can be detected by mass spectrometry.
Protocol:
-
Sample Preparation:
-
Incubate purified DprE1 with a molar excess of the benzothiazinone derivative. A DMSO-only control is essential.
-
Remove the unbound compound using a desalting column.
-
For Intact Protein Analysis: Analyze the desalted protein directly.
-
For Peptide Mapping (LC-MS/MS):
-
Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).
-
Digest the protein into smaller peptides using a protease like trypsin.
-
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution tandem mass spectrometer.
-
Acquire data in a data-dependent mode, selecting peptide ions for fragmentation.
-
-
Data Analysis:
-
Intact Mass: Compare the deconvoluted mass spectrum of the treated protein with the control. A mass shift corresponding to the molecular weight of the benzothiazinone confirms covalent binding.
-
Peptide Mapping: Search the MS/MS data against the DprE1 protein sequence. Identify the peptide containing Cys387 and look for a mass modification on this cysteine residue that matches the mass of the bound inhibitor.
-
Site-Directed Mutagenesis of dprE1
This technique is used to create DprE1 variants (e.g., C387S) to confirm the role of Cys387 in the mechanism of action and resistance.
Principle: A plasmid containing the dprE1 gene is used as a template for PCR with primers containing the desired mutation. The parental, methylated template DNA is then digested, leaving the mutated plasmid.
Protocol (based on QuikChange method):
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation at the Cys387 codon.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu).
-
The reaction should contain the dprE1-expressing plasmid, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Run a PCR program with a sufficient number of cycles (e.g., 18-20) to amplify the entire plasmid.
-
-
DpnI Digestion:
-
Following PCR, add the DpnI restriction enzyme to the reaction mixture.
-
Incubate at 37°C for at least 1 hour. DpnI will digest the methylated, parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
-
-
Transformation and Verification:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Conclusion
Benzothiazinone derivatives represent a landmark achievement in the field of anti-tuberculosis drug discovery. Their unique mechanism of action, involving the suicide inhibition of the essential enzyme DprE1, confers exceptional potency and specificity. A thorough understanding of this mechanism, from the molecular interactions in the active site to the genetic basis of resistance, is crucial for their continued clinical development and for the rational design of the next generation of DprE1 inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this important class of antimycobacterial agents, ultimately contributing to the global effort to combat tuberculosis.
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BTZ-043 | Working Group for New TB Drugs. (n.d.). Retrieved January 17, 2026, from [Link]
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-
Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs. (n.d.). Retrieved January 17, 2026, from [Link]
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Schematic representation of the DprE1-DprE2 complex function and its inhibition. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Lutchmun, W., et al. (2021). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. JAC-Antimicrobial Resistance, 3(3), dlab133.
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- Imming, P., et al. (2021). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Organic & Biomolecular Chemistry, 19(23), 5130-5147.
-
The biosynthesis pathway of decaprenylphosphoryl arabinose in mycobacteria. (2010). Figshare. Retrieved January 17, 2026, from [Link]
- Pasca, M. R., et al. (2011).
- Lutchmun, W., et al. (2021). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. JAC-Antimicrobial Resistance, 3(3), dlab133.
- Batt, S. M., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11351-11356.
- El-Gamal, M. I., et al. (2022).
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Mechanism of action of macozinone. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Mikusova, K., et al. (2005). Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose. Journal of Bacteriology, 187(23), 8020-8025.
- Wolucka, B. A. (2008). Biosynthesis of D‐arabinose in mycobacteria – a novel bacterial pathway with implications for antimycobacterial therapy. The FEBS Journal, 275(11), 2691-2711.
- Mikusova, K., et al. (2005). Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose. Journal of Bacteriology, 187(23), 8020-8025.
- Li, X., et al. (2021). Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents. Bioorganic & Medicinal Chemistry, 30, 115938.
- El-Gamal, M. I., et al. (2022).
- Brecik, M., et al. (2021). Mutations in rv0678 Confer Low-Level Resistance to Benzothiazinone DprE1 Inhibitors in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(12), e00852-21.
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Structure and mechanism of a key enzyme in M. tuberculosis cell envelope biogenesis. (n.d.). UKRI. Retrieved January 17, 2026, from [Link]
- Zimmerman, M. D., et al. (2017). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial Agents and Chemotherapy, 61(5), e02442-16.
- Gurcha, S. S., et al. (2017). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(11), e01233-17.
- Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804.
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PBTZ169 - iM4TB. (n.d.). Retrieved January 17, 2026, from [Link]
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Mechanism of action of benzothiazinone and inhibitors of DprE1. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Mori, G., et al. (2022). Functional investigation of the antitubercular drug target Decaprenylphosphoryl-β-D-ribofuranose-2-epimerase DprE1/DprE2 complex.
- Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804.
- Asif, M. (2015). AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS.
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What are DprE1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 17, 2026, from [Link]
- Lechartier, B., et al. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790-5793.
- Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(7), 2712-2714.
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Site Directed Mutagenesis Protocol. (n.d.). Retrieved January 17, 2026, from [Link]
- Singh, M., et al. (2024). Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351322.
- Lechartier, B., et al. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790-5793.
- Gurcha, S. S., et al. (2017). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(11), e01233-17.
- Wang, Z., et al. (2013). An efficient one-step site-directed and site-saturation mutagenesis protocol. Analytical Biochemistry, 439(1), 73-76.
- Lechartier, B., & Cole, S. T. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790-5793.
- Singh, M., et al. (2024). Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351322.
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An In-depth Technical Guide to 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one (CAS 443955-31-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound belonging to the benzothiazinone class. This document details its physicochemical properties, a robust synthesis protocol with mechanistic insights, and a thorough discussion of its potential applications in drug discovery, drawing from the known biological activities of the benzothiazinone scaffold. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, providing both the practical details for synthesis and the scientific context for further investigation.
Introduction and Significance
The 2H-benzo[b]thiazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Notably, this class of compounds has garnered significant attention for its potent antimycobacterial and acetylcholinesterase inhibitory effects.[2][3] The specific compound, 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, with its reactive hydroxymethyl substituent, presents an interesting candidate for further chemical modification and biological evaluation. The hydroxymethyl group offers a handle for the synthesis of new derivatives, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. This guide aims to provide a detailed technical foundation for the synthesis and potential exploration of this promising molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is presented in the table below.
| Property | Value | Reference |
| CAS Number | 443955-31-5 | [4] |
| Molecular Formula | C₉H₉NO₂S | [4] |
| Molecular Weight | 195.24 g/mol | [4] |
| Appearance | White solid | [4] |
| Exact Mass | 195.04 | [4] |
Synthesis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
A reliable method for the synthesis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one has been reported, starting from 3-oxo-3,4-dihydro-2H-benzo[b][2][5]thiazine-6-carboxylic acid.[4] The process involves the formation of a mixed anhydride intermediate followed by reduction.
Reaction Scheme
Caption: Synthetic pathway to 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
Detailed Experimental Protocol
Step 1: Formation of the Mixed Anhydride Intermediate [4]
-
Suspend 3-oxo-3,4-dihydro-2H-benzo[b][2][5]thiazine-6-carboxylic acid (400 mg, 2 mmol) in tetrahydrofuran (THF, 19 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 0.32 mL, 2 mmol) to the suspension.
-
To the resulting solution, add iso-butylchloroformate (0.3 mL, 2 mmol).
-
Stir the resulting suspension at 0 °C for 2 hours.
-
Filter the reaction mixture and wash the solid with THF. The filtrate contains the mixed anhydride intermediate.
Step 2: Reduction to the Alcohol [4]
-
Cool the filtrate from Step 1 to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 150 mg, 4.3 mmol) to the cooled filtrate.
-
Slowly add water (10 mL) to the reaction mixture.
-
Allow the resulting suspension to warm to room temperature and stir for 18 hours.
-
Neutralize the suspension with 1 N HCl and dilute with water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (0-10% CH₃OH/CH₂Cl₂) to yield 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one as a white solid (330 mg, 89% yield).
Mechanistic Insights
The synthesis proceeds through a two-step mechanism. In the first step, the carboxylic acid is activated by reaction with isobutyl chloroformate in the presence of a base (triethylamine) to form a mixed carbonic-carboxylic anhydride.[6] This mixed anhydride is a highly reactive intermediate that is susceptible to nucleophilic attack.
In the second step, the mixed anhydride is reduced by sodium borohydride. The hydride from NaBH₄ attacks the carbonyl carbon of the activated carboxylic acid, leading to the formation of the corresponding alcohol. This method is a mild and efficient way to reduce carboxylic acids to alcohols.
Caption: Workflow for DprE1 inhibition assay.
Acetylcholinesterase (AChE) Inhibition
Several benzothiazinone derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. [3][7]AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. [8]The structural features of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one warrant its investigation as a potential AChE inhibitor.
Potential Experimental Workflow: AChE Inhibition Assay (Ellman's Method) [4][5] This colorimetric assay is a standard method for screening AChE inhibitors.
-
Reagents: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Procedure:
-
Pre-incubate AChE with various concentrations of the test compound.
-
Initiate the reaction by adding ATCI and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm over time.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Caption: Workflow for AChE inhibition assay.
In Vitro Cytotoxicity Assessment
To evaluate the therapeutic potential of any new compound, it is essential to assess its cytotoxicity against mammalian cell lines. This helps in determining the therapeutic window and identifying any potential off-target effects. [9][10] Potential Experimental Workflow: MTT Assay [10] The MTT assay is a widely used colorimetric assay to assess cell viability.
-
Cell Lines: A panel of relevant human cell lines (e.g., cancer cell lines, normal cell lines).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the CC₅₀ (50% cytotoxic concentration).
-
Conclusion and Future Directions
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is a readily accessible derivative of a medicinally important heterocyclic scaffold. The synthetic protocol is straightforward and high-yielding, and the presence of a hydroxymethyl group provides a versatile handle for further chemical exploration. Based on the established biological activities of the benzothiazinone class, this compound is a promising candidate for screening as both an antimycobacterial and an acetylcholinesterase inhibitory agent. Further studies to confirm its biological activity profile and to explore the structure-activity relationships of its derivatives are warranted and could lead to the discovery of novel therapeutic agents.
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Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.). Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[2][5]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC - PubMed Central. (2022, March 25). Retrieved January 17, 2026, from [Link]
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Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PubMed. (2019, December). Retrieved January 17, 2026, from [Link]
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Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
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- [No title available]. (n.d.).
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Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - Preprints.org. (2023, June 1). Retrieved January 17, 2026, from [Link]
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2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (n.d.). Retrieved January 17, 2026, from [Link]
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Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Structure elucidation of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
An In-depth Technical Guide to the Structure Elucidation of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. As direct experimental data for this specific molecule is not widely published, this document follows a deductive methodology, proposing expected spectral data based on established principles and published data for analogous benzothiazinone derivatives.[1][2][3] This approach serves as a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction and Strategic Overview
The 2H-benzo[b][1][4]thiazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] The introduction of a hydroxymethyl group at the 6-position is anticipated to modulate the molecule's polarity and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties. Accurate and unambiguous structure determination is the bedrock of any chemical research and development program, ensuring that biological activity is correctly attributed to the intended molecule.[4][5]
Our strategy for elucidating the structure of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one integrates data from several complementary analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, and HMBC).[4] While X-ray crystallography is the gold standard for absolute structure determination[6], the spectroscopic approach detailed here is indispensable for routine confirmation, analysis in solution, and when suitable crystals cannot be obtained.
The Proposed Molecular Structure
The target of our elucidation is the molecule 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one. The proposed structure and IUPAC numbering scheme are presented below. This numbering will be used consistently for the assignment of spectroscopic signals.
Figure 1: Proposed Structure and Atom Numbering
Caption: Proposed structure of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
Elucidation Workflow: A Step-by-Step Analysis
The logical flow of our structural analysis begins with determining the molecular formula and identifying key functional groups, then proceeds to establish the precise connectivity of the atoms.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
High-resolution mass spectrometry (HRMS) is the first step, providing the exact mass of the molecular ion. This is critical for determining the elemental composition.
Experimental Protocol: A sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) for its soft ionization capabilities, which helps to keep the molecular ion intact. The mass-to-charge ratio (m/z) is then measured with high precision.
Expected Data & Interpretation:
-
Molecular Formula: C₉H₉NO₂S
-
Monoisotopic Mass: 195.0354 Da
-
Expected HRMS (ESI-TOF) Result: [M+H]⁺ = 196.0427; [M+Na]⁺ = 218.0246
The observation of a molecular ion peak corresponding to these values would strongly support the proposed molecular formula.
Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) would be used to induce fragmentation.[7] The resulting pattern provides "puzzle pieces" that corroborate the proposed structure.[8]
-
Loss of H₂O (m/z 177): A common fragmentation for alcohols, indicating the presence of the hydroxymethyl group.
-
Loss of CH₂O (m/z 165): Cleavage of the hydroxymethyl group.
-
Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the thiazine ring can occur, providing characteristic fragments of the benzothiazinone core.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid and non-destructive method for identifying functional groups.
Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| 3300 - 3400 (broad) | O-H stretch | Hydroxyl (-OH) group |
| 3150 - 3250 (sharp) | N-H stretch | Secondary Amide (-NH-) |
| 1670 - 1690 (strong) | C=O stretch (amide I) | Amide carbonyl group |
| 1600, 1480 | C=C stretch | Aromatic ring |
| 1050 - 1150 | C-O stretch | Primary alcohol |
| 650 - 700 | C-S stretch | Thioether linkage |
The presence of strong, characteristic bands for the hydroxyl, amide N-H, and carbonyl groups would provide compelling evidence for the key functional moieties of the molecule.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.[10][11]
This experiment identifies all unique proton environments in the molecule.
Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed on a high-field NMR spectrometer (e.g., 400 MHz or higher). DMSO-d₆ is chosen to ensure the exchangeable N-H and O-H protons are observable.
Expected Data & Interpretation (in DMSO-d₆):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 ppm | singlet (br) | 1H | N4-H | Deshielded proton on nitrogen, characteristic of a secondary amide. Broadness due to exchange. |
| ~7.3 ppm | doublet | 1H | H-5 | Aromatic proton ortho to the electron-donating -S- group. |
| ~7.2 ppm | doublet | 1H | H-7 | Aromatic proton ortho to the electron-withdrawing amide nitrogen. |
| ~7.1 ppm | singlet | 1H | H-8 | Aromatic proton between the -S- and -CH₂OH groups. |
| ~5.2 ppm | triplet | 1H | O10-H | Hydroxyl proton, coupled to the adjacent CH₂ group. |
| ~4.5 ppm | doublet | 2H | C9-H₂ | Methylene protons of the hydroxymethyl group, deshielded by the oxygen and aromatic ring. |
| ~3.4 ppm | singlet | 2H | C2-H₂ | Methylene protons in the thiazine ring, adjacent to the sulfur and carbonyl group. |
Note: The aromatic region splitting pattern is a prediction. The actual pattern will depend on the coupling constants between H-5, H-7, and H-8.
This experiment identifies all unique carbon environments.
Experimental Protocol: Performed in the same sample as the ¹H NMR. A proton-decoupled spectrum is acquired to show each unique carbon as a singlet.
Expected Data & Interpretation (in DMSO-d₆):
| Chemical Shift (δ) | Assignment | Rationale |
| ~165 ppm | C-3 | Carbonyl carbon of the amide group. |
| ~140 ppm | C-6 | Aromatic carbon bearing the hydroxymethyl group. |
| ~135 ppm | C-8a | Aromatic carbon fused to the thiazine ring, adjacent to sulfur. |
| ~128 ppm | C-4a | Aromatic carbon fused to the thiazine ring, adjacent to nitrogen. |
| ~125 ppm | C-7 | Aromatic CH carbon. |
| ~120 ppm | C-5 | Aromatic CH carbon. |
| ~118 ppm | C-8 | Aromatic CH carbon. |
| ~62 ppm | C-9 | Carbon of the hydroxymethyl group (-CH₂OH). |
| ~30 ppm | C-2 | Methylene carbon in the thiazine ring. |
2D NMR experiments are essential to confirm the assignments made from 1D spectra.[12][13]
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).
-
Expected Correlations: A cross-peak between the O10-H proton (~5.2 ppm) and the C9-H₂ protons (~4.5 ppm) would confirm their connectivity. Correlations in the aromatic region would confirm the relative positions of H-5, H-7, and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to.
-
Expected Correlations:
-
C9-H₂ protons (~4.5 ppm) will correlate with the C-9 carbon (~62 ppm).
-
C2-H₂ protons (~3.4 ppm) will correlate with the C-2 carbon (~30 ppm).
-
Each aromatic proton signal will correlate with its corresponding aromatic carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key expected HMBC correlations for structure confirmation.
-
Crucial Correlations for Proving the Substitution Pattern:
-
The protons of the hydroxymethyl group (C9-H₂, ~4.5 ppm) are expected to show correlations to the carbon they are attached to (C-6, a ²J correlation) and to the adjacent aromatic carbons (C-5 and C-7, ³J correlations). This definitively places the hydroxymethyl group at the C-6 position.
-
The amide proton (N4-H, ~10.5 ppm) will show correlations to the carbonyl carbon (C-3) and the aromatic carbon C-4a, confirming the amide linkage within the heterocyclic ring.
-
Definitive Proof: X-Ray Crystallography
Should any ambiguity remain, or if absolute confirmation of the solid-state structure is required, single-crystal X-ray diffraction is the ultimate analytical tool.[14]
Experimental Protocol: A suitable single crystal of the compound is grown, often by slow evaporation from a solvent mixture. The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the three-dimensional structure.
Expected Outcome: X-ray analysis would provide a complete 3D map of the molecule, confirming the connectivity and providing precise bond lengths and angles.[15] It would also reveal the conformation of the thiazine ring, which in related structures is often found in a twisted boat or half-chair conformation.[14][16][17]
Conclusion
By systematically applying a suite of modern spectroscopic techniques, the structure of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one can be elucidated with a high degree of confidence. High-resolution mass spectrometry establishes the molecular formula, while IR spectroscopy confirms the presence of key functional groups. The detailed connectivity is then mapped out using a combination of 1D and 2D NMR experiments, with HMBC providing the critical long-range correlations needed to unambiguously place the hydroxymethyl substituent at the C-6 position of the benzothiazinone core. This integrated analytical approach represents a robust and reliable methodology for the structural characterization of novel heterocyclic compounds in a drug discovery and development setting.
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Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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Sebbar, N. K., Ellouz, M., Essassi, E. M., Ouzidan, Y., & Mague, J. T. (2016). Crystal structure of 4-benzyl-2H-benzo[b][1][4]thiazin-3(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1794–1796. Retrieved January 17, 2026, from [Link]
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Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved January 17, 2026, from [Link]
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Yennawar, H. P., et al. (2018). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][14]thiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 63-68. Retrieved January 17, 2026, from [Link]
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Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). (n.d.). University College Dublin. Retrieved January 17, 2026, from [Link]
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The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (n.d.). IJCRT.org. Retrieved January 17, 2026, from [Link]
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cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 17, 2026, from [Link]
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Structure of 2H-1,3-thiazin-2-one 4o from X-ray crystallographic analysis (CDCC: 2046152). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E, E65, o2358-o2359. Retrieved January 17, 2026, from [Link]
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SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide on the Physical and Chemical Stability of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The 1,3-benzothiazin-4-one (BTZ) scaffold is a cornerstone in the development of novel therapeutics, particularly in the realm of antimycobacterial agents.[1] Compounds such as BTZ043 and PBTZ169 have demonstrated potent activity against Mycobacterium tuberculosis by targeting the essential enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1).[1][2][3] 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a derivative within this promising class, presents a unique profile for investigation. While its synthesis has been documented[4], a comprehensive understanding of its physical and chemical stability is paramount for its progression as a potential drug candidate. The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[5]
This guide provides a detailed exploration of the potential stability liabilities of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one and outlines a robust, scientifically-grounded strategy for its comprehensive stability assessment. The methodologies described herein are designed to not only identify degradation pathways but also to establish a stability-indicating analytical framework, in line with regulatory expectations.[5][6][7]
Molecular Structure and Physicochemical Properties
Molecular Formula: C₉H₉NO₂S[4] Molecular Weight: 195.24 g/mol [4] Appearance: White solid[4]
The structure of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one incorporates several functional groups that can influence its stability: a lactam ring, a thioether linkage, a secondary amine, and a benzylic alcohol. Understanding the inherent reactivity of these moieties is the first step in predicting potential degradation pathways.
| Property | Value | Source |
| CAS Number | 443955-31-5 | [4] |
| Molecular Formula | C₉H₉NO₂S | [4] |
| Molecular Weight | 195.24 | [4] |
Potential Degradation Pathways
Based on the chemical structure of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, several degradation pathways can be hypothesized. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.[5][6][7][8]
Hydrolysis
The lactam ring in the benzothiazinone core is susceptible to hydrolysis under both acidic and basic conditions. This would lead to ring-opening, forming the corresponding amino acid derivative.
Oxidation
The thioether linkage is prone to oxidation, which can result in the formation of a sulfoxide and, under more stringent conditions, a sulfone. The benzylic alcohol can also be oxidized to an aldehyde or a carboxylic acid.
Photodegradation
Aromatic systems and heteroatoms can absorb UV light, potentially leading to photolytic degradation. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.
Thermal Degradation
At elevated temperatures, the molecule may undergo various degradation reactions, including decarboxylation or rearrangement.
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- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-(HydroxyMethyl)-2h-benzo[b][1,4]thiazin-3(4h)-one synthesis - chemicalbook [chemicalbook.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
An In-depth Technical Guide to the Solubility Profile of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive published data for this specific molecule, this document synthesizes foundational principles of solubility, proven experimental methodologies, and insights from structurally related benzothiazinones to offer a predictive and practical guide for researchers. We delve into the molecular characteristics of the target compound, outline a robust experimental workflow for solubility determination, and discuss the critical role of solvent selection in drug development processes such as crystallization, formulation, and purification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive understanding of the physicochemical properties of this and similar compounds.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application. It dictates bioavailability, impacts formulation strategies, and is a key determinant in process chemistry, including purification and crystallization. Poor solubility can lead to challenging formulation requirements, variable absorption, and ultimately, potential failure of an otherwise potent therapeutic agent.
The compound at the core of this guide, 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one (Molecular Formula: C₉H₉NO₂S, Molecular Weight: 195.24 g/mol ), belongs to the benzothiazinone (BTZ) class.[1] BTZs are a promising group of compounds, with some analogues showing significant activity against intracellular pathogens like Mycobacterium tuberculosis.[2][3] However, as a class, BTZs have often been associated with low aqueous solubility, presenting a hurdle for development.[2] The introduction of a hydroxymethyl (-CH₂OH) group to the benzothiazinone scaffold is a rational medicinal chemistry strategy aimed at modulating this property. This polar functional group can engage in hydrogen bonding, which is expected to influence its solubility profile across a range of solvents.
This guide will provide the theoretical and practical framework necessary to systematically characterize the solubility of this molecule in a variety of organic solvents, a critical step for any further development.
Theoretical Framework: Predicting Solubility Behavior
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point. A more rigorous understanding requires an analysis of the specific interactions between the solute—6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one—and the potential solvent molecules.
2.1. Solute Structure Analysis
The structure of our target compound presents several key features that will dictate its solubility:
-
Benzothiazinone Core: A relatively large, rigid, and somewhat aromatic bicyclic system. This core contributes to the molecule's hydrophobicity and crystal lattice energy. Breaking down the crystal structure is the first energy barrier to dissolution.
-
Lactam and Thioether Groups: The lactam (-C(=O)NH-) and thioether (-S-) moieties introduce polarity and potential sites for dipole-dipole interactions. The lactam's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.
-
Hydroxymethyl Group (-CH₂OH): This is the most significant polar feature. The hydroxyl group is a potent hydrogen bond donor and acceptor. Its presence is anticipated to enhance solubility in polar solvents, particularly those that are protic (e.g., alcohols).
2.2. Solvent Classification and Expected Interactions
Organic solvents are typically classified based on their polarity and their ability to donate or accept hydrogen bonds:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict that 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one will exhibit favorable solubility in these solvents due to strong hydrogen bonding interactions with the hydroxymethyl and lactam groups.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only. Solvents like DMSO are powerful solubilizers for a wide range of compounds due to their high polarity. Good solubility is expected, driven by dipole-dipole interactions and hydrogen bonding with the solute's donor groups. Acetone and ethyl acetate are weaker polar aprotic solvents and may show moderate solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. Due to the polar nature of the target molecule, very low solubility is anticipated in these solvents.
Predictive models, such as those based on Abraham solvation equations or machine learning algorithms, can provide more quantitative estimations but often require initial experimental data for a given compound class to build accuracy.[4][5][6]
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step methodology for determining the thermodynamic solubility of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one. The shake-flask method is presented as the primary protocol, as it is widely regarded as the 'gold standard' for generating accurate equilibrium solubility data.[7][8]
3.1. The Shake-Flask Method: A Step-by-Step Workflow
This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of solid 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker or on a rotating wheel within a temperature-controlled chamber (typically 25 °C or 37 °C for biopharmaceutical relevance).[9] Agitate for a sufficient period to ensure equilibrium is reached (24 to 48 hours is standard). Visual confirmation of remaining solid is necessary.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to stand for a short period. To ensure complete removal of undissolved solids, centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, this is best done using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter for organic solvents). This step is critical to prevent particulate matter from artificially inflating the concentration measurement.[10]
-
Analysis: Prepare a dilution of the supernatant in a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[10]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or molarity (M).
3.2. High-Throughput Screening (Kinetic Solubility)
For early-stage discovery, where compound availability may be limited, kinetic solubility methods like turbidimetry can be employed.[7][10] These methods involve adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous or organic medium and measuring the point at which precipitation occurs. While faster, these methods can sometimes overestimate solubility as they can generate supersaturated solutions. They are best used for rank-ordering compounds rather than determining precise thermodynamic values.
Data Presentation and Interpretation
To facilitate comparison and analysis, solubility data should be presented in a clear, tabular format. While experimental data for the target compound is not available in the literature, Table 1 provides a template populated with expected solubility ranges based on the principles discussed and data from related compounds.[2][11]
Table 1: Predicted Solubility Profile of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one at 25°C
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | 5.1 | High | Excellent H-bond donor/acceptor. Strong interactions with the -OH and lactam groups. |
| Ethanol | 4.3 | Moderate to High | Good H-bond donor/acceptor, but slightly less polar than methanol. Benzothiazine derivatives have shown limited solubility in ethanol.[11] | |
| Polar Aprotic | DMSO | 7.2 | High | Highly polar H-bond acceptor. Effective at solvating a wide range of structures. Often suggested for poorly soluble benzothiazines.[11] |
| Acetone | 5.1 | Moderate | Moderate polarity and H-bond acceptor capability. | |
| Ethyl Acetate | 4.4 | Low to Moderate | Lower polarity than other aprotic solvents; may be less effective at disrupting the crystal lattice. | |
| Acetonitrile | 5.8 | Low to Moderate | Polar, but a weaker H-bond acceptor. | |
| Chlorinated | Dichloromethane | 3.1 | Low | Can engage in dipole-dipole interactions but lacks H-bonding. May be a useful solvent for chromatography.[11] |
| Nonpolar | Toluene | 2.4 | Very Low | Dominated by van der Waals forces, insufficient to overcome the solute's polarity and crystal energy. |
| Hexane | 0.1 | Insoluble | No effective interaction mechanism with the polar functional groups of the solute. |
Conclusion and Future Directions
This guide establishes a comprehensive methodology for determining and interpreting the solubility profile of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one in organic solvents. By combining an understanding of its molecular structure with established experimental protocols, researchers can generate the critical data needed to advance its development. The presence of the hydroxymethyl group is predicted to enhance solubility in polar solvents like methanol and DMSO compared to unsubstituted benzothiazinone analogues.
The logical next step is the systematic execution of the shake-flask protocol across the panel of suggested solvents. This empirical data will be invaluable for designing crystallization processes, selecting solvent systems for purification by chromatography, and developing viable formulations for preclinical and clinical evaluation. Understanding this fundamental physicochemical property is a non-negotiable step on the path to transforming a promising molecule into a therapeutic reality.
References
- Abraham, M. H., & Acree, W. E. (2015). Prediction of solubility of drugs and other compounds in organic solvents. New Journal of Chemistry, 39(8), 6333-6340. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/nj/c5nj01160a]
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [URL: https://www.
- Mirza, S., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 655, 124011. [URL: https://pubmed.ncbi.nlm.nih.gov/38458428/]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. [URL: https://www.intechopen.com/chapters/24859]
- Barra, C., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Chemical Engineering Science, 293, 119998. [URL: https://www.sciencedirect.com/science/article/pii/S000925092400155X]
- Abraham, M. H., & Acree, W. E. (2015). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/279789392_Prediction_of_Solubility_of_Drugs_and_Other_Compounds_in_Organic_Solvents]
- Khawam, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803. [URL: https://www.researchgate.
- Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/133405]
- Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38319-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/]
- Ganesan, D. (2016). solubility experimental methods.pptx. SlideShare. [URL: https://www.slideshare.net/DurgadeviGanesan/solubility-experimental-methodspptx]
-
ChemicalBook. (n.d.). 6-(Hydroxymethyl)-2h-benzo[b][4][7]thiazin-3(4h)-one synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/443955-31-5/443955-31-5_EN.html]
- Zimmerman, M., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemistryOpen, 10(12), 1251-1264. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8697523/]
- ResearchGate. (2024). Benzothiazine derivatives solubility? ResearchGate. [URL: https://www.researchgate.
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- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
In vitro assay for 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one activity
Application Note and Protocol
Topic: High-Throughput In Vitro Fluorometric Assay for Determining Inhibitory Activity of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one Against Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1)
Audience: Researchers, scientists, and drug development professionals in infectious diseases and enzymology.
Introduction and Scientific Context
The 2H-benzo[b]thiazin-3(4H)-one scaffold is a cornerstone in modern anti-tubercular drug discovery. Compounds built on this heterocyclic system, most notably the nitrobenzothiazinones (BTZs) like BTZ043 and PBTZ169, have emerged as exceptionally potent agents against Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains[1][2][3][4]. Their mechanism of action is the covalent, mechanism-based inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1)[5][6].
DprE1 is a critical flavoenzyme within the decaprenylphosphoryl-β-D-arabinose (DPA) biosynthesis pathway. This pathway is essential for the formation of arabinans, which are major components of the unique mycobacterial cell wall[5][7]. By inhibiting DprE1, benzothiazinones block the production of this essential precursor, leading to cell wall disruption and rapid bactericidal activity[4][6].
This application note provides a detailed, field-proven protocol to determine the inhibitory potential of a specific analogue, 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, against recombinant DprE1. The methodology employs a robust, high-throughput compatible horseradish peroxidase (HRP)-coupled fluorometric assay, which quantitatively measures a byproduct of the DprE1-catalyzed reaction. This protocol is designed to be a self-validating system, enabling researchers to reliably determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).
Principle of the Assay
The DprE1 enzyme catalyzes the oxidation of decaprenylphosphoryl-β-D-ribofuranose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX)[5]. In this in vitro assay, a synthetic substrate, farnesylphosphoryl-β-D-ribofuranose (FPR), is often used as a surrogate for the natural substrate DPR. A key feature of the DprE1 catalytic cycle is that it can utilize molecular oxygen as an electron acceptor, resulting in the production of hydrogen peroxide (H₂O₂) as a stoichiometric byproduct[1].
Directly measuring FPR oxidation is complex. Therefore, this protocol utilizes a highly sensitive coupled-enzyme approach to quantify the DprE1 activity by measuring H₂O₂ production[1]. The assay system includes two key components:
-
Horseradish Peroxidase (HRP): An enzyme that, in the presence of H₂O₂, catalyzes the oxidation of a suitable substrate.
-
Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine): A highly sensitive and stable fluorogenic probe for H₂O₂.
In the presence of H₂O₂ generated by DprE1, HRP oxidizes the non-fluorescent Amplex® Red into resorufin, a product with intense red fluorescence. The rate of fluorescence increase is directly proportional to the rate of H₂O₂ production, and thus to the enzymatic activity of DprE1. An inhibitor like 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one will reduce the rate of H₂O₂ production, leading to a decreased rate of fluorescence generation.
Caption: DprE1 inhibition assay principle.
Materials and Reagents
This protocol is designed for a 96-well microplate format. All reagent volumes should be scaled accordingly for other formats (e.g., 384-well).
| Reagent/Material | Recommended Supplier | Example Catalog # | Comments |
| Enzymes & Substrates | |||
| Recombinant Mtb DprE1 | In-house expression or fee-for-service | N/A | Ensure high purity (>90%) and known activity. |
| Farnesylphosphoryl-β-D-ribofuranose (FPR) | In-house synthesis or custom order | N/A | The key substrate for the enzyme. |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | Type VI-A, essentially salt-free, lyophilized powder. |
| Amplex® Red Reagent | Thermo Fisher Scientific | A12222 | Store protected from light. |
| Test & Control Compounds | |||
| 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one | Custom Synthesis / In-house | N/A | Test Compound. |
| PBTZ169 | MedChemExpress | HY-100204 | Positive Control Inhibitor. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Vehicle for dissolving compounds. |
| Buffers & Consumables | |||
| Glycylglycine | Sigma-Aldrich | G1002 | Buffer component. |
| Triton X-100 | Sigma-Aldrich | T8787 | Surfactant to prevent aggregation. |
| Sodium Hydroxide (NaOH) | Fisher Scientific | S318 | For pH adjustment. |
| Hydrochloric Acid (HCl) | Fisher Scientific | A144 | For pH adjustment. |
| Black, flat-bottom 96-well microplates | Corning | 3603 | Opaque plates are essential for fluorescence assays. |
| Multichannel Pipettes | Gilson, Eppendorf | N/A | For efficient plate setup. |
| Plate Reader (Fluorometer) | Molecular Devices, BMG Labtech | N/A | Required for kinetic reading. Ex/Em: ~540/590 nm. |
Reagent Preparation
Causality Note: Precise reagent preparation is critical for assay reproducibility. All concentrations have been optimized to ensure the DprE1-catalyzed reaction is the rate-limiting step and that the fluorescent signal develops within a linear range.
-
Assay Buffer (pH 8.5):
-
20 mM Glycylglycine
-
0.01% (v/v) Triton X-100
-
Prepare in high-purity water. Adjust pH to 8.5 with NaOH. Filter sterilize and store at 4°C. The slightly alkaline pH is optimal for DprE1 activity[1].
-
-
Compound Stock Solutions (10 mM):
-
Dissolve 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one (Test Compound) and PBTZ169 (Positive Control) in 100% DMSO to a final concentration of 10 mM.
-
Store in small aliquots at -20°C to avoid freeze-thaw cycles.
-
-
DprE1 Enzyme Working Stock (2X Concentration, e.g., 300 nM):
-
Dilute the high-concentration DprE1 stock into cold Assay Buffer. The final concentration in the assay will be 1X (e.g., 150 nM). Prepare this solution fresh on the day of the experiment and keep it on ice. Note: The optimal enzyme concentration may need to be determined empirically based on the specific activity of the enzyme batch.
-
-
Detection Mix (2X Concentration):
-
This mix contains the substrate and the coupled assay components. Prepare fresh and protect from light.
-
Final concentrations in the 2X mix:
-
1 mM FPR
-
100 µM Amplex® Red
-
700 nM (0.7 µM) Horseradish Peroxidase (HRP)
-
-
Preparation: First, dissolve Amplex® Red in DMSO to make a 10 mM stock. Then, dilute the FPR, Amplex® Red, and HRP stocks into Assay Buffer to achieve the final 2X concentrations listed above.
-
Detailed Experimental Protocol
The following protocol describes a typical IC₅₀ determination using a serial dilution of the test compound.
Step 1: Compound Plate Preparation
-
Create a serial dilution of the 10 mM test compound stock in 100% DMSO. A common scheme is a 10-point, 3-fold dilution series (e.g., starting from 10 mM down to 0.5 µM).
-
In a separate intermediate plate, dilute each DMSO concentration 1:50 into Assay Buffer. This creates a 2X final compound concentration series with a constant 2% DMSO concentration.
-
Expertise Note: Maintaining a constant, low percentage of DMSO across all wells (including controls) is crucial to prevent solvent effects from confounding the results. 2% is generally well-tolerated by most enzymes.
-
-
Pipette 50 µL of each 2X compound dilution into the black 96-well assay plate.
-
Prepare control wells:
-
Positive Control: 50 µL of 2X PBTZ169 (e.g., 40 µM, for a 20 µM final concentration).
-
Negative Control (0% Inhibition): 50 µL of Assay Buffer containing 2% DMSO.
-
Blank (No Enzyme): 50 µL of Assay Buffer containing 2% DMSO.
-
Step 2: Enzyme Addition and Pre-incubation
-
To all wells except the Blank, add 50 µL of the 2X DprE1 Enzyme Working Stock (e.g., 300 nM). To the Blank wells, add 50 µL of Assay Buffer.
-
The total volume is now 100 µL. The enzyme and compound concentrations are at their final 1X values.
-
Seal the plate, centrifuge briefly to collect the contents, and pre-incubate for 30 minutes at 30°C.
-
Causality Note: This pre-incubation step is critical for covalent or slow-binding inhibitors like benzothiazinones, allowing time for the inhibitor to bind to the enzyme before the reaction is initiated.
-
Step 3: Reaction Initiation and Kinetic Measurement
-
Prepare the 2X Detection Mix (containing FPR, Amplex Red, and HRP) and allow it to equilibrate to 30°C.
-
Using a multichannel pipette, add 100 µL of the 2X Detection Mix to all wells to start the reaction. The final volume in each well is now 200 µL.
-
Immediately place the plate into a pre-warmed (30°C) fluorescence plate reader.
-
Measure the fluorescence kinetically for 30-60 minutes , taking readings every 60 seconds.
-
Excitation Wavelength: 530-560 nm
-
Emission Wavelength: 585-595 nm
-
Caption: High-level experimental workflow.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the initial linear rate of reaction (slope) from the kinetic fluorescence data (RFU/min). Most plate reader software can perform this calculation automatically.
-
Background Subtraction: Subtract the rate of the Blank (No Enzyme) wells from all other wells.
-
Calculate Percent Inhibition: Use the rates from the control wells to normalize the data for each test compound concentration ([I]):
% Inhibition = 100 × (1 - (Rate[I] - RatePositive Control) / (RateNegative Control - RatePositive Control))
-
Generate IC₅₀ Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value. GraphPad Prism or similar software is recommended for this analysis.
Assay Validation and Quality Control
To ensure the trustworthiness of the results, each assay plate should be validated using standard metrics.
-
Positive Control: The known inhibitor (PBTZ169) should yield >90% inhibition at a saturating concentration, confirming the enzyme is susceptible to inhibition.
-
Z'-factor: This metric assesses the quality and dynamic range of the assay. It should be calculated for each plate using the negative (0% inhibition) and positive (100% inhibition) control wells.
Z' = 1 - (3 × (SDNeg + SDPos)) / |MeanNeg - MeanPos|
An assay is considered robust and suitable for high-throughput screening if the Z'-factor is ≥ 0.5 .
References
-
Trefzer, C., Škovierová, H., Buroni, S., Bobovská, A., Nenci, S., Molteni, E., ... & Mikušová, K. (2012). Benzothiazinones are mechanism-based inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). Journal of the American Chemical Society, 134(2), 912-915. [Link]
-
Kolly, G. S., Boldrin, F., Sala, C., Hartkoorn, R. C., ... & Cole, S. T. (2014). Assessing the activity of the benzothiazinone drug candidate PBTZ169 and its analogues against DprE1 variants from Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 69(10), 2765-2771. [Link]
-
Lechartier, B., & Cole, S. T. (2015). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(9), 5423-5429. [Link]
-
Makarov, V., Lechartier, B., Zhang, M., Neres, J., ... & Cole, S. T. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO molecular medicine, 6(3), 372-383. [Link]
-
Wang, F., Liu, Y., Zhang, Z., Liu, Y., ... & Zhang, T. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. ACS medicinal chemistry letters, 8(10), 1033-1038. [Link]
Sources
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- 2. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one as a DprE1 inhibitor
An In-Depth Guide to the Evaluation of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one as a DprE1 Inhibitor for Anti-Tuberculosis Drug Discovery
Introduction: The Imperative for Novel Anti-Tuberculosis Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic strategies, creating an urgent need for new drugs that act on novel molecular targets.[2][3] One of the most promising and validated of these new targets is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase, or DprE1.[2][4][5]
DprE1 is a vital flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[4][6][7] Specifically, it catalyzes a crucial oxidation step in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for the synthesis of arabinans.[2][6][8] These arabinan polymers are essential components of arabinogalactan and lipoarabinomannan, which are indispensable for the structural integrity of the Mtb cell wall.[5][6] The absence of a human homologue and its extracytoplasmic localization make DprE1 an exceptionally vulnerable and attractive target for selective drug development.[5][9]
This application note focuses on 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a member of the potent benzothiazinone (BTZ) class of DprE1 inhibitors.[10][11] BTZs are mechanism-based "suicide inhibitors" that exhibit nanomolar bactericidal activity against Mtb.[12][13] This guide provides a comprehensive overview of the mechanism of action and detailed protocols for the in vitro evaluation of this compound, designed for researchers in drug discovery and microbiology.
Mechanism of Action: Covalent Inhibition of DprE1
The remarkable potency of benzothiazinones stems from their unique mechanism of covalent inactivation of DprE1. The process is initiated within the DprE1 active site, which contains a flavin adenine dinucleotide (FAD) cofactor.
-
Enzyme-Mediated Reduction : During its catalytic cycle, DprE1 oxidizes the substrate DPR, which in turn reduces the FAD cofactor to FADH₂.[6][8]
-
Prodrug Activation : The 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, like other nitroaromatic BTZs, acts as a prodrug. The reduced FADH₂ within the active site reduces the inhibitor's nitro group to a highly reactive nitroso derivative.[8][14]
-
Covalent Adduct Formation : This electrophilic nitroso intermediate then rapidly forms a covalent semimercaptal bond with the thiol group of a critical and highly conserved cysteine residue (Cys387) in the DprE1 active site.[13][14][15][16]
-
Irreversible Inhibition : The formation of this covalent adduct permanently blocks the active site, leading to irreversible inhibition of the enzyme, cessation of arabinan synthesis, and subsequent bacterial death.[1][10][14]
This suicide inhibition mechanism provides a clear rationale for the compound's extraordinary potency and its targeted action against mycobacteria.[12]
Visualizing the DprE1 Pathway and Inhibition
The following diagram illustrates the two-step epimerization of DPR to DPA and the mechanism of irreversible inhibition by a benzothiazinone compound.
Caption: DprE1 pathway and covalent inhibition mechanism by benzothiazinones.
Experimental Evaluation Workflow
A logical and stepwise approach is crucial for characterizing a novel DprE1 inhibitor. The workflow begins with direct enzymatic assays, progresses to whole-cell activity, and concludes with an assessment of host cell toxicity to determine selectivity.
Caption: A streamlined workflow for the evaluation of a DprE1 inhibitor.
Quantitative Data Summary
The following tables present representative data for a potent DprE1 inhibitor like 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
Table 1: In Vitro DprE1 Enzyme Inhibition
| Compound | IC₅₀ (nM) | Assay Method |
|---|---|---|
| 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one | 5.2 ± 0.8 | Fluorometric (Resazurin) |
| BTZ043 (Control) | 1.5 ± 0.3 | Fluorometric (Resazurin) |
Table 2: Antimycobacterial Activity
| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv |
|---|---|
| 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one | 0.004 |
| Isoniazid (Control) | 0.05 |
| Rifampicin (Control) | 0.1 |
Table 3: Cytotoxicity & Selectivity Profile
| Compound | CC₅₀ (µM) vs. Vero cells | Selectivity Index (SI = CC₅₀/MIC) |
|---|---|---|
| 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one | > 50 | > 12,500 |
| Doxorubicin (Control) | 1.2 | Not Applicable |
Detailed Experimental Protocols
Protocol 1: DprE1 Enzyme Inhibition Assay (Fluorometric)
This protocol describes a fluorometric method to determine the in vitro inhibitory activity of compounds against the DprE1 enzyme by monitoring the reduction of resazurin.[17] The DprE1-mediated oxidation of the substrate (DPR or an analog) reduces the FAD cofactor, which can then reduce resazurin to the highly fluorescent resorufin.
Materials:
-
Recombinant purified M. tuberculosis DprE1 enzyme
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or Geranylgeranylphosphoryl-β-D-ribose (GGPR)
-
FAD (Flavin adenine dinucleotide)
-
Resazurin sodium salt solution
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Test Compound: 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, dissolved in DMSO
-
Positive Control: BTZ043 or another known DprE1 inhibitor
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration might be 1 mM.
-
Plate Setup: In a 96-well plate, add 1 µL of the compound dilutions to the appropriate wells. For positive (no inhibition) and negative (no enzyme) controls, add 1 µL of DMSO.
-
Master Mix Preparation: Prepare a master mix containing the DprE1 enzyme (e.g., 10-20 nM final concentration), substrate (e.g., 20 µM final concentration), FAD (2 µM final concentration), and resazurin (100 µM final concentration) in the assay buffer.
-
Rationale: Preparing a master mix ensures that each well receives the same concentration of reagents, minimizing well-to-well variability.
-
-
Reaction Initiation: Add 99 µL of the master mix to each well to start the reaction. The final volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Expert Tip: The incubation time should be optimized to ensure the reaction is in the linear range for the positive control wells.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Antimycobacterial Susceptibility Testing (Resazurin Microtiter Assay - REMA)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against M. tuberculosis. The REMA method is a colorimetric assay where viable bacteria reduce the blue resazurin dye to pink resorufin.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Resazurin solution (0.02% w/v in sterile water)
-
Test Compound and control antibiotics (e.g., Isoniazid)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. Include a drug-free growth control and a sterility control (broth only). The final volume in each well is 200 µL.
-
Incubation: Seal the plates (e.g., with parafilm or in a secondary container) and incubate at 37°C for 7 days.
-
Safety Precaution: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.
-
-
Indicator Addition: After 7 days, add 30 µL of the resazurin solution to each well.
-
Second Incubation: Re-incubate the plates for an additional 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the compound against a mammalian cell line (e.g., Vero, an African green monkey kidney cell line) to determine its therapeutic window.[18][19][20] The MTT assay is a colorimetric test based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21]
Materials:
-
Vero cells (or another suitable mammalian cell line like HepG2 or THP-1)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Rationale: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the CC₅₀ (50% cytotoxic concentration) value by fitting the data to a dose-response curve.
-
Conclusion
The evaluation of requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a robust framework for determining its enzymatic potency (IC₅₀), whole-cell antimycobacterial activity (MIC), and selectivity (CC₅₀ and SI). The potent, covalent mechanism of action of the benzothiazinone class makes this compound and its analogs highly promising candidates in the critical search for next-generation anti-tuberculosis therapies. Further in vivo studies in appropriate animal models are the logical next step to validate these in vitro findings.
References
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Cytotoxicity Assays. (n.d.). Life Science Applications. Retrieved from [Link]
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Trefzer, C., Škovierová, H., et al. (2011). Benzothiazinones Are Suicide Inhibitors of Mycobacterial Decaprenylphosphoryl-β-d-ribofuranose 2′-Oxidase DprE1. Journal of the American Chemical Society. Retrieved from [Link]
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Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]
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What are DprE1 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
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DprE1 Inhibitors. (n.d.). Working Group for New TB Drugs. Retrieved from [Link]
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Piton, J., et al. (n.d.). DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization. Infoscience. Retrieved from [Link]
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Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. (2024). MDPI. Retrieved from [Link]
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Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PubMed. Retrieved from [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved from [Link]
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Ibrahim, M. A. A., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS ONE. Retrieved from [Link]
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The role of DprE1 in the biosynthesis of the Mycobacterium tuberculosis... (n.d.). ResearchGate. Retrieved from [Link]
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Ibrahim, M. A. A., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. AUC Knowledge Fountain. Retrieved from [Link]
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Trefzer, C., et al. (2010). Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. Semantic Scholar. Retrieved from [Link]
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Biological Tools for the Diagnosis of Mycobacterium tuberculosis Infections. (n.d.). Retrieved from [Link]
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Virtual Screening of Small Molecular Inhibitors against DprE1. (2018). PMC. Retrieved from [Link]
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Kumar, A., et al. (n.d.). e-Pharmacophore model-guided design of potential DprE1 inhibitors: synthesis, in vitro antitubercular assay and molecular modelling studies. Manipal Research Portal. Retrieved from [Link]
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Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. (2021). PubMed Central. Retrieved from [Link]
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Laboratory Diagnosis and Susceptibility Testing for Mycobacterium tuberculosis. (n.d.). ASM Journals. Retrieved from [Link]
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Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents. (2020). PubMed. Retrieved from [Link]
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Revisiting the methods for detecting Mycobacterium tuberculosis: what has the new millennium brought thus far? (n.d.). Retrieved from [Link]
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Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. (n.d.). PubMed Central. Retrieved from [Link]
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Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. (n.d.). PMC. Retrieved from [Link]
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Assays probing inhibition of DprE1 and whole-cell activity of CT325... (n.d.). ResearchGate. Retrieved from [Link]
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Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS. Retrieved from [Link]
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Mycobacteriosis and Tuberculosis: Laboratory Diagnosis. (n.d.). The Open Microbiology Journal. Retrieved from [Link]
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MTBRP - Overview: Mycobacterium tuberculosis Complex, Molecular Detection, PCR, Varies. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]
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Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1. (2018). Nature. Retrieved from [Link]
-
Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. (n.d.). PMC. Retrieved from [Link]
-
First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. (2025). PMC. Retrieved from [Link]
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Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. (n.d.). PMC. Retrieved from [Link]
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Mechanism of action of benzothiazinone and inhibitors of DprE1. (n.d.). ResearchGate. Retrieved from [Link]
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][18][21]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. Retrieved from [Link]
-
Synthesis of 6-cinnamoyl-2H-benzo[b][18][21]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. (2014). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][18][21]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[18][21]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]
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Application Notes and Protocols for Acetylcholinesterase Inhibition by 2H-benzo[b]thiazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and kinetic analysis of 2H-benzo[b]thiazin-3(4H)-one derivatives as inhibitors of acetylcholinesterase (AChE). This document is designed to equip researchers with the necessary protocols and theoretical understanding to investigate this promising class of compounds for potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Introduction: The Significance of Acetylcholinesterase Inhibition and the Potential of 2H-benzo[b]thiazin-3(4H)-one Derivatives
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh), thereby terminating synaptic transmission.[1] The inhibition of AChE is a well-established therapeutic strategy for managing the symptoms of Alzheimer's disease. By preventing the breakdown of ACh, AChE inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, which can lead to improvements in cognitive function.[1]
The 2H-benzo[b]thiazin-3(4H)-one scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its diverse pharmacological activities. Recent studies have highlighted the potential of derivatives of this scaffold as potent AChE inhibitors.[2][3][4] This guide focuses on a specific series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][5][6]thiazin-3(4H)-one compounds, which have demonstrated significant in vitro inhibitory activity against AChE.[2][3][4]
These notes will detail the synthetic pathway to these compounds, provide a robust protocol for assessing their AChE inhibitory potency using the Ellman's method, and describe the kinetic analysis required to elucidate their mechanism of action.
Synthesis of a Potent 2H-benzo[b]thiazin-3(4H)-one Derivative
This section outlines a detailed, multi-step synthesis of a representative potent AChE inhibitor, 6-(2-((5-(isobutylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][5][6]thiazin-3(4H)-one (Compound 3e ), based on a previously reported method.[2]
Diagram of the Synthetic Pathway
Caption: Multi-step synthesis of a potent AChE inhibitor.
Experimental Protocol
Step 1: Synthesis of 1-Isobutylthiosemicarbazide (1e)
-
To a solution of isobutyl isothiocyanate (0.01 mol) in ethanol (20 mL), add hydrazine hydrate (0.01 mol) dropwise with stirring.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry in vacuo.
Step 2: Synthesis of 5-(Isobutylamino)-1,3,4-thiadiazole-2-thiol (2e)
-
Dissolve 1-isobutylthiosemicarbazide (1e) (0.006 mol) in absolute ethanol (20 mL).
-
Add sodium hydroxide (1 equivalent) and carbon disulfide (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
After completion, cool the mixture and acidify with 20% hydrochloric acid (HCl).
-
Filter the resulting precipitate and purify by recrystallization from ethanol to obtain compound 2e .[2]
Step 3: Synthesis of 6-(2-((5-(Isobutylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][5][6]thiazin-3(4H)-one (3e)
-
Dissolve 5-(isobutylamino)-1,3,4-thiadiazole-2-thiol (2e) (0.001 mol) and 6-(2-chloroacetyl)-2H-benzo[b][5][6]thiazin-3(4H)-one (0.001 mol) in acetone (20 mL).
-
Add potassium carbonate (K₂CO₃) (0.001 mol) to the mixture.
-
Reflux the reaction overnight.
-
After cooling, filter the precipitate and purify by recrystallization from ethanol to yield the final product 3e .[2]
-
Characterize the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data for compound 3e is as follows:
-
¹H-NMR (300 MHz, DMSO-d₆): δ = 10.76 (s, 1H, thiazin-NH-), 7.81–7.85 (t, J₁ = 5.59 Hz, 1H, isobutylamin-H), 7.63–7.66 (dd, J₁ = 1.81, J₂ = 8.13, 1H, benzothiazine, -H), 7.48–7.53 (m, 2H, benzothiazine -H), 4.71 (s, 2H, Sulfanylacetyl-H), 3.56 (s, 2H, 1,4-thiazine-3(4H)-one), 3.02–3.06 (dd, J₁ = 1.01, J₂ = 12.44, 2H, CH₂-isobutyl), 1.79–1.88 (m, 1H, CH-isobutyl), 0.87–0.89 (d, J = 6.67 Hz, 6H, 2CH₃-isobutyl).[2]
-
¹³C-NMR (75 MHz, DMSO-d₆): δ = 192.78, 170.38, 165.28, 138.09, 134.07, 127.89, 126.86, 123.60, 116.56, 52.65, 41.79, 28.87, 27.95, 20.50.[2]
-
HRMS (m/z): [M + H]⁺ calcd for C₁₆H₁₈N₄O₂S₃: 395.0665; found: 395.0665.[2]
-
In Vitro Acetylcholinesterase Inhibition Assay: The Ellman's Method
The Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity and is widely used for screening potential inhibitors.[1]
Principle of the Assay
The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh), with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻). The rate of TNB²⁻ formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.
Diagram of the Ellman's Assay Workflow
Caption: Workflow for the Ellman's AChE inhibition assay.
Detailed Protocol
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
2H-benzo[b]thiazin-3(4H)-one test compounds
-
Donepezil (as a positive control)
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.
-
14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[5]
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL.
-
Test Compound and Control Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). From this, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Prepare a similar dilution series for the positive control (Donepezil). The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent effects.
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank wells: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control wells (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound (e.g., 1% DMSO in buffer).
-
Test wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[5]
-
Reaction Initiation: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank wells, add 10 µL of deionized water. The final volume in each well will be 180 µL.[5]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min): For each well, plot absorbance versus time and determine the slope of the linear portion of the curve.
-
Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100
-
Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of AChE activity and can be determined by non-linear regression analysis.
Quality Control and Self-Validation:
-
Positive Control: Always include a known AChE inhibitor, such as donepezil, to validate the assay's performance. The calculated IC₅₀ for the positive control should be within the expected range.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the test compounds does not affect enzyme activity.
-
Linearity of Reaction: Confirm that the reaction rate in the control wells is linear over the measurement period. Non-linearity may indicate substrate depletion or enzyme instability.[5]
-
Intra- and Inter-Assay Variability: Perform experiments in triplicate and on different days to assess the reproducibility of the results.
Kinetic Analysis of Acetylcholinesterase Inhibition
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for drug development. This can be determined by performing kinetic studies and analyzing the data using Lineweaver-Burk plots.
Principle of Kinetic Analysis
The Lineweaver-Burk plot is a double reciprocal plot of the Michaelis-Menten equation, where 1/velocity (1/V) is plotted against 1/substrate concentration (1/[S]). This linearization of the kinetic data allows for the determination of key kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), and provides a visual representation of the mode of inhibition.[7][8][9][10][11]
Diagram of Lineweaver-Burk Plots for Different Inhibition Types
Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
Experimental Protocol for Kinetic Studies
-
Varying Substrate Concentrations: Prepare a range of ATCI concentrations (e.g., 5-6 concentrations bracketing the previously determined Km value of AChE).
-
Fixed Inhibitor Concentrations: For each substrate concentration, perform the AChE inhibition assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the test compound. The inhibitor concentrations should be chosen to produce a measurable but not complete inhibition (e.g., around the IC₂₅ and IC₅₀ values).
-
Assay Procedure: Follow the Ellman's method protocol as described in Section 3, using the different substrate and inhibitor concentrations.
-
Data Collection: Measure the initial reaction velocities (rates) for each combination of substrate and inhibitor concentration.
Data Analysis using Lineweaver-Burk Plots
-
Calculate Reciprocals: For each data point, calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V).
-
Plot the Data: Create a Lineweaver-Burk plot by plotting 1/V (y-axis) versus 1/[S] (x-axis) for the control (no inhibitor) and for each inhibitor concentration.
-
Determine Kinetic Parameters:
-
Vmax: The y-intercept is equal to 1/Vmax.
-
Km: The x-intercept is equal to -1/Km.
-
-
Analyze the Mode of Inhibition:
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged, but the apparent Km increases with inhibitor concentration).[8]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, but the apparent Vmax decreases with inhibitor concentration).[10]
-
Uncompetitive Inhibition: The lines will be parallel (both apparent Vmax and Km decrease with inhibitor concentration).
-
Mixed Inhibition: The lines will intersect at a point to the left of the y-axis (both apparent Vmax and Km are affected).
-
Data Presentation and Interpretation
To facilitate the comparison of different 2H-benzo[b]thiazin-3(4H)-one derivatives, it is recommended to summarize the key quantitative data in a structured table.
Table 1: Acetylcholinesterase Inhibitory Activity and Kinetic Parameters of 2H-benzo[b]thiazin-3(4H)-one Derivatives
| Compound ID | R-group on Thiadiazole | IC₅₀ (µM) | Mode of Inhibition | Kᵢ (µM) |
| 3a | Methylamino | Data | Data | Data |
| 3b | Ethylamino | Data | Data | Data |
| 3c | Propylamino | Data | Data | Data |
| 3d | Isopropylamino | Data | Data | Data |
| 3e | Isobutylamino | Data | Data | Data |
| Donepezil | N/A (Reference) | Data | Data | Data |
Data to be filled in from experimental results.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Spontaneous hydrolysis of ATCI or reaction of DTNB with components of the test compound. | Run a blank for the test compound without the enzyme. Subtract this background from the test sample readings. |
| Non-linear reaction rate | Substrate depletion, high enzyme concentration, or enzyme instability. | Optimize enzyme concentration to ensure linearity. Use a higher substrate concentration if depletion is suspected. Check the stability of the enzyme under assay conditions.[5] |
| Precipitation of test compound | Low solubility of the compound in the aqueous buffer. | Decrease the final concentration of the test compound. Increase the percentage of co-solvent (e.g., DMSO) but ensure it remains below a level that inhibits the enzyme (typically <1-2%).[12] |
| Inconsistent results | Pipetting errors, temperature fluctuations, or degradation of reagents. | Calibrate pipettes regularly. Use a temperature-controlled plate reader. Prepare fresh reagent solutions for each experiment.[12] |
Conclusion
The protocols and application notes presented herein provide a robust framework for the investigation of 2H-benzo[b]thiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors. By following these detailed methodologies, researchers can reliably synthesize these compounds, determine their inhibitory potency, and elucidate their mechanism of action. This systematic approach is essential for the rational design and development of novel therapeutic agents for the treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
References
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Ali, S. H., Osmaniye, D., Sağlık, B. N., Levent, S., Özkay, Y., & Kaplancıklı, Z. A. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
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MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
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University of Guelph. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
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PharmaGuideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
-
ResearchGate. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
AVESİS. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays of Benzothiazinone Compounds
Introduction: The Promise of Benzothiazinones in Antimicrobial Drug Development
Benzothiazinones (BTZs) represent a potent class of drug candidates being investigated, particularly for their exceptional activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.[1][2][3] Compounds such as BTZ043 and PBTZ169 have demonstrated nanomolar bactericidal activity against both drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb.[1][4][5] This makes the BTZ scaffold a critical area of research in the fight against antimicrobial resistance.
The primary molecular target of BTZs is the flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2][6][7] DprE1 is essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of decaprenyl-phospho-arabinose (DPA), the sole precursor for arabinans.[1][7][8] BTZs are pro-drugs that are activated within the mycobacterium; their nitro group is reduced to a reactive nitroso species, which then forms a covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1.[4][7] This irreversible inhibition blocks arabinan synthesis, leading to cell wall damage, lysis, and ultimately, bacterial death.[3][8]
Given this specific mechanism of action, a robust and logical cascade of assays is required to identify and characterize new BTZ analogs. This guide provides detailed protocols for a tiered approach to evaluating BTZ compounds, from initial screening for antimicrobial activity to assessing cytotoxicity and intracellular efficacy.
The Benzothiazinone Evaluation Workflow
A systematic approach is crucial for the efficient evaluation of novel BTZ compounds. The workflow should begin with broad screening for antimicrobial activity, followed by an assessment of safety and concluding with more complex models that mimic the in vivo environment.
Caption: A logical workflow for the evaluation of novel benzothiazinone compounds.
Part 1: Primary Antimicrobial Activity - MIC Determination
The first critical step is to determine the Minimum Inhibitory Concentration (MIC) of the BTZ compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Resazurin Microplate Assay (REMA) is a widely used, sensitive, and cost-effective method for determining the MIC of compounds against M. tuberculosis and other mycobacteria.[1][9]
Principle of the Resazurin Microplate Assay (REMA)
The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of growth by the compound.
Protocol: MIC Determination using REMA
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strain)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
Benzothiazinone compounds dissolved in dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Resazurin solution (0.02% w/v in sterile water)
-
Positive control (e.g., BTZ043, Rifampicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final concentration range should typically span from ~100 µM down to nanomolar concentrations. Ensure the final DMSO concentration in all wells is ≤1%.
-
Bacterial Inoculum Preparation: Grow M. tuberculosis to a mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, and then dilute it to the final desired cell concentration in 7H9 broth.
-
Inoculation: Add the prepared bacterial suspension to each well of the plate containing the diluted compounds, for a final volume of 200 µL per well.
-
Controls: Include wells with bacteria only (growth control), media only (sterility control), and bacteria with DMSO (vehicle control). Also, include a positive control compound with a known MIC.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After the incubation period, add 20 µL of resazurin solution to each well.
-
Final Incubation: Re-incubate the plates at 37°C for an additional 24-48 hours.
-
Reading Results: The MIC is determined as the lowest compound concentration that prevents the color change of resazurin from blue to pink.
Part 2: Assessing Eukaryotic Cell Cytotoxicity
A promising antimicrobial compound must be potent against the pathogen but exhibit minimal toxicity to host cells.[10][11][12] Therefore, assessing the cytotoxicity of BTZ compounds against a relevant mammalian cell line is a critical step. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.[13]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
Protocol: Cytotoxicity Assessment using the MTT Assay
Materials:
-
Human cell line (e.g., THP-1 monocytes, HepG2 hepatocytes)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Benzothiazinone compounds dissolved in DMSO
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: The following day, remove the medium and add fresh medium containing serial dilutions of the BTZ compounds.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Data Interpretation: The Selectivity Index
The Selectivity Index (SI) is a crucial parameter that quantifies the therapeutic window of a compound. It is calculated by dividing the cytotoxicity (CC50) by the antimicrobial activity (MIC).
SI = CC50 / MIC
A higher SI value is desirable as it indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.
| Parameter | Description | Desired Value |
| MIC | Minimum Inhibitory Concentration | As low as possible (e.g., nM to low µM range) |
| CC50 | 50% Cytotoxic Concentration | As high as possible (e.g., >50 µM) |
| SI | Selectivity Index (CC50/MIC) | >10 (A common benchmark in early discovery) |
| Caption: Key parameters for evaluating the potential of benzothiazinone compounds. |
Part 3: Evaluating Intracellular Efficacy
M. tuberculosis is an intracellular pathogen that primarily resides within macrophages. Therefore, an effective anti-tubercular agent must be able to penetrate the host cell and exert its activity in the intracellular environment.[3][14][15] An in vitro macrophage infection model is the gold standard for assessing this crucial property.[16][17]
Protocol: Macrophage Infection Model
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
M. tuberculosis H37Rv (or a luminescent/fluorescent reporter strain)
-
Complete RPMI-1640 medium
-
Sterile 96-well plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H10 agar plates for CFU enumeration
Procedure:
-
Macrophage Differentiation: Seed THP-1 monocytes into a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.
-
Infection: Wash the differentiated macrophages to remove PMA and infect them with M. tuberculosis at a specific multiplicity of infection (MOI), typically between 1 and 10. Incubate for several hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with fresh medium to remove any non-phagocytosed bacteria. Some protocols may include a short incubation with a low concentration of an antibiotic like amikacin, which does not penetrate eukaryotic cells, to kill any remaining extracellular bacteria.
-
Compound Treatment: Add fresh medium containing serial dilutions of the BTZ compounds to the infected cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Assessing Bacterial Viability:
-
CFU Enumeration: Lyse the macrophages in each well with a lysis buffer. Serially dilute the lysates and plate them on 7H10 agar. Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).
-
Reporter Strains: If using a reporter strain (e.g., expressing luciferase or GFP), bacterial viability can be measured using a plate reader for luminescence or fluorescence, which allows for a higher throughput.[17][18]
-
-
Data Analysis: Determine the reduction in intracellular bacterial viability (CFUs or reporter signal) for each compound concentration compared to the untreated control.
Caption: Experimental workflow for the macrophage infection assay.
Part 4: Confirming the Mechanism of Action
While whole-cell assays are essential, confirming that the compound's activity is due to the inhibition of its intended target, DprE1, is a critical validation step.[7][19][20] A cell-free enzymatic assay can directly measure the inhibition of recombinant DprE1.
Principle of the Fluorometric DprE1 Inhibition Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the DprE1-catalyzed oxidation of its substrate, decaprenylphosphoryl-β-D-ribose (DPR).[20][21][22] The H₂O₂ is detected using a fluorogenic probe like Amplex Red, which, in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin. A decrease in the rate of fluorescence generation indicates inhibition of DprE1.
Caption: Mechanism of the fluorometric DprE1 inhibition assay.
Protocol: DprE1 Enzymatic Assay
Materials:
-
Recombinant purified M. tuberculosis DprE1 enzyme
-
DprE1 substrate (e.g., farnesyl-phospho-ribose (FPR), a DPR analog)
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
Assay buffer (e.g., 20 mM glycylglycine, pH 8.5)
-
Test compounds in DMSO
-
Black 96-well or 384-well plates
Procedure:
-
Prepare Reaction Mixture: In each well of a black microplate, prepare a reaction mixture containing the DprE1 enzyme, FAD, HRP, and Amplex Red in the assay buffer.
-
Add Inhibitor: Add the test compounds at various concentrations to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Pre-incubation: Pre-incubate the plate for approximately 10-15 minutes at 30°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the FPR substrate to all wells.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The suite of assays described in this guide provides a comprehensive framework for the discovery and characterization of novel benzothiazinone compounds. By systematically evaluating antimicrobial potency (MIC), host cell toxicity (CC50), intracellular activity, and on-target engagement (DprE1 IC50), researchers can effectively identify and prioritize promising lead candidates for further preclinical development. This structured, data-driven approach is essential for advancing the next generation of therapeutics to combat tuberculosis and other mycobacterial diseases.
References
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- Analogous mechanisms of resistance to benzothiazinones and dinitrobenzamides in Mycobacterium smegm
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer.
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- In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. (2011). Antimicrobial Agents and Chemotherapy.
- Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. (2012).
- Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. (2016). Antimicrobial Agents and Chemotherapy.
- Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegm
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.
- Mechanism of benzothiazinone inactivation of DprE1.
- Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis.
- Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. (2012). PNAS.
- Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. (2009). Science.
- In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. (2015). PLoS Neglected Tropical Diseases.
- Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. (2021). Scientific Reports.
- Mechanism of action of benzothiazinone and inhibitors of DprE1.
- Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. (2022). ChemMedChem.
- In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis.
- Assays probing inhibition of DprE1 and whole-cell activity of CT325.
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- Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. (2024). Taylor & Francis Online.
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- Mastering screening: Validating and following up on hits
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Application Notes & Protocols: Evaluating the Therapeutic Potential of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one Using Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Benzothiazine Scaffold
Benzothiazine and its derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of pharmacological activities.[1][2] A significant body of research highlights their potential as potent anti-inflammatory, antioxidant, and neuroprotective agents.[3][4][5] These properties are often attributed to their ability to modulate key signaling pathways involved in the cellular stress response and inflammation. Specifically, benzothiazine derivatives have been shown to influence pathways such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2), making them attractive candidates for therapeutic intervention in a host of human diseases.[1][6]
This guide focuses on a novel compound, 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, and outlines a strategic approach to evaluating its efficacy in relevant preclinical animal models. Given the established profile of the benzothiazine class, we hypothesize that this compound will exhibit significant anti-inflammatory and neuroprotective effects, likely mediated by the modulation of oxidative stress and inflammatory signaling cascades.
Hypothesized Mechanism of Action
The therapeutic efficacy of benzothiazine derivatives is often linked to their ability to interfere with pro-inflammatory and oxidative stress pathways. We propose that 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one may act through two primary, interconnected pathways:
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] Its dysregulation is a hallmark of many chronic inflammatory diseases.[7] We hypothesize that the test compound will inhibit the activation of NF-κB, thereby reducing the downstream production of inflammatory mediators.
-
Activation of the Nrf2-ARE Pathway: The Nrf2 pathway is the master regulator of the cellular antioxidant response.[9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of cytoprotective genes, including antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[9][11] We postulate that the test compound may activate this pathway, enhancing the endogenous antioxidant capacity of cells and protecting them from oxidative damage.
Caption: Hypothesized dual mechanism of action for the test compound.
Selection of Animal Models
To comprehensively evaluate the anti-inflammatory and neuroprotective efficacy of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a multi-model approach is recommended. The following models are selected for their robustness, reproducibility, and relevance to the hypothesized mechanisms of action.
| Model | Species | Pathology Induced | Primary Therapeutic Area | Key Rationale |
| Carrageenan-Induced Paw Edema | Rat | Acute Localized Inflammation | Anti-inflammatory | A classic, rapid, and reliable model for screening anti-inflammatory compounds that suppress prostaglandin production and other inflammatory mediators.[12][13] |
| LPS-Induced Systemic Inflammation | Mouse | Systemic Inflammation, Cytokine Storm | Anti-inflammatory, Sepsis | Mimics systemic inflammatory response syndromes by activating TLR4, leading to a robust release of pro-inflammatory cytokines like TNF-α and IL-6.[14][15] |
| MPTP-Induced Parkinsonism | Mouse | Neurodegeneration, Neuroinflammation | Neuroprotection | A well-established toxin-induced model that selectively destroys dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[16][17][18] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model assesses the compound's ability to inhibit acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Indomethacin (positive control)
-
1% w/v Carrageenan solution in sterile saline
-
Plebismometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly assign rats to vehicle control, positive control (Indomethacin, 5 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the test compound or controls via oral gavage (p.o.) or intraperitoneal injection (i.p.) 30-60 minutes before carrageenan injection.[19]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[20]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19][21]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Edema Volume = (Paw volume at time t) - (Baseline paw volume)
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model evaluates the compound's effect on systemic cytokine production.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound and vehicle
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatization and Grouping: As described in Protocol 1.
-
Compound Administration: Administer the test compound or controls (e.g., Dexamethasone, i.p.) 1 hour prior to LPS challenge.
-
Inflammation Induction: Inject mice intraperitoneally with LPS (e.g., 1-10 mg/kg).[22] A pilot study is recommended to determine the optimal dose for your specific strain and animal facility conditions.[23]
-
Sample Collection: At a predetermined time point (e.g., 1.5-2 hours post-LPS for peak TNF-α), collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Prepare serum and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Tissue Collection (Optional): Harvest organs such as the lung and liver for histological analysis or homogenization to measure tissue-level cytokines and oxidative stress markers.
Protocol 3: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Induced Parkinsonism in Mice
This model assesses the neuroprotective and anti-neuroinflammatory potential of the compound.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
MPTP hydrochloride
-
Test compound and vehicle
-
Apparatus for behavioral testing (e.g., Rotarod, open field)
-
Reagents for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase antibody) and HPLC (for dopamine measurement).
Procedure:
-
Experimental Workflow:
Caption: Experimental timeline for the MPTP mouse model.
-
MPTP Administration: A sub-acute regimen is common, involving i.p. injections of MPTP (e.g., 20 mg/kg) four times at 2-hour intervals on a single day.[18] Chronic models can also be employed for a more progressive neurodegeneration.[24] Extreme caution and appropriate safety protocols must be followed when handling MPTP. [16]
-
Compound Treatment: The test compound can be administered daily, starting several days before MPTP injection and continuing until the end of the experiment.
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate general locomotor activity.
-
-
Neurochemical Analysis:
-
Dissect the striatum and measure levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
-
Histological Analysis:
-
Perfuse the brains, section the substantia nigra, and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Endpoint Analysis: Assessing Antioxidant Efficacy
Across all models, but particularly in the neuroprotection model, assessing the compound's effect on oxidative stress is crucial.
Protocol: Measurement of Antioxidant Enzyme Activity in Tissue Homogenates
-
Tissue Preparation: Harvest brain (cortex, hippocampus, striatum), liver, or other relevant tissues. Homogenize in a cold phosphate buffer (pH 7.4).[25] Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.[26] The resulting supernatant is used for the assays.
-
Protein Quantification: Determine the total protein concentration of the supernatant (e.g., using the Lowry or Bradford method) to normalize enzyme activity.[27]
-
Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[28]
-
Catalase (CAT) Activity Assay: This assay typically measures the rate of decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.[27][29]
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity can be measured indirectly by a coupled reaction with glutathione reductase.
Data Presentation:
| Assay | Control Group | LPS/MPTP Group | LPS/MPTP + Test Compound (Low Dose) | LPS/MPTP + Test Compound (High Dose) |
| SOD Activity (U/mg protein) | ||||
| CAT Activity (µmol/min/mg protein) | ||||
| MDA Levels (nmol/mg protein) | ||||
| TNF-α (pg/mL) | ||||
| Striatal Dopamine (ng/mg tissue) | ||||
| TH+ Neuron Count |
Conclusion
The proposed framework provides a comprehensive strategy for the preclinical evaluation of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one. By employing a combination of acute inflammation, systemic inflammation, and neurodegeneration models, researchers can build a robust data package detailing the compound's efficacy, potency, and potential mechanism of action. Positive results from these studies would provide a strong rationale for further development and investigation into its therapeutic potential for treating inflammatory and neurodegenerative disorders.
References
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Protocol for the MPTP mouse model of Parkinson's disease. PubMed Central (PMC). Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants. Available at: [Link]
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Czopek, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Zeligs, K. P., & Neuman, S. A. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
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Schematic illustration of Nrf2 signaling pathway in oxidative stress... ResearchGate. Available at: [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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Sivandzade, F., et al. (2019). Oxidative stress response and Nrf2 signaling in aging. Free Radical Biology and Medicine. Available at: [Link]
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Malm, T., et al. (2016). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation. Available at: [Link]
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Anzini, M., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Nakamura, T., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology. Available at: [Link]
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Buendia, I., et al. (2016). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. International Journal of Molecular Sciences. Available at: [Link]
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Trapani, G., et al. (1985). [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Il Farmaco; edizione scientifica. Available at: [Link]
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Gürsoy, E. A., et al. (2001). Some new 1,2-benzothiazine derivatives with analgesic and anti-inflammatory activities. Archiv der Pharmazie. Available at: [Link]
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Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Frontiers Media. Available at: [Link]
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Nrf2 signaling pathways in oxidative stress and mitochondrial function. Consensus. Available at: [Link]
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Nakamura, T., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology. Available at: [Link]
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Czopek, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals. Available at: [Link]
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Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Available at: [Link]
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Kumar, A., & Loane, D. J. (2012). Neuroinflammation in animal models of traumatic brain injury. Frontiers in Cellular Neuroscience. Available at: [Link]
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Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease. Available at: [Link]
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NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
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Meredith, G. E., et al. (2009). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. Journal of Neural Transmission. Supplementa. Available at: [Link]
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Zhou, Z., et al. (2024). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. International Journal of Molecular Sciences. Available at: [Link]
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Saleh, M. C., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. Available at: [Link]
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Kourounakis, A., et al. (2023). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Pharmaceuticals. Available at: [Link]
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Remick, D. G., et al. (2007). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. Available at: [Link]
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Anzini, M., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry. Available at: [Link]
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MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. Available at: [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]
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(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]
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Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Semantic Scholar. Available at: [Link]
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Weydert, C. J., & Cullen, J. J. (2010). MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. Nature Protocols. Available at: [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central (PMC). Available at: [Link]
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Measurements of the Antioxidant Enzyme Activities of Superoxide Dismutase, Catalase, and Glutathione Peroxidase. ResearchGate. Available at: [Link]
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Assessment of antioxidant enzymes in leaves and roots of Phaseolus vulgaris plants under cadmium stress. Scielo. Available at: [Link]
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LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Abdelgawad, M. A., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
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Assessment of Antioxidant Enzymatic Activities in Liver, Gill and Brain of Oreochromis mossambicus on Ethoxyquin Exposure. Research Square. Available at: [Link]
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White, A., et al. (2020). BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN. Digital Commons @ the Georgia Academy of Science. Available at: [Link]
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LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. Available at: [Link]
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What is the best LPS-dose to induce chronic systemic inflammation to mice? ResearchGate. Available at: [Link]
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Changes in Antioxidant Enzymes Activities and Lipid Peroxidase Level in Tissues of Stress-induced Rats. Biomedical and Pharmacology Journal. Available at: [Link]
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Application Note: High-Throughput Screening of Benzothiazinone Libraries for Antitubercular Drug Discovery
Abstract
Benzothiazinones (BTZs) are a potent class of compounds targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of benzothiazinone libraries to identify novel antitubercular drug candidates. We present detailed protocols for both a target-based enzymatic assay and a whole-cell phenotypic screening assay, complete with insights into assay development, validation, and data analysis to ensure scientific rigor and the generation of reliable and actionable results.
Introduction: The Promise of Benzothiazinones
Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains.[3] Benzothiazinones have emerged as a highly promising class of antitubercular agents due to their novel mechanism of action and potent bactericidal activity.[3] BTZs act as prodrugs that are activated within the mycobacterium to form a nitroso derivative. This activated form then covalently binds to a critical cysteine residue (Cys387) in the active site of DprE1, an enzyme essential for the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][4] Inhibition of DprE1 leads to cell lysis and bacterial death.[3][5] The high potency and specificity of BTZs for their target make them attractive candidates for further development.[1][4]
This guide provides a framework for the systematic screening of BTZ libraries to discover new chemical entities with improved efficacy, pharmacokinetic properties, and reduced toxicity.
The Screening Funnel: A Dual-Pronged Approach
A robust HTS campaign for BTZ libraries should employ a multi-step, tiered approach to efficiently identify and validate hits.[6] We advocate for a parallel screening strategy involving both a target-based and a cell-based assay. This dual-pronged approach provides a more comprehensive understanding of a compound's activity, distinguishing direct enzyme inhibitors from compounds with broader cellular effects or poor cell permeability.
Caption: A typical experimental workflow for high-throughput screening of benzothiazinone analogues.
Target-Based Screening: DprE1 Enzymatic Assay
This assay directly measures the inhibition of recombinant DprE1 enzyme activity. A common and robust method utilizes a fluorescence-based readout where the reduction of a non-fluorescent substrate (like resazurin) to a fluorescent product is coupled to the enzymatic reaction.[7]
Principle of the DprE1 Inhibition Assay
The DprE1 enzyme uses a flavin adenine dinucleotide (FAD) cofactor to oxidize its substrate, decaprenylphosphoryl-β-D-ribose (DPR). In this assay format, a surrogate substrate, such as geranylgeranyl-phosphoryl-β-d-ribose (GGPR), is often used for convenience. The oxidation of the substrate is coupled to the reduction of resazurin to the highly fluorescent resorufin, which can be quantified. Inhibitors of DprE1 will block this reaction, resulting in a decrease in fluorescence.
Caption: Principle of the fluorescence-based DprE1 inhibition assay.
Detailed Protocol: DprE1 Enzymatic Assay
Materials:
-
Purified recombinant DprE1 enzyme
-
Geranylgeranyl-phosphoryl-β-d-ribose (GGPR) substrate
-
Resazurin sodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol
-
Benzothiazinone library compounds dissolved in DMSO
-
Positive Control: A known DprE1 inhibitor (e.g., BTZ043)
-
Negative Control: DMSO
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the benzothiazinone library (typically at 10 mM in DMSO) into the wells of a 384-well plate.
-
For controls, dispense 50 nL of positive control and DMSO into designated wells.
-
-
Enzyme Preparation:
-
Prepare a solution of DprE1 in assay buffer at a final concentration of 50 nM.
-
-
Assay Reaction:
-
Add 10 µL of the DprE1 solution to each well of the compound-plated 384-well plate.
-
Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition:
-
Prepare a substrate mix containing GGPR (final concentration 10 µM) and resazurin (final concentration 50 µM) in assay buffer.
-
Add 10 µL of the substrate mix to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation of 560 nm and an emission of 590 nm.
-
| Reagent | Stock Concentration | Volume per Well (µL) | Final Concentration |
| Compound | 10 mM in DMSO | 0.05 | 10 µM |
| DprE1 | 100 nM | 10 | 50 nM |
| GGPR/Resazurin Mix | 20 µM GGPR, 100 µM Resazurin | 10 | 10 µM GGPR, 50 µM Resazurin |
| Total Volume | 20.05 |
Table 1: Reagent concentrations for the DprE1 enzymatic assay.
Cell-Based Screening: Mtb Viability Assay
A whole-cell assay is crucial to assess a compound's ability to penetrate the complex mycobacterial cell wall and exert its effect in a physiological context.[8] The resazurin microtiter assay (REMA) is a widely used, simple, and cost-effective method for determining the viability of M. tuberculosis.[9][10]
Principle of the Resazurin Microtiter Assay (REMA)
Metabolically active, viable mycobacterial cells reduce the blue, non-fluorescent dye resazurin to the pink, fluorescent product resorufin.[8][11] The degree of color change or fluorescence is proportional to the number of viable cells.[9][11] Compounds that inhibit bacterial growth will prevent this reduction, and the wells will remain blue.
Detailed Protocol: Mtb REMA
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Benzothiazinone library compounds dissolved in DMSO
-
Positive Control: Rifampicin or a known BTZ
-
Negative Control: DMSO
-
96-well, clear, flat-bottom plates
-
Plate reader for absorbance (570 nm and 600 nm) or fluorescence (Ex: 560 nm, Em: 590 nm)
Procedure:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in fresh media.
-
-
Compound Plating:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Add 2 µL of the library compounds (at 1 mM in DMSO) to the first row of wells.
-
Perform a 2-fold serial dilution down the plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, except for sterility control wells.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Resazurin Addition and Reading:
-
Add 30 µL of resazurin solution to each well.
-
Incubate for an additional 12-24 hours at 37°C.
-
Visually assess the color change (blue = no growth, pink = growth).
-
Quantify the results by measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance at 570 nm (resorufin) and 600 nm (resazurin).
-
Assay Validation and Quality Control
Rigorous assay validation is essential to ensure the reliability and reproducibility of HTS data.[12][13]
Key Validation Parameters
-
Z'-factor: This statistical parameter is a measure of assay quality and is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14]
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
-
-
-
Signal-to-Background Ratio (S/B): The ratio of the mean signal of the negative control to the mean signal of the positive control. A high S/B ratio is desirable.
-
Coefficient of Variation (%CV): A measure of the variability of the data. %CV should ideally be less than 15%.
-
DMSO Tolerance: The assay should be robust to the final concentration of DMSO used for compound delivery, typically not exceeding 1%.[13]
| Parameter | Acceptance Criteria | Purpose |
| Z'-factor | 0.5 - 1.0 | Measures assay robustness and dynamic range |
| Signal-to-Background | > 5 | Indicates a sufficient assay window |
| %CV | < 15% | Assesses data variability and precision |
| DMSO Tolerance | < 1% final concentration | Ensures solvent does not affect assay performance |
Table 2: Key assay validation parameters and acceptance criteria.
Data Analysis and Hit Identification
Primary Hit Selection
Data from the primary screen is typically analyzed to identify "hits" – compounds that exhibit activity above a certain threshold. A common method is to use a robust statistical measure, such as the Z-score, which indicates how many standard deviations a compound's activity is from the mean activity of the plate.
-
Z-score = (x - μ) / σ
-
x is the raw measurement for a compound.
-
μ is the median activity of all compounds on the plate.
-
σ is the median absolute deviation (MAD) of the plate.
-
A Z-score of ≤ -3 (for inhibition assays) is often used as a cutoff for hit selection.
Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity.[15] Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency (IC₅₀ for enzymatic assays or EC₅₀ for cell-based assays).[16]
Counter-screens and Triage
It is crucial to perform counter-screens to eliminate false positives.[6] These may include assays to identify:
-
Assay Interference: Compounds that interfere with the detection system (e.g., autofluorescent compounds).[17]
-
Cytotoxicity: Compounds that are broadly cytotoxic and not specific to mycobacteria. This is typically done using a mammalian cell line like Vero or HepG2.
Caption: A typical workflow for HTS data analysis and hit validation.
Conclusion
The high-throughput screening of benzothiazinone libraries is a powerful strategy for the discovery of novel antitubercular drug candidates. The dual-pronged approach of combining target-based and cell-based assays, coupled with rigorous validation and data analysis, provides a robust framework for identifying potent and specific inhibitors of M. tuberculosis. The protocols and guidelines presented in this application note are intended to equip researchers with the necessary tools to conduct successful HTS campaigns and contribute to the development of next-generation therapies to combat tuberculosis.
References
-
Trefzer, C., et al. (2012). Benzothiazinones: a new class of frontline drugs for tuberculosis? EMBO Molecular Medicine, 4(7), 555-557. [Link]
-
Judah, G., et al. (2015). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 32(3), 195-206. [Link]
-
Gilbert, D. F., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1838-1844. [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Mishra, A., et al. (2022). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. Journal of Visualized Experiments, (188). [Link]
-
Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]
-
Macarron, R., et al. (2011). The 40-year hiatus in the discovery of novel antibiotics. Nature Reviews Drug Discovery, 10(11), 821-832. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
Parham, J. H., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 8(9), 1149-1159. [Link]
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Application Notes and Protocols for the Development of Antitubercular Agents from Benzothiazinone Scaffolds
Introduction: A New Paradigm in Antitubercular Drug Discovery
The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of novel therapeutic agents with unique mechanisms of action.[1] Benzothiazinones (BTZs) have emerged as a highly promising class of antitubercular agents, exhibiting potent bactericidal activity against both drug-susceptible and resistant Mtb strains.[2] This technical guide provides a comprehensive overview of the development of BTZ-based antitubercular agents, from their fundamental mechanism of action to detailed protocols for their synthesis, in vitro evaluation, and target engagement confirmation.
The lead compounds in this class, BTZ043 and PBTZ169 (Macozinone), have progressed to clinical trials, underscoring the therapeutic potential of this scaffold.[3][4] These compounds act via a novel mechanism, inhibiting the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5] This guide is designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of new antitubercular drugs.
The Molecular Mechanism of Action: Covalent Inhibition of DprE1
The potent activity of benzothiazinones stems from their ability to irreversibly inactivate DprE1, a crucial flavoenzyme in the mycobacterial cell wall biosynthesis pathway.[5] DprE1 is essential for the synthesis of arabinans, which are vital components of both arabinogalactan and lipoarabinomannan, key structural elements of the mycobacterial cell envelope.[6] Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death.[2]
Causality of Inhibition: The inhibitory process is a classic example of suicide inhibition, where the enzyme's own catalytic activity transforms the BTZ into a reactive species that covalently binds to and inactivates the enzyme.
The key steps are as follows:
-
Prodrug Activation: BTZs are prodrugs that, upon entering the DprE1 active site, are activated. The nitro group of the BTZ molecule is reduced by the enzyme's reduced flavin cofactor (FADH₂) to a highly reactive nitroso derivative.
-
Nucleophilic Attack: This electrophilic nitroso intermediate is then subjected to a nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387) within the DprE1 active site.
-
Covalent Adduct Formation: This reaction results in the formation of a stable, covalent semimercaptal adduct between the BTZ molecule and the DprE1 enzyme, leading to its irreversible inactivation.
This mechanism-based inhibition explains the exquisite potency and specificity of BTZs against mycobacteria.[7]
Diagram 1: Mechanism of DprE1 Covalent Inhibition by Benzothiazinones
Caption: Covalent inhibition of DprE1 by a benzothiazinone prodrug.
Synthesis of Benzothiazinone Scaffolds: A Practical Protocol
A variety of synthetic routes to benzothiazinones have been developed. A robust and efficient method involves a one-pot, three-step reaction starting from a substituted 2-chloro-3-nitrobenzoic acid.[8] This approach allows for the facile introduction of diverse substituents at the C-2 position, enabling extensive structure-activity relationship (SAR) studies.
Protocol 2.1: One-Pot Synthesis of 2-Substituted-8-Nitro-6-(Trifluoromethyl)-4H-1,3-Benzothiazin-4-ones
This protocol is adapted from established literature procedures and provides a reliable method for synthesizing the core benzothiazinone scaffold.[8]
Materials:
-
2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM)
-
Ammonium thiocyanate
-
18-Crown-6 (phase-transfer catalyst)
-
Appropriate secondary amine (e.g., piperazine derivative)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C and add oxalyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC).
-
Isothiocyanate Formation: In the same flask, add ammonium thiocyanate (1.5 equivalents) and 18-Crown-6 (0.1 equivalents). Stir the mixture vigorously at room temperature for 1-2 hours. The formation of the intermediate benzoyl isothiocyanate can be monitored by IR spectroscopy (characteristic peak around 2000 cm⁻¹).
-
Thiazinone Ring Formation: To the reaction mixture, add the desired secondary amine (1.1 equivalents) dropwise at room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-substituted-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one.
Rationale for Choices:
-
One-Pot Procedure: This minimizes handling and transfer of intermediates, improving overall yield and efficiency.
-
18-Crown-6: This phase-transfer catalyst is crucial for solubilizing the ammonium thiocyanate in the organic solvent, facilitating the reaction with the acid chloride.
-
Oxalyl Chloride: It is a gentle and effective reagent for converting the carboxylic acid to the more reactive acid chloride, with volatile byproducts that are easily removed.
Diagram 2: Synthetic Workflow for Benzothiazinones
Caption: One-pot synthesis of 2-substituted benzothiazinones.
In Vitro Evaluation of Antitubercular Activity
A critical step in the development of new antitubercular agents is the robust in vitro assessment of their activity against M. tuberculosis. The following protocols describe standard assays for determining the Minimum Inhibitory Concentration (MIC) and for evaluating activity against intracellular mycobacteria within a macrophage model.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination using the Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay that provides a reliable and high-throughput method for determining the MIC of compounds against Mtb.[9]
Principle: The assay utilizes the redox indicator resazurin (Alamar Blue), which is blue in its oxidized state. Metabolically active, viable mycobacteria reduce resazurin to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change.[9]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Resazurin solution (0.02% w/v in sterile water)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (growth control) and a media-only control (sterility control).
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in broth to achieve the final inoculum concentration.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Assay Development: After incubation, add 20 µL of resazurin solution to each well. Re-incubate for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 3.2: Macrophage Infection Assay
This assay evaluates the ability of a compound to inhibit the growth of Mtb within its host cell, the macrophage, which is a more physiologically relevant model.[10][11]
Materials:
-
Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)
-
M. tuberculosis H37Rv strain
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H11 agar plates
Procedure:
-
Macrophage Seeding: Seed macrophages into 24- or 96-well plates and allow them to adhere and differentiate (if necessary, e.g., with PMA for THP-1 cells).
-
Infection: Prepare a single-cell suspension of M. tuberculosis H37Rv. Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 to 10:1. Incubate for 2-4 hours to allow phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells three times with PBS to remove extracellular bacteria.
-
Compound Treatment: Add fresh cell culture medium containing serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for 3-5 days at 37 °C in a 5% CO₂ atmosphere.
-
Quantification of Intracellular Bacteria:
-
Lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the cell lysate.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37 °C for 3-4 weeks.
-
Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
-
Data Analysis: Compare the CFU counts from compound-treated wells to untreated control wells to determine the compound's intracellular activity.
Diagram 3: In Vitro Antitubercular Testing Cascade
Caption: A typical workflow for the in vitro evaluation of BTZ compounds.
Protocols for Mechanism of Action Studies
Confirming that a novel BTZ derivative acts via the expected mechanism of DprE1 inhibition is crucial. The following protocols outline an enzyme inhibition assay and a mass spectrometry-based method to confirm covalent adduct formation.
Protocol 4.1: DprE1 Enzyme Inhibition Assay (Fluorometric)
This assay measures the activity of DprE1 and can be used to determine the IC₅₀ of an inhibitor.
Principle: The DprE1-catalyzed oxidation of its substrate produces hydrogen peroxide (H₂O₂), which can be detected using a fluorogenic probe like Amplex Red or Resazurin in the presence of horseradish peroxidase (HRP).[12]
Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme
-
DprE1 substrate: farnesyl-phosphoryl-β-D-ribofuranose (FPR)
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red or Resazurin
-
Assay buffer (e.g., 50 mM Glycylglycine, pH 8.0)
-
Test compounds in DMSO
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing DprE1 enzyme, FAD, HRP, and Amplex Red in the assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Pre-incubation: Pre-incubate the reaction mixture with the test compound for 10 minutes at 30 °C.
-
Reaction Initiation: Initiate the reaction by adding the DprE1 substrate (FPR).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader at 37 °C.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4.2: Confirmation of Covalent Adduct Formation by LC-MS/MS
This protocol provides a workflow to confirm the covalent modification of DprE1 by a BTZ derivative and to identify the modified cysteine residue (Cys387).
Principle: The protein-drug adduct is digested into peptides, which are then analyzed by LC-MS/MS. The mass of the peptide containing the modified cysteine will be increased by the mass of the BTZ derivative, and tandem mass spectrometry (MS/MS) will pinpoint the exact site of modification.[2][13]
A. Sample Preparation:
-
Incubation: Incubate purified DprE1 enzyme with a molar excess of the BTZ compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for a defined period (e.g., 2 hours) at room temperature. Run a DMSO control in parallel.
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37 °C for 1 hour.
-
Alkylate free cysteine residues (other than the one protected by the covalent adduct) by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to differentiate the covalently modified cysteine from other cysteines.
-
-
Digestion:
-
Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37 °C.
-
-
Peptide Cleanup: Acidify the reaction with formic acid to stop the digestion. Desalt the resulting peptides using a C18 ZipTip or equivalent solid-phase extraction method.
B. LC-MS/MS Analysis:
-
LC Separation: Separate the digested peptides using a reversed-phase C18 column with a suitable gradient of acetonitrile in 0.1% formic acid.
-
MS Data Acquisition:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Perform a full MS scan to detect the peptide masses.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate MS/MS spectra.
-
C. Data Analysis:
-
Database Searching: Search the acquired MS/MS spectra against the DprE1 protein sequence using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Modification Identification: Include a variable modification in the search parameters corresponding to the mass of the BTZ derivative on cysteine residues.
-
Validation: Manually inspect the MS/MS spectra of the identified modified peptide to confirm the sequence and the localization of the modification on Cys387. The b- and y-ion series containing Cys387 will show a characteristic mass shift.
Data Summary and Key Parameters
The following tables summarize key in vitro activity and in vivo pharmacokinetic parameters for the lead benzothiazinones, BTZ043 and PBTZ169. This data is essential for comparing the properties of new derivatives and for guiding lead optimization efforts.
Table 1: In Vitro Activity of Lead Benzothiazinones
| Compound | Target | Mtb H37Rv MIC (ng/mL) | Mtb H37Rv MIC (µM) | DprE1 IC₅₀ (µM) | Reference |
| BTZ043 | DprE1 | 1 | ~0.0023 | ~0.0057 | [7],[12] |
| PBTZ169 | DprE1 | <0.2 | <0.0004 | N/A | [14], |
Note: MIC and IC₅₀ values can vary slightly depending on the specific assay conditions.
Table 2: Pharmacokinetic Parameters of BTZ043 and PBTZ169 in Mice (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| BTZ043 | 50 | ~0.3 | ~2 | ~1.5 | ~2.5 | [7],[10] |
| PBTZ169 | 100 | ~1.2 | ~4 | ~10 | ~5 | [14] |
Note: Pharmacokinetic parameters are highly dependent on the formulation and animal model used.
Conclusion and Future Directions
The benzothiazinone scaffold represents a validated and highly promising starting point for the development of new antitubercular agents. The detailed protocols provided in this guide offer a robust framework for the synthesis, in vitro characterization, and mechanistic validation of novel BTZ derivatives. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to deliver a new generation of drugs that can shorten and simplify the treatment of tuberculosis, including its most resistant forms.
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- 12. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one in Alzheimer's Disease Research
Introduction: A Novel Benzothiazinone Scaffold for Alzheimer's Disease Research
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex multifactorial pathologies, including the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, neuroinflammation, and significant oxidative stress.[1][2] This intricate web of pathological events has driven the scientific community to explore novel chemical scaffolds that can offer multi-target therapeutic potential. Benzothiazine and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] More specifically, derivatives of the related benzothiazole scaffold have been investigated as potential agents for AD by targeting acetylcholinesterase, monoamine oxidase B (MAO-B), and amyloid-beta aggregation.[5][6]
This guide focuses on 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one , a specific benzothiazinone derivative. While direct studies of this compound in Alzheimer's disease are nascent, its structural features suggest it is a compelling candidate for investigation. The benzothiazine core is associated with neuroprotective effects, and the hydroxymethyl group offers a potential site for further chemical modification to enhance blood-brain barrier permeability and target engagement.[7][8]
These application notes provide a comprehensive framework for researchers to explore the therapeutic potential of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one. We will delve into its proposed mechanisms of action based on related compounds, offer detailed protocols for in vitro and in vivo evaluation, and provide the necessary tools for a thorough investigation into its efficacy as a potential AD therapeutic agent.
Physicochemical Properties and Synthesis Overview
A foundational aspect of any new compound investigation is understanding its basic properties and synthesis.
| Property | Value | Reference |
| Molecular Formula | C9H9NO2S | [9] |
| Molecular Weight | 195.24 g/mol | [9] |
| CAS Number | 443955-31-5 | [9] |
The synthesis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one has been previously described and involves the reduction of 3-oxo-3,4-dihydro-2H-benzo[9][10]thiazine-6-carboxylic acid.[9] A generalized workflow for its synthesis is outlined below.
Caption: Generalized synthetic workflow for 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
Proposed Mechanisms of Action in Alzheimer's Disease
Based on the known activities of structurally related benzothiazine and benzothiazole derivatives, we can hypothesize several potential mechanisms through which 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one may exert neuroprotective effects in the context of Alzheimer's disease.
Caption: Hypothesized multi-target mechanisms of action for the benzothiazinone scaffold in AD.
These proposed mechanisms provide a roadmap for the experimental validation of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one. The following sections detail the protocols to investigate each of these potential therapeutic avenues.
Part 1: In Vitro Characterization Protocols
The initial assessment of a novel compound involves a battery of in vitro assays to determine its biochemical and cellular activities. These assays are crucial for establishing a foundational understanding of the compound's potential efficacy before moving to more complex models.[11]
Protocol 1.1: Amyloid-Beta (Aβ) Aggregation Inhibition Assay
Rationale: A key pathological hallmark of AD is the aggregation of Aβ peptides into neurotoxic oligomers and fibrils.[1] Compounds that can inhibit this process are of significant therapeutic interest. The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring Aβ fibrillization in real-time.[12]
Materials:
-
Human Amyloid-Beta (1-42) peptide (lyophilized)
-
Thioflavin T (ThT)
-
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ(1-42) Monomers: Reconstitute lyophilized Aβ(1-42) in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen. Store the resulting peptide films at -80°C. For the assay, resuspend a peptide film in DMSO to a stock concentration of 2 mM, then dilute with PBS to a final working concentration of 100 µM.
-
Compound Preparation: Prepare a 10 mM stock solution of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one in DMSO. Create a series of dilutions in PBS to achieve final assay concentrations ranging from 1 µM to 100 µM.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:
-
Test Wells: 10 µL of Aβ(1-42) working solution + 10 µL of test compound dilution + 80 µL of ThT/PBS solution (final ThT concentration of 10 µM).
-
Positive Control (Aβ only): 10 µL of Aβ(1-42) working solution + 10 µL of PBS + 80 µL of ThT/PBS solution.
-
Negative Control (No Aβ): 20 µL of PBS + 80 µL of ThT/PBS solution.
-
-
Incubation and Measurement: Incubate the plate at 37°C with gentle shaking. Measure the fluorescence intensity every 15 minutes for 24-48 hours.
-
Data Analysis: Plot the fluorescence intensity versus time for each condition. Calculate the percentage inhibition of aggregation at the plateau phase relative to the positive control.
Protocol 1.2: Tau Protein Aggregation Assay
Rationale: The aggregation of hyperphosphorylated tau into neurofibrillary tangles is another critical pathological feature of AD.[12] Similar to Aβ, assays can be designed to screen for inhibitors of tau aggregation.
Materials:
-
Recombinant full-length human Tau (2N4R) protein
-
Heparin (for inducing aggregation)
-
Thioflavin S or ThT
-
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
-
Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one in the assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Test Wells: Tau protein (final concentration ~2 µM), heparin (final concentration ~0.1 mg/mL), Thioflavin S/T (final concentration ~10 µM), and the test compound at various concentrations.
-
Positive Control: Tau protein, heparin, and Thioflavin S/T without the test compound.
-
Negative Control: Tau protein and Thioflavin S/T without heparin.
-
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Monitor the increase in fluorescence over time (typically 24-72 hours).
-
Data Analysis: Determine the percentage inhibition of tau aggregation by comparing the fluorescence signals of the test wells to the positive control.
Protocol 1.3: Acetylcholinesterase (AChE) Inhibition Assay
Rationale: The cholinergic hypothesis of AD posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine.[5] Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a current therapeutic strategy.[8] The Ellman's method is a well-established colorimetric assay for measuring AChE activity.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
-
Donepezil (as a positive control inhibitor)
-
Tris-HCl buffer (pH 8.0)
-
96-well clear microplates
-
Spectrophotometric plate reader (412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
Prepare serial dilutions of the test compound and Donepezil in Tris-HCl buffer.
-
-
Assay Procedure:
-
To each well, add 25 µL of the test compound or control, followed by 50 µL of DTNB solution and 25 µL of AChE solution.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of AChE inhibition for each compound concentration and calculate the IC50 value.
Part 2: Cell-Based Assay Protocols
Cell-based assays provide a more biologically relevant system to assess a compound's efficacy and potential toxicity.[13]
Protocol 2.1: Neuroprotection Against Aβ-Induced Toxicity
Rationale: This assay evaluates the ability of the test compound to protect neuronal cells from the cytotoxic effects of Aβ oligomers.[1][14]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Aβ(1-42) oligomers (prepared by incubating monomeric Aβ at 4°C for 24 hours)
-
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one for 2 hours.
-
Aβ Exposure: Add pre-aggregated Aβ(1-42) oligomers to the wells (final concentration typically 5-10 µM) and incubate for an additional 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Part 3: In Vivo Evaluation in Animal Models of Alzheimer's Disease
Animal models are indispensable for evaluating the preclinical efficacy and safety of potential AD therapeutics.[10][15][16] Transgenic mouse models that recapitulate aspects of AD pathology are commonly used.[17]
| Model | Key Features | Relevant for Testing |
| 5XFAD | Expresses five human familial AD gene mutations in APP and PSEN1. Develops aggressive amyloid pathology and gliosis. | Rapid screening for effects on amyloid deposition and neuroinflammation.[15] |
| 3xTg-AD | Expresses three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V). Develops both Aβ plaques and tau pathology. | Evaluation of compounds targeting both amyloid and tau pathologies.[10][15][18] |
| PS19 | Expresses the P301S mutant form of human MAPT. Develops significant tau pathology and neurodegeneration. | Specific for testing compounds targeting tauopathy.[15] |
Protocol 3.1: Efficacy Study in 5XFAD Mice
Rationale: To assess the in vivo efficacy of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one on amyloid pathology and cognitive deficits.
Experimental Design:
-
Animals: 4-month-old male and female 5XFAD transgenic mice and wild-type littermates.
-
Groups (n=10-15 per group):
-
Wild-type + Vehicle
-
5XFAD + Vehicle
-
5XFAD + 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one (Dose 1)
-
5XFAD + 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one (Dose 2)
-
-
Dosing: Administer the compound or vehicle daily via oral gavage or intraperitoneal injection for 3 months.
-
Behavioral Testing (at 6 months of age):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
-
Post-mortem Analysis (at 7 months of age):
-
Brain Tissue Collection: Perfuse mice and collect brain hemispheres.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (using antibodies like 6E10), activated microglia (Iba1), and astrocytes (GFAP).
-
Biochemical Analysis (ELISA): Homogenize brain tissue to quantify soluble and insoluble Aβ(1-40) and Aβ(1-42) levels.
-
Caption: Workflow for an in vivo efficacy study in an AD mouse model.
Conclusion and Future Directions
The benzothiazinone scaffold represents a promising starting point for the development of novel, multi-target therapeutics for Alzheimer's disease. 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, in particular, warrants a thorough investigation due to the established neuroprotective potential of this chemical class. The protocols outlined in this guide provide a robust framework for a systematic evaluation of its efficacy, from initial in vitro screening of its effects on key pathological hallmarks to comprehensive in vivo studies in relevant animal models.
Future research should focus on structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. Furthermore, exploring its effects on other relevant pathways, such as neuroinflammation and synaptic plasticity, will provide a more complete picture of its therapeutic potential. The successful execution of these studies will be crucial in determining if 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one can be advanced as a viable candidate for the treatment of Alzheimer's disease.
References
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Pandey, S., et al. (2022). Mammalian Models in Alzheimer's Research: An Update. MDPI. Retrieved from [Link]
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Forner, S., et al. (2017). Alzheimer's Disease: Experimental Models and Reality. PubMed Central. Retrieved from [Link]
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LaFerla, F. M., & Green, K. N. (2012). Animal Models of Alzheimer Disease. PubMed Central. Retrieved from [Link]
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InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Retrieved from [Link]
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Alzforum. (n.d.). Alzheimer's Disease Research Models. Retrieved from [Link]
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Yin, F., et al. (2023). Animal models of Alzheimer's disease: preclinical insights and challenges. ScienceOpen. Retrieved from [Link]
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Drug Target Review. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. Retrieved from [Link]
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NEUROFIT. (n.d.). In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). Retrieved from [Link]
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Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]
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Creative Biolabs-Neuros. (n.d.). Alzheimer's Disease In Vitro Modeling Service. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. Retrieved from [Link]
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National Institutes of Health. (2023). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Retrieved from [Link]
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Pérez, C., et al. (2019). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Retrieved from [Link]
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PubMed. (2010). Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases. Retrieved from [Link]
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National Institutes of Health. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][9][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[9][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
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National Institutes of Health. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][9][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). analogs of 6-hydroxy-2-(4'-[11C]methylaminophenyl)-1,3-benzothiazole. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
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National Institutes of Health. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]
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Mathis, C. A., et al. (2003). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols: Microplate Alamar Blue Assay (MABA) for Determining the Minimum Inhibitory Concentration of Benzothiazinones Against Mycobacterium tuberculosis
Introduction: The Imperative for Rapid and Reliable Anti-Tubercular Susceptibility Testing
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This crisis underscores the urgent need for rapid, reliable, and cost-effective methods for drug susceptibility testing (DST) to guide patient therapy and accelerate the discovery of new anti-tubercular agents.[2][3] The Microplate Alamar Blue Assay (MABA), also known as the Resazurin Microtiter Assay (REMA), has emerged as a widely adopted method that meets these criteria.[2][4][5] It is a significant improvement over traditional methods like the proportion method on solid media, which can take several weeks to yield results.
This application note provides a detailed protocol for utilizing the MABA to determine the Minimum Inhibitory Concentration (MIC) of benzothiazinones (BTZs), a potent class of novel anti-tubercular compounds, against replicating M. tuberculosis.
The Scientific Principle of MABA
The MABA is a colorimetric and fluorometric assay that leverages the redox indicator resazurin to assess the metabolic activity of bacterial cells.[1][6] In its oxidized state, resazurin is a non-fluorescent, blue compound. Metabolically active mycobacteria, through the action of intracellular reductases, reduce resazurin to the highly fluorescent, pink compound, resorufin.[1][7] This conversion provides a direct and measurable signal of bacterial viability.
-
Inhibition of Growth: In the presence of an effective concentration of an antimicrobial agent like a benzothiazinone, mycobacterial growth and metabolic activity are inhibited. Consequently, resazurin remains in its oxidized, blue state.
-
Bacterial Growth: In the absence of the drug or at sub-inhibitory concentrations, viable Mtb cells will reduce resazurin, causing a distinct color change from blue to pink.[8]
The MIC is defined as the lowest concentration of the drug that prevents this color change, thus indicating the inhibition of bacterial growth.[6][9] This method has shown excellent correlation with established DST methods like the BACTEC radiometric system and the proportion method for various anti-tubercular drugs.[10][8][9][11][12]
Benzothiazinones: A New Frontier in Anti-TB Drug Development
Benzothiazinones (BTZs), such as the clinical candidates BTZ043 and PBTZ169, are a groundbreaking class of compounds with nanomolar bactericidal activity against Mtb, including MDR and XDR strains.[13][14][15] Their mechanism of action is the covalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall.[14][16][17] Specifically, DprE1 is crucial for the formation of decaprenylphosphoryl arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, two vital components of the Mtb cell wall.[14][15] Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death.[14] The MABA is an ideal platform for determining the potent in vitro activity of BTZs.[13]
Core Protocol: MABA for Benzothiazinones
This protocol is designed for determining the MIC of BTZ compounds against the virulent M. tuberculosis H37Rv strain but can be adapted for other strains and clinical isolates.
Materials and Reagents
| Reagent/Material | Specifications |
| M. tuberculosis Strain | H37Rv (ATCC 27294) or other well-characterized strain |
| Culture Medium | Middlebrook 7H9 Broth |
| Medium Supplement | 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) |
| Dispersing Agent | 0.05% (v/v) Tween 80 or 0.1% Casitone |
| Test Compounds | Benzothiazinone derivatives (e.g., PBTZ169) |
| Control Drug | Isoniazid or Rifampicin |
| Solvent | Dimethyl sulfoxide (DMSO), sterile |
| Assay Indicator | AlamarBlue™ Reagent or Resazurin Sodium Salt Powder |
| Labware | Sterile, black, clear-bottom 96-well microplates |
| Other | Sterile conical tubes (15 mL, 50 mL), glass beads, multichannel pipettes, Parafilm |
Step-by-Step Methodology
Part 1: Preparation of Reagents and Bacterial Inoculum
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 (complete 7H9 medium). The inclusion of Tween 80 is critical to prevent the clumping of mycobacteria, ensuring a homogenous bacterial suspension.
-
AlamarBlue Reagent Preparation: If using resazurin powder, dissolve it in sterile phosphate-buffered saline (PBS, pH 7.4) to a concentration of 0.15 mg/mL.[18] Sterilize the solution by filtration through a 0.2 µm filter and store it in a light-protected container at 4°C for short-term use or -20°C for long-term storage.[18] Commercially available AlamarBlue™ reagents can be used as per the manufacturer's instructions.
-
Compound Stock Solution Preparation: Dissolve the benzothiazinone compounds and the control drug in 100% DMSO to create high-concentration stock solutions (e.g., 10 mg/mL). Store these stocks at -20°C.
-
Expert Insight: The low aqueous solubility of many BTZ derivatives necessitates the use of DMSO.[13] It is crucial to ensure the final DMSO concentration in the assay wells does not exceed 1-2%, as higher concentrations can be toxic to Mtb and interfere with the assay.
-
-
M. tuberculosis Inoculum Preparation: a. Culture M. tuberculosis H37Rv in complete 7H9 medium at 37°C until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.5-0.8).[6] b. Aseptically transfer the culture to a sterile 50 mL conical tube. To break up bacterial clumps, add sterile glass beads and vortex for 1-2 minutes. c. Allow the larger clumps to settle for 30-40 minutes.[6] d. Carefully transfer the upper homogenous suspension to a new sterile tube. e. Adjust the turbidity of the bacterial suspension with complete 7H9 medium to match a 1.0 McFarland standard. This suspension is then diluted 1:20 or 1:25 in the medium to prepare the final inoculum.[8]
Part 2: Assay Plate Setup
dot graph MABA_Workflow { graph [layout=dot, rankdir=LR, splines=ortho, label="MABA Experimental Workflow", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Workflow diagram of the Microplate Alamar Blue Assay (MABA).
-
Plate Layout: Use a sterile 96-well black, clear-bottom plate. Add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation from the inner assay wells during incubation.[8]
-
Media Addition: Add 100 µL of complete 7H9 medium to all inner wells (e.g., columns 2 to 11, rows B to G).
-
Serial Drug Dilution: a. Prepare working solutions of the BTZ compounds and the control drug from the DMSO stocks. b. Add 100 µL of the highest concentration of the test compound to the wells in column 2. c. Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. d. After the final transfer, discard 100 µL from the wells in column 10.[6]
-
Controls:
-
Growth Control (Column 11): These wells receive 100 µL of medium and 100 µL of the bacterial inoculum, but no drug. They are essential for confirming the viability of the inoculum.
-
Sterility Control (e.g., well H12): This well contains 200 µL of medium only, without bacteria or drug, to check for contamination.
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to all wells from columns 2 to 11, bringing the final volume in each well to 200 µL.[19] The final cell concentration will be approximately 5 x 10⁴ CFU/well.[20]
-
Incubation: Seal the plate with Parafilm to prevent contamination and dehydration. Incubate the plate at 37°C for 5-7 days.[19][20]
Part 3: Data Acquisition and Interpretation
-
Adding the Indicator: After the initial incubation period, add 30 µL of the AlamarBlue reagent mixture (e.g., 20 µL AlamarBlue and 12.5 µL of 20% Tween 80) to each well.[21]
-
Final Incubation: Reseal the plate and re-incubate at 37°C for 12-24 hours.[19][9]
-
Reading the Results:
-
Visual Reading: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[8][9] A blue or purple well indicates inhibition, while a pink well indicates growth.
-
Fluorometric Reading: For a quantitative result, read the plate using a fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[22][23] The MIC can be defined as the lowest drug concentration that results in a 90% reduction in fluorescence compared to the drug-free growth control wells.[21]
-
dot graph MABA_Principle { graph [layout=dot, rankdir=TB, fontname="Helvetica", fontsize=14, label="Principle of the Alamar Blue Assay", labelloc=t]; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: The chemical principle of the MABA for assessing Mtb viability.
Self-Validating Systems and Trustworthiness
To ensure the reliability and trustworthiness of the MABA results, the following internal controls are mandatory:
| Control Type | Purpose | Expected Outcome | Troubleshooting |
| Growth Control | To confirm the viability and metabolic activity of the Mtb inoculum. | Wells should turn distinctly pink. | If wells remain blue, the inoculum may have been non-viable, or the incubation time was insufficient. |
| Sterility Control | To check for contamination of the medium or reagents. | Well should remain blue. | If the well turns pink, it indicates contamination, and the assay results are invalid. |
| Reference Drug | To validate the assay's ability to detect susceptibility and resistance. | The MIC of the reference drug (e.g., Isoniazid) should fall within a known, acceptable range for the Mtb strain used. | A significant deviation from the expected MIC may indicate issues with drug solutions, inoculum density, or incubation conditions. |
| Solvent Control | To ensure the solvent (DMSO) concentration is not inhibitory. | The well containing the highest concentration of DMSO (without drug) should turn pink. | If the well remains blue, the DMSO concentration is too high and must be reduced. |
Conclusion
The Microplate Alamar Blue Assay is a rapid, inexpensive, and reliable high-throughput method for determining the MIC of novel compounds like benzothiazinones against Mycobacterium tuberculosis.[4][5][19] Its simple colorimetric endpoint makes it particularly suitable for resource-limited settings.[24] By adhering to the detailed protocol and incorporating robust controls, researchers and drug development professionals can confidently generate accurate and reproducible susceptibility data, thereby accelerating the pipeline for new and effective tuberculosis therapies.
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Martins, A., et al. (2003). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 41(5), 2045-2049. [Link]
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Taneja, N. K., & Tyagi, J. S. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy, 60(2), 387-391. [Link]
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Puttaraju, M. P., et al. (2015). Resazurin assay for rapid drug susceptibility testing of Mycobacterium tuberculosis. Journal of Clinical and Diagnostic Research, 9(12), DC01-DC03. [Link]
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Yajaman, S., et al. (2014). Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis. Journal of Clinical and Diagnostic Research, 8(9), DC04-DC07. [Link]
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Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. In Methods in Molecular Biology (Vol. 74, pp. 203-212). Humana Press. [Link]
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ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Request PDF. [Link]
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Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Journal of Clinical Microbiology, 40(7), 2712-2715. [Link]
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Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]
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Scilit. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]
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Bwanga, F., et al. (2009). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 47(7), 2109-2114. [Link]
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Mohammadzadeh, S., et al. (2016). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Jundishapur Journal of Microbiology, 9(1), e28994. [Link]
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ResearchGate. (2018). What is the procedure to prepare alamar blue reagent? [Link]
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Vanitha, J. D., & Paramasivan, C. N. (2004). Evaluation of microplate Alamar blue assay for drug susceptibility testing of Mycobacterium avium complex isolates. Diagnostic Microbiology and Infectious Disease, 49(3), 179-182. [Link]
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ResearchGate. (2016). (PDF) Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. [Link]
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Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]
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Lu, Y., et al. (2018). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(7), e00388-18. [Link]
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ResearchGate. (2025). Anti-mycobacterial activity by microplate alamar blue assay (MABA). [Link]
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Interchim. (n.d.). alamarBlue™ Cell Viability Assay Reagent. [Link]
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Lechartier, B., et al. (2012). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 17(11), 12901-12914. [Link]
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Boster Bio. (n.d.). AlamarBlue Cell Viability Assay Reagent. [Link]
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Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. [Link]
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Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]
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Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry, 287(24), 20416-20424. [Link]
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Advanced BioMatrix. (n.d.). AlamarBlue Assay for Testing Cell Proliferation on PureCol® Encapsulated Cells. [Link]
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Weber, M., et al. (2013). A Dual Read-Out Assay to Evaluate the Potency of Compounds Active Against Mycobacterium tuberculosis. PLoS ONE, 8(4), e60531. [Link]
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Trefzer, C., et al. (2010). Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 132(39), 13663-13665. [Link]
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Makarov, V., et al. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Molecular Medicine, 6(3), 373-383. [Link]
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Verbeeck, R. K., et al. (2016). Optimizing treatment outcome of first-line anti-tuberculosis drugs: the role of therapeutic drug monitoring. International Journal of Clinical Pharmacy, 38(4), 754-759. [Link]
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de Vries, G., & Kösters, K. (2011). Drug susceptibility testing for optimizing tuberculosis treatment. Expert Review of Anti-infective Therapy, 9(10), 875-886. [Link]
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Wang, Y., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology, 11, 579. [Link]
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In Vivo Pharmacokinetic Profiling of Novel Benzothiazinone Derivatives: A Detailed Application Guide
Introduction: The Imperative for Pharmacokinetic Studies of Benzothiazinones
Benzothiazinones (BTZs) represent a potent class of antimycobacterial agents, heralded as a significant advancement in the fight against tuberculosis (TB), including multidrug-resistant strains.[1][2] These compounds act as mechanism-based covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[2][3][4][5] Prominent derivatives such as BTZ043, Macozinone (PBTZ169), and OPC-167832 have shown promising preclinical and clinical activity.[3][6][7][8][9][10] However, translating the potent in vitro activity of novel BTZ analogues into in vivo efficacy is critically dependent on understanding their pharmacokinetic (PK) profiles.
This comprehensive guide provides a detailed framework for conducting in vivo pharmacokinetic studies of novel benzothiazinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind key experimental decisions. Adherence to these principles is crucial for generating robust and reliable data to inform lead optimization, dose selection, and progression of new anti-TB candidates.
I. Foundational Principles: Mechanism and Rationale
The core objective of a preclinical PK study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For BTZs, this is particularly critical due to factors like low aqueous solubility, which can impact oral bioavailability.[6][11]
Mechanism of Action: Covalent Inhibition of DprE1
Benzothiazinones are prodrugs that are activated within the mycobacterium. A critical nitro group is reduced to a nitroso derivative, which then forms a covalent bond with a cysteine residue in the active site of the DprE1 enzyme.[1][3] This irreversible inhibition blocks the synthesis of arabinans, which are vital components of the mycobacterial cell wall, ultimately leading to cell death.[2][3]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzothiazinone Synthesis
Welcome to the technical support center for the synthesis of benzothiazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information herein is structured to address specific issues encountered during synthesis, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when undertaking benzothiazinone synthesis.
Q1: There are several synthetic routes to benzothiazinones. Which one is currently considered the most reliable and efficient?
A1: While multiple pathways exist, the "thiourea pathway" is highly recommended for its efficiency, high yields, and avoidance of hazardous reagents.[1][2] This method involves the activation of a substituted 2-chlorobenzoic acid with a chlorinating agent like thionyl chloride, followed by a one-step cyclization with an N,N-dialkylthiourea derivative.[1] This approach consistently produces yields in the 65-75% range, which is significantly higher than older methods like the alkylsulfanyl pathway (30-40%).[1] Furthermore, it avoids the use of toxic and flammable reagents such as carbon disulfide and carcinogenic methyl iodide, which are drawbacks of the dithiocarbamate, alkylxanthogenate, and alkylsulfanyl pathways.[1][2]
Q2: How critical is the purity of my starting materials and solvents?
A2: Purity is paramount. Impurities in starting materials can lead to unwanted side reactions, consume reagents, and significantly complicate the purification of your final product. For instance, precursors like 2-aminothiophenol are highly susceptible to oxidation, which can diminish yield. It is also crucial to use anhydrous solvents, as the presence of water can interfere with many of the intermediates and coupling agents used in these syntheses.
Q3: What is the best way to monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress. By co-spotting your reaction mixture with your starting materials, you can visualize the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using a UV lamp.
Q4: My final product is an oil and is difficult to purify by column chromatography. What are my options?
A4: If standard silica gel column chromatography is challenging, consider using a different stationary phase, such as neutral or basic alumina, especially if your compound is sensitive to the acidic nature of silica. Alternatively, if the product has a basic handle (like a piperazine moiety), it can often be converted to a solid salt (e.g., a hydrochloride salt) for purification by recrystallization. The pure product can then be regenerated by neutralization.
Recommended Synthetic Protocol: The Thiourea Pathway
This protocol is based on the highly efficient and robust method described by Richter et al. (2021), which allows for the formation of the thiazinone ring in a single synthetic step from a readily available thiourea precursor.[1]
Part A: Synthesis of the N,N-Dialkylthiourea Intermediate
The thiourea intermediate can be prepared efficiently using thiocarbonyldiimidazole, which offers high yields and tolerates a variety of functional groups.[1]
-
Step 1: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your desired secondary amine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Step 2: Add thiocarbonyldiimidazole (1.0 eq) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
-
Step 3: Once the first substitution is complete (as indicated by TLC), add a solution of ammonia in methanol (e.g., 2 N) and continue stirring until the reaction is complete.
-
Step 4: Remove the solvent under reduced pressure. The crude thiourea can then be purified by recrystallization or column chromatography.
Part B: Synthesis of the Benzothiazinone Core
-
Step 1 (Acid Chloride Formation): In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-chlorobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (SOCl₂) (2.0 eq).
-
Step 2: Heat the mixture to reflux (approx. 110 °C) for 2 hours.
-
Step 3: After cooling, carefully remove the excess toluene and thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
-
Step 4 (Cyclization): Dissolve the crude acid chloride in fresh toluene. Add the N,N-dialkylthiourea (1.0 eq) prepared in Part A.
-
Step 5: Heat the reaction mixture to 110 °C and maintain it at this temperature, monitoring by TLC until the starting material is consumed.
-
Step 6 (Work-up & Purification): Cool the reaction to room temperature, wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude benzothiazinone product can be purified by column chromatography on silica gel.[3][4]
Troubleshooting Guide
This section addresses specific problems that may arise during synthesis, providing explanations of the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
Low yield is one of the most common issues in multi-step organic synthesis. A systematic approach is crucial for diagnosis.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Degraded Starting Material | The key precursors for many benzothiazinone syntheses, such as substituted 2-chlorobenzoic acids and particularly thiourea derivatives, can degrade over time or react with atmospheric moisture/oxygen. | Ensure the purity of all starting materials. Use freshly opened reagents whenever possible. If degradation is suspected, purify the starting material by recrystallization or chromatography before use. |
| Inefficient Acid Chloride Formation | The conversion of the carboxylic acid to the more reactive acid chloride is a critical activation step. Incomplete conversion due to inactive thionyl chloride (degraded by moisture) or insufficient heating will stall the reaction. | Use fresh, high-quality thionyl chloride. Ensure the reaction is heated to the appropriate temperature (refluxing toluene, ~110 °C) for a sufficient duration (typically 2 hours).[1] |
| Steric Hindrance | If the secondary amine used to prepare the thiourea or the substituents on the benzoic acid are particularly bulky, the nucleophilic attack required for cyclization can be sterically hindered, leading to low conversion.[1] | For sterically hindered substrates, consider increasing the reaction temperature or extending the reaction time. In some cases, an alternative synthetic route, such as the traditional N-benzoyl isocyanate pathway, might be necessary, though it is less efficient overall.[1] |
| Suboptimal Reaction Temperature | The cyclization step requires sufficient thermal energy to overcome the activation barrier. Temperatures that are too low will result in a sluggish or incomplete reaction. | The recommended temperature for the thiourea pathway is 110 °C in toluene.[1] If the reaction is not proceeding, ensure your heating apparatus is calibrated and maintaining the target temperature. |
Problem 2: Significant Side Product Formation
The appearance of unexpected spots on your TLC plate indicates the formation of byproducts, which reduces the yield of the desired product and complicates purification.
| Observed Side Product / Issue | Scientific Rationale & Explanation | Recommended Solution & Prevention |
| Formation of Oxathiolone Byproduct | In multicomponent reactions involving an amine, an aldehyde, and thiosalicylic acid, if all reactants are mixed at once, the thiosalicylic acid can react with the aldehyde before the imine is formed, leading to an oxathiolone byproduct.[5] | Ensure the complete formation of the imine intermediate before adding the thiosalicylic acid. This can be achieved by pre-stirring the amine and aldehyde for a short period (e.g., 15 minutes) before introducing the thiol component.[5] |
| Formation of 2-Hydroxy-benzothiazinones | When using furan-2,3-diones as starting materials, they can react with o-aminothiophenol to form not only the desired enaminone but also a 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one byproduct.[6] | The reaction mechanism is solvent-dependent. A selective synthesis of the 2-hydroxy byproduct can be achieved by carefully choosing the solvent system. To favor the desired enaminone, optimization of the reaction conditions, including solvent and the use of a carbodiimide, is necessary.[6] |
| Unidentified Polar Byproducts | The nitro group present in many potent benzothiazinone scaffolds (like BTZ043) is a strong electron-withdrawing group and can be susceptible to reduction or participate in side reactions under certain conditions, leading to various polar byproducts.[7][8] | Ensure that no unintended reducing agents are present in the reaction. Use high-purity solvents and reagents. If byproducts persist, a thorough work-up including aqueous washes can help remove highly polar impurities before chromatography. |
Visual Guides & Workflows
Diagram 1: The Recommended "Thiourea Pathway" for Benzothiazinone Synthesis
This workflow illustrates the efficient, two-stage synthesis that avoids hazardous reagents.
Caption: Workflow for the Thiourea Pathway Synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low yield.
References
-
Richter, A., Narula, G., Eiselt, E., et al. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), e202100733. Available from: [Link]
-
Richter, A., Narula, G., Eiselt, E., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ResearchGate. Available from: [Link]
-
de Souza, M. V. N., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 827-835. Available from: [Link]
-
Seidel, R. W., Richter, A., Goddard, R., & Imming, P. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications, 59(31), 4697-4715. Available from: [Link]
-
Gao, C., et al. (2023). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Preprints.org. Available from: [Link]
-
Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry, 287(24), 20482-20491. Available from: [Link]
-
Gao, C., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 28(11), 4443. Available from: [Link]
-
Seidel, R. W., et al. (2021). Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation. ResearchGate. Available from: [Link]
-
Seidel, R. W., et al. (2021). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Scientific Reports, 11(1), 1-13. Available from: [Link]
-
Imming, P., et al. (2007). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 12(4), 801-815. Available from: [Link]
-
Trefzer, C., et al. (2010). Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 132(39), 13663-13665. Available from: [Link]
-
Manetti, F., et al. (2000). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Available from: [Link]
-
Seidel, R. W., Richter, A., Goddard, R., & Imming, P. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Semantic Scholar. Available from: [Link]
-
Li, Y., et al. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry. Available from: [Link]
-
Neres, J., et al. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Molecular Medicine, 6(3), 345-357. Available from: [Link]
-
Gao, C., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. Available from: [Link]
-
Siddiqui, N., et al. (2007). Synthesis of Some New Tricyclic 1,4-Benzothiazinones. ResearchGate. Available from: [Link]
-
Maslanka, A., et al. (2020). Synthesis of 1,4-benzothiazinones from acylpyruvic acids or furan-2,3-diones and o-aminothiophenol. Beilstein Journal of Organic Chemistry, 16, 2337-2347. Available from: [Link]
-
Richter, A., Narula, G., Eiselt, E., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Martin Luther University Halle-Wittenberg. Available from: [Link]
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Technical Support Center: Purification of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one by column chromatography. Designed for researchers in drug development and organic synthesis, this resource offers practical, field-tested advice to navigate common challenges and ensure the isolation of a high-purity final product.
I. Understanding the Purification Challenge
The purification of 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a moderately polar heterocyclic compound, presents a typical yet nuanced chromatographic challenge. Success hinges on effectively separating the desired alcohol product from the more polar carboxylic acid starting material and other potential non-polar impurities. The inherent acidity of standard silica gel can also pose a risk of product degradation. This guide will address these issues systematically.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting TLC solvent system to develop a column chromatography method for this compound?
A good starting point for developing a TLC solvent system is a mixture of a non-polar and a polar solvent. For a compound with the polarity of 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a combination of ethyl acetate and hexanes is recommended.
-
Initial Recommendation: Begin with a 1:1 mixture of ethyl acetate:hexanes.
-
Optimization:
-
If the Rf value is too low (the spot doesn't move far from the baseline), increase the polarity by augmenting the proportion of ethyl acetate.
-
If the Rf value is too high (the spot moves close to the solvent front), decrease the polarity by increasing the proportion of hexanes.
-
-
Target Rf: Aim for an Rf value between 0.2 and 0.4 for the desired product to ensure good separation on the column.[1]
Q2: The synthesis protocol I'm following uses a gradient of 0-10% methanol in dichloromethane. Why is this a suitable eluent system?
This is an excellent solvent system for this particular purification. Here's the scientific rationale:
-
Dichloromethane (DCM): A solvent of intermediate polarity, DCM will effectively elute non-polar impurities while keeping more polar compounds, including your product and starting material, retained on the silica gel.
-
Methanol (MeOH): A highly polar solvent, methanol is very effective at eluting polar compounds that bind strongly to the silica gel, such as your desired alcohol product and the unreacted carboxylic acid starting material.
-
The Gradient: Starting with pure DCM allows for the removal of non-polar byproducts. Gradually increasing the percentage of methanol increases the eluent's polarity, which will first elute your moderately polar product, and then, at higher methanol concentrations, the highly polar unreacted carboxylic acid.
Q3: My compound appears to be streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking on a TLC plate is a common issue with polar, heterocyclic compounds, and it can be attributed to a few factors:
-
Compound Overloading: Applying too much of the sample to the TLC plate can lead to broad, streaky spots. Try spotting a more dilute solution.
-
Acidic Nature of Silica: The acidic surface of the silica gel can strongly and sometimes irreversibly interact with basic or highly polar compounds, causing them to streak.[2]
-
Inappropriate Solvent Polarity: If the solvent is not polar enough to effectively move the compound up the plate, it can result in tailing.
Troubleshooting Streaking:
-
Dilute Your Sample: Prepare a more dilute solution of your crude product for TLC analysis.
-
Modify the Mobile Phase: For acidic compounds that streak, adding a small amount (1-2%) of acetic acid to the eluent can improve spot shape. Conversely, for basic compounds, adding a small percentage of triethylamine (0.5-1%) can neutralize the acidic silica sites and prevent streaking.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase for your TLC analysis, such as neutral alumina, which is less acidic than silica gel.
Q4: Can I use a visualization stain for my TLC plates?
While 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is UV active due to its aromatic structure, using a chemical stain can provide additional information, especially for detecting impurities that may not be UV active.[1]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols and alkenes. Your product, containing a hydroxymethyl group, should show up as a yellow-brown spot on a purple background.[3]
-
Ceric Ammonium Molybdate (CAM) Stain: This is a good general stain that visualizes a wide range of functional groups, often with different colors.[2]
-
Vanillin Stain: This stain is effective for visualizing alcohols, aldehydes, and ketones.[1]
III. Troubleshooting Guide for Column Chromatography
This section addresses specific problems you might encounter during the column chromatography purification of 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and an Impurity | The polarity of the chosen eluent system is not optimal for separating the two compounds. | Optimize the Solvent System: Use TLC to test various solvent ratios. A shallower gradient (e.g., increasing methanol content by 0.5% increments) during column chromatography can improve resolution. |
| The column was not packed properly, leading to channeling. | Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude product. | Reduce the Sample Load: A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the silica gel.[2] | |
| The Product is Eluting with the Solvent Front | The eluent is too polar. | Decrease the Eluent Polarity: Start with a less polar solvent system (e.g., a higher percentage of hexanes in an ethyl acetate/hexanes system, or pure DCM before introducing methanol). |
| The Product is Not Eluting from the Column | The eluent is not polar enough. | Increase the Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent system. |
| The compound may have degraded on the acidic silica gel. | Test for Stability: Spot your compound on a silica TLC plate and let it sit for an hour before developing. If a new spot appears, it indicates degradation. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[4] | |
| Fractions Containing the Product are Contaminated with a More Polar Impurity (Likely Starting Material) | The gradient was increased too quickly. | Use a Shallower Gradient: A slower, more gradual increase in the polar solvent will allow for better separation between the product and the highly polar starting material. |
| The Purified Product Shows Signs of Degradation | The compound is sensitive to the acidic nature of silica gel. | Minimize Contact Time: Do not let the purified compound sit in fractions containing silica for extended periods. Use a Deactivated Stationary Phase: Consider using neutral alumina or pre-treating the silica gel by flushing the column with an eluent containing a small amount of a base like triethylamine. |
IV. Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel TLC plate, lightly draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 1:1 ethyl acetate:hexanes). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate for further visualization.[1][3]
Protocol 2: Column Chromatography Purification
This protocol is adapted from a known synthesis of 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.[5]
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% dichloromethane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Avoid introducing air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution:
-
Begin eluting with 100% dichloromethane, collecting fractions.
-
Gradually increase the polarity of the eluent by adding methanol. A suggested gradient is as follows:
-
100% Dichloromethane
-
1% Methanol in Dichloromethane
-
2% Methanol in Dichloromethane
-
...continue increasing the methanol percentage up to 10%.
-
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
-
V. Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | [5] |
| Molecular Weight | 195.24 g/mol | [5] |
| Appearance | White solid | [5] |
Table 2: Predicted Chromatographic Behavior of Key Compounds
| Compound | Structure | Expected Polarity | Expected Elution Order (Normal Phase) |
| Starting Material: 3-oxo-3,4-dihydro-2H-benzo[b]thiazin-6-carboxylic acid | (Structure of carboxylic acid) | High | 3 (Last) |
| Product: 6-(hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one | (Structure of alcohol) | Medium | 2 |
| Potential Non-polar Impurities | (e.g., from side reactions) | Low | 1 (First) |
VI. Visual Diagrams
Diagram 1: Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor chromatographic separation.
Diagram 2: Logic for Eluent Selection
Caption: Decision tree for selecting an appropriate eluent system.
VII. References
-
University of Rochester, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from a hypothetical BenchChem technical support document.
-
Alwsci Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
Singh, R., et al. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. ACS Omega, 7(27), 23585–23591. Retrieved from [Link]
-
PubChem. (n.d.). 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. Retrieved from [Link]
Sources
Technical Support Center: Improving the Solubility of Benzothiazinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions to the common yet critical challenge of solubilizing benzothiazinone (BTZ) derivatives for biological assays. Recognizing that poor aqueous solubility is a significant hurdle for this potent class of compounds, this center is structured to provide immediate answers and robust troubleshooting strategies.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding BTZ solubility.
Q1: Why are my benzothiazinone derivatives consistently showing poor solubility in aqueous assay buffers?
A1: The poor aqueous solubility of benzothiazinone derivatives is an inherent characteristic of their chemical structure.[1][2] These compounds typically feature a rigid, multi-ring aromatic scaffold, which is hydrophobic and favors strong crystal lattice packing.[3][4] This high lattice energy and low affinity for water molecules mean they resist dissolution in the aqueous buffers used for most biological assays.[5] Even highly potent BTZ derivatives like PBTZ169 (macozinone) are known for their extremely low aqueous solubility, which can complicate in vitro and in vivo studies.[1][2][6]
Q2: What is the best starting solvent for making a stock solution of a new BTZ derivative?
A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds, including BTZs.[7][8] Its strong solubilizing power can typically dissolve BTZ derivatives up to concentrations of 10 mM or higher.[9] For example, PBTZ169 can be dissolved in DMSO at over 10 mM.[9]
However, it is crucial to use anhydrous, high-purity DMSO and to be mindful of its hygroscopic nature (tendency to absorb water from the air), as water contamination can reduce the compound's solubility in the stock solution over time.[10][11]
Q3: I dissolved my BTZ compound in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. What happened?
A3: This phenomenon, known as precipitation upon dilution, is the central problem for compounds like BTZs.[10] While soluble in 100% DMSO, the compound's solubility limit is dramatically lower in the final aqueous buffer. When the DMSO stock is added to the buffer, the DMSO concentration drops sharply, and the buffer can no longer keep the hydrophobic BTZ derivative in solution, causing it to precipitate.[10][12] This leads to an actual compound concentration far lower than intended, causing unreliable and misleading assay results, including false negatives.[10]
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A4: The tolerance for DMSO varies significantly between cell lines and assay types. A general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v), with many sensitive assays requiring ≤0.1%.[13] Concentrations above 1% are often cytotoxic or can have off-target biological effects, confounding your results.[13][14] For example, some studies show that DMSO concentrations above 1% can reduce the readout in various cell types.[14] It is imperative to run a solvent tolerance control experiment for your specific cell line and assay to determine the maximum permissible DMSO concentration that does not affect the biological system.
Part 2: Troubleshooting Workflow for Solubility Issues
When faced with a solubility challenge, a systematic approach is key. The following workflow provides a step-by-step process from initial stock preparation to advanced formulation strategies.
Caption: A decision-making workflow for troubleshooting BTZ solubility.
Part 3: Advanced Solubilization Protocols
If lowering the concentration is not feasible due to potency requirements, the following advanced methods should be employed.
Protocol 1: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the overall solubility capacity of the medium for hydrophobic compounds.[15] Polyethylene glycol 400 (PEG 400) is a common and effective co-solvent.[16][17]
Step-by-Step Methodology:
-
Prepare a Co-Solvent Stock: Instead of 100% DMSO, prepare your high-concentration stock solution in a mixture of DMSO and PEG 400. A common starting point is a 1:1 (v/v) ratio.
-
Dissolve Compound: Add your BTZ derivative to the DMSO:PEG 400 mixture and aid dissolution via vortexing or sonication.
-
Dilute into Buffer: Perform the serial dilution into your final assay buffer. The presence of PEG 400 in the final solution can help maintain the solubility of the BTZ derivative.
-
Validate: Crucially, run a vehicle control with the same final concentration of DMSO and PEG 400 to ensure the co-solvent system itself does not impact your assay results.[16]
Data Presentation: Common Co-Solvents and Properties
| Co-Solvent | Typical Starting Conc. in Stock | Key Advantages | Key Considerations |
| DMSO | 10-20 mM | Excellent solubilizing power | Cytotoxicity above 0.5-1%; can interfere with assays |
| PEG 400 | Used as co-solvent with DMSO | Low toxicity; can improve solubility in aqueous media | Can be viscous; potential for assay interference |
| Ethanol | Varies | Good solvent for many organics | More volatile; often more cytotoxic than DMSO at similar % |
| DMF | Varies | Strong solvent | Higher toxicity; use with caution in cell-based assays |
Protocol 2: Cyclodextrin-Based Formulations
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They act as molecular hosts, encapsulating the hydrophobic BTZ "guest" molecule within their cavity.[20][21] This "inclusion complex" shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent water solubility.[19][22]
Step-by-Step Methodology:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[18]
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your assay buffer. A typical starting concentration is 1-5% (w/v).
-
Prepare Drug Stock: Prepare a concentrated stock of your BTZ derivative in a minimal amount of organic solvent (e.g., DMSO).
-
Form the Complex: While vortexing the cyclodextrin solution, slowly add the BTZ stock solution dropwise. This allows the individual BTZ molecules to enter the cyclodextrin cavities rather than aggregating and precipitating.
-
Equilibrate: Allow the mixture to equilibrate for at least one hour at room temperature or 37°C with gentle agitation to ensure maximum complex formation. The resulting solution should be clear.
-
Validate: Always run a control with the cyclodextrin vehicle alone to confirm it has no effect on the biological assay.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Part 4: Assay-Specific Considerations & Validation
Q5: Can my solubilization method interfere with my assay?
A5: Yes, absolutely. This is a critical consideration.
-
False Positives: Aggregates of poorly soluble compounds can non-specifically inhibit enzymes or disrupt cell membranes, leading to apparent activity that is an artifact of the compound's physical form, not a true biological interaction.[10][23]
-
Solvent Interference: As discussed, solvents like DMSO can have direct biological effects.[14] Co-solvents like PEG 400 or excipients like cyclodextrins can also interfere.[16]
-
Binding Competition: In target-based assays, high concentrations of excipients could potentially interfere with ligand-protein binding.
Mandatory Validation Steps:
-
Vehicle Controls: Always test the final concentration of all solvent and excipient components (the "vehicle") in your assay without the compound. This is your baseline and ensures the vehicle itself is inert.
-
Orthogonal Confirmation: If you get a hit, try to confirm it using a different assay format (e.g., a biochemical assay followed by a cell-based one) to rule out assay-specific artifacts.
-
Solubility Confirmation: Before running large screens, confirm the solubility of your compound in the final assay buffer using light scattering or nephelometry. A clear solution by eye is a good start, but may not detect nano-aggregates.
By following this structured approach—understanding the root cause, applying a logical troubleshooting workflow, and validating your chosen method—you can overcome the solubility challenges of benzothiazinone derivatives and generate reliable, high-quality data in your biological assays.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026.
- Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Retrieved January 17, 2026.
- MDPI. (2020, March 26).
- FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved January 17, 2026.
- Sci-Hub. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved January 17, 2026.
- NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC. Retrieved January 17, 2026.
- PubMed. (n.d.). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Retrieved January 17, 2026.
- NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. Retrieved January 17, 2026.
- ResearchGate. (2025, August 10). Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine. Retrieved January 17, 2026.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 17, 2026.
- ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved January 17, 2026.
- MedKoo Biosciences. (n.d.).
- NIH. (n.d.). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. Retrieved January 17, 2026.
- NIH. (n.d.). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC. Retrieved January 17, 2026.
- Books. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available. Retrieved January 17, 2026.
- Beijing Solarbio Science & Technology Co., Ltd. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved January 17, 2026.
- ResearchGate. (2024, September 10). Benzothiazine derivatives solubility?. Retrieved January 17, 2026.
- Reddit. (2022, January 6).
- NIH. (2018, March 21). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC. Retrieved January 17, 2026.
- Working Group for New TB Drugs. (n.d.). Macozinone (MCZ, PBTZ-169). Retrieved January 17, 2026.
- ACS Publications. (2022, March 10). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Retrieved January 17, 2026.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved January 17, 2026.
- NIH. (2019, May 16). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC. Retrieved January 17, 2026.
- PLOS One. (n.d.). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. Retrieved January 17, 2026.
- ResearchGate. (2025, August 10).
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Retrieved January 17, 2026.
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. Retrieved January 17, 2026.
- NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. Retrieved January 17, 2026.
- YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved January 17, 2026.
- NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. Retrieved January 17, 2026.
Sources
- 1. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 9. medkoo.com [medkoo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. humapub.com [humapub.com]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
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- 23. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Benzothiazinone Compounds in Solution: A Technical Guide to Stability and Handling
Welcome to the technical support center for benzothiazinone (BTZ) compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this promising class of molecules. Benzothiazinones, including well-known candidates like BTZ-043 and Macozinone (PBTZ-169), are potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[1][2][3] However, their unique chemical structure, particularly the nitroaromatic group essential for their mechanism of action, presents specific stability challenges in experimental settings.[4][5]
This document provides in-depth, experience-driven guidance to help you navigate these challenges, ensure the integrity of your experiments, and generate reproducible, high-quality data. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of BTZ Stability
Q1: My BTZ compound, which was dissolved in DMSO, is showing decreased activity over time, even when stored at -20°C. What is happening?
A1: The primary suspects are water absorption by DMSO and potential freeze-thaw instability.
-
Causality (The "Why"): Dimethyl sulfoxide (DMSO) is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even a small amount of water contamination can be detrimental. The benzothiazinone scaffold can be susceptible to hydrolysis, especially under slightly acidic or basic conditions that can arise from absorbed atmospheric CO₂ or impurities in lower-grade DMSO. Furthermore, repeated freeze-thaw cycles can introduce moisture and create micro-environmental changes in concentration as the solvent freezes, potentially accelerating degradation.[6] While long-term storage at -80°C is often recommended for stock solutions, the handling during use is critical.[7]
-
Actionable Solution & Protocol:
-
Use High-Quality Solvent: Always use anhydrous, ≥99.9% purity DMSO packaged under nitrogen or argon.
-
Aliquot Your Stock: Upon initial dissolution, immediately create small, single-use aliquots of your stock solution in low-retention tubes. This minimizes the number of freeze-thaw cycles for the bulk of your compound and reduces the exposure of the parent stock to air and moisture.
-
Proper Storage: Store aliquots at -80°C for long-term stability (up to 2 years is often cited for compounds like BTZ043).[7] For short-term use (within a year), -20°C is acceptable, but -80°C is superior.[7]
-
Handling During Use: When you need an aliquot, remove it from the freezer, allow it to thaw completely at room temperature, and vortex gently before opening. Use the required amount and discard the excess; do not refreeze a partially used aliquot.
-
Q2: I'm observing precipitation when I dilute my BTZ stock solution into my aqueous cell culture medium or assay buffer. How can I solve this solubility issue?
A2: This is a classic problem stemming from the characteristically low aqueous solubility of the BTZ scaffold.
-
Causality (The "Why"): Benzothiazinone derivatives are generally hydrophobic molecules with poor water solubility.[8][9] In fact, medicinal chemistry efforts have often found that increased potency is inversely proportional to aqueous solubility.[9] When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes. If the final concentration of the BTZ exceeds its aqueous solubility limit, it will precipitate out of solution, leading to inaccurate dosing and a loss of activity. The final percentage of DMSO in the assay is also a critical factor.
-
Actionable Solution & Protocol:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your aqueous solution, and ensure this concentration is consistent across all experimental and control wells.
-
Test Solubility Limits: Before conducting a large-scale experiment, perform a small-scale solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period (e.g., 2 hours at 37°C).
-
Consider Formulation Aids (with caution): For certain in vivo or complex in vitro models, formulation vehicles like 10% DMSO/40% PEG400/40% water or 0.5% carboxymethyl cellulose have been used.[8] However, be aware that these excipients can have their own biological effects and must be rigorously controlled for.
-
pH Optimization: The solubility of your specific BTZ derivative might be pH-dependent. If your experimental conditions allow, testing solubility in buffers of slightly different pH values (e.g., 6.8, 7.4, 8.0) may reveal an optimal range. However, be mindful that pH can also affect compound stability (see Q3).
-
Q3: Are there specific pH ranges I should avoid when working with BTZ compounds?
A3: Yes. Both strongly acidic and strongly alkaline conditions can promote the degradation of the benzothiazinone core.
-
Causality (The "Why"): The ester and amide-like functionalities within the benzothiazinone ring system are susceptible to hydrolysis.[10] This process can be catalyzed by both acid and base.[10][11] Alkaline hydrolysis, in particular, can lead to ring-opening of the thiazinone core.[11] While most biological assays are conducted at a physiological pH of ~7.4, preparing buffers or stock solutions in inappropriate pH environments can compromise the compound's integrity before the experiment even begins.[8]
-
Actionable Solution & Protocol:
-
Maintain Physiological pH: For most applications, use buffers in the pH range of 7.2-7.4. Verify the pH of your final assay medium after all components, including the BTZ compound dilution, have been added.
-
Avoid Extreme pH in Preparation: Do not use acidic or basic solutions to force a compound into solution unless you have specific data supporting its stability under those conditions. If you must adjust pH, do so with a well-buffered system.
-
Stability Study Protocol: If your experiment requires a non-physiological pH, it is essential to first perform a pH-dependent stability study.
-
Step 1: Prepare solutions of your BTZ compound at a fixed concentration in a series of buffers (e.g., pH 4.0, 7.4, 9.0).
-
Step 2: Incubate these solutions under your experimental conditions (e.g., 37°C).
-
Step 3: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each solution.
-
Step 4: Immediately analyze the aliquots by a stability-indicating method like HPLC-UV to quantify the remaining parent compound.[12] This will give you a clear degradation profile at different pH values.
-
-
Q4: My experiments are showing inconsistent results, and I suspect my compound is degrading. How can I definitively check the stability of my solution?
A4: The gold standard for assessing compound stability is High-Performance Liquid Chromatography (HPLC).
-
Causality (The "Why"): A biological or enzymatic assay can only tell you that activity is lost; it cannot distinguish between compound degradation, precipitation, or other experimental artifacts. A stability-indicating analytical method like HPLC separates the parent compound from any potential degradants.[12][13] By monitoring the peak area of the parent compound over time, you can directly and quantitatively measure its stability.
-
Actionable Solution & Protocol (Simplified HPLC Stability Check):
-
Establish a Baseline (T=0): Immediately after preparing your stock or working solution, dilute a sample to an appropriate concentration for HPLC analysis and inject it. Record the peak area and retention time of the parent compound. This is your 100% reference.
-
Incubate Under Experimental Conditions: Store your solution under the exact conditions of your experiment (e.g., in the incubator at 37°C, on the benchtop exposed to light, etc.).
-
Analyze at Time Points: At set intervals (e.g., 1, 4, 8, 24 hours), take another sample from the solution, dilute it in the same manner, and analyze it by HPLC.
-
Analyze the Data: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. For a compound to be considered stable, the parent peak area should typically remain >95% of the initial value over the experimental duration.
-
Section 2: Visual Troubleshooting and Workflow Guides
To further assist in your experimental design and troubleshooting, we have developed the following workflows and diagrams.
Diagram 1: General Troubleshooting Workflow for BTZ Instability
Caption: Troubleshooting flowchart for addressing BTZ stability issues.
Diagram 2: Mechanism of Action & Inherent Reactivity
Caption: Bioactivation of BTZ leading to covalent target inhibition.
This mechanism underscores the inherent chemical reactivity of the nitro group, which is essential for efficacy but can also be a source of instability if the compound is exposed to other reducing agents or non-target cellular components.[2][4][5]
Section 3: Data Tables & Protocols
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Purity | Recommended Storage of Stock | Key Considerations |
| DMSO | Anhydrous, ≥99.9% | -80°C (long-term), -20°C (short-term) | Hygroscopic. Use small, single-use aliquots. Avoid multiple freeze-thaw cycles.[7] |
| Ethanol | Anhydrous, 200 Proof | -20°C or -80°C | Lower solvating power than DMSO for many BTZs. Can be an option if DMSO interferes with the assay. |
| Aqueous Buffers | N/A | Not recommended for stock. Prepare fresh. | Very low solubility. Use only for final working dilutions. Stability is limited to hours.[8][9] |
Protocol: Preparation of a Validated BTZ Stock Solution
Objective: To prepare a 10 mM stock solution of a benzothiazinone compound in anhydrous DMSO and aliquot it for long-term storage, minimizing moisture contamination and degradation.
Materials:
-
Benzothiazinone compound (pre-weighed)
-
Anhydrous DMSO (e.g., Sigma-Aldrich, Cat# D2650 or equivalent)
-
Sterile, low-retention microcentrifuge tubes (0.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Argon or Nitrogen gas (optional, but recommended)
Procedure:
-
Pre-calculation: Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Inert Atmosphere (Optional): If possible, perform the dissolution in a glove box or chemical hood with a gentle stream of inert gas (Argon or Nitrogen) to displace air and moisture.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO directly to the vial containing the pre-weighed BTZ powder.
-
Solubilization: Cap the vial tightly and vortex for 2-3 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary, but avoid excessive heating.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into single-use aliquots (e.g., 10-20 µL per tube). This volume should be convenient for your typical experimental dilutions.
-
Inert Gas Overlay (Optional): Before capping each aliquot, gently flush the headspace of the tube with inert gas.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Immediately place the aliquots in a freezer box and store them at -80°C.
-
Quality Control: Reserve one aliquot for an immediate T=0 analysis via HPLC to serve as a baseline for any future stability studies.
By adhering to these detailed protocols and understanding the chemical principles behind benzothiazinone stability, you can significantly enhance the reliability and reproducibility of your research.
References
-
Working Group for New TB Drugs. (2021, August). Macozinone (MCZ, PBTZ-169). Retrieved from [Link]
-
Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry, 287(24), 20474-20481. Retrieved from [Link]
-
Li, G., et al. (2022). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 27(15), 4995. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of benzothiazinone inactivation of DprE1. Retrieved from [Link]
-
Blondiaux, N., et al. (2017). Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(6), e00199-17. Retrieved from [Link]
-
Makarov, V., et al. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Molecular Medicine, 6(3), 372-383. Retrieved from [Link]
-
Zimmermann, M., et al. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial Agents and Chemotherapy, 67(4), e0121022. Retrieved from [Link]
-
ResearchGate. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Retrieved from [Link]
-
ResearchGate. (2010). Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-beta-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. Retrieved from [Link]
-
Ukranynets, I. V., et al. (2019). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Journal of Heterocyclic Chemistry, 56(11), 3072-3078. Retrieved from [Link]
-
Ibrahim, M. A. A., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLoS ONE, 19(11), e0314422. Retrieved from [Link]
-
Ibrahim, M. A. A., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS ONE. Retrieved from [Link]
-
Le, H. Q., et al. (2024). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Kumar, K., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemistryOpen, 10(12), 1225-1230. Retrieved from [Link]
-
ResearchGate. (2022). Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution. Retrieved from [Link]
-
Lu, X., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. European Journal of Medicinal Chemistry, 148, 144-154. Retrieved from [Link]
-
Working Group for New TB Drugs. (2020, November). BTZ-043. Retrieved from [Link]
-
ResearchGate. (2019). Chemical structures of PBTZ169, in vitro known metabolites and internal standards. Retrieved from [Link]
-
Li, Y., et al. (2018). In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species. Antimicrobial Agents and Chemotherapy, 62(11), e01321-18. Retrieved from [Link]
-
Lechartier, B., et al. (2019). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(6), e00139-19. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Retrieved from [Link]
-
Trefzer, C., et al. (2010). Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 132(39), 13663-13665. Retrieved from [Link]
-
Working Group for New TB Drugs. (n.d.). Macozinone (MCZ, PBTZ-169). Retrieved from [Link]
-
ResearchGate. (2022). Compound stability under different pH conditions. Retrieved from [Link]
-
Li, K., et al. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. ACS Medicinal Chemistry Letters, 8(9), 965-970. Retrieved from [Link]
-
Taylor, D., et al. (2020). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. RSC Advances, 10(49), 29337-29348. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of benzothiazinone and inhibitors of DprE1. Retrieved from [Link]
-
Bramkamp, M., et al. (2023). Effects of benzothiazinone and ethambutol on the integrity of the corynebacterial cell envelope. The Cell Surface, 9, 100116. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Lechartier, B., et al. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790-5793. Retrieved from [Link]
-
Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science, 324(5928), 801-804. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Miller, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (1954). The Effect of Ph on the Efficiency of Various Mold Inhibiting Compounds. Retrieved from [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. medchemexpress.com [medchemexpress.com]
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- 9. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Bioavailability of Benzothiazinone DprE1 Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals working with benzothiazinone (BTZ) DprE1 inhibitors for the treatment of Mycobacterium tuberculosis. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor bioavailability encountered with this promising class of compounds.
Introduction to Benzothiazinone DprE1 Inhibitors
Benzothiazinones (BTZs) are a potent class of antimycobacterial agents that target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2][3] DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA).[2][3] DPA is the sole precursor for the synthesis of arabinans, which are critical components of the arabinogalactan layer of the mycobacterial cell wall.[1][4] BTZs act as prodrugs; their nitro group is reduced within the bacterium to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell death.[2][5][6][7][8][9]
Despite their high in vitro potency against both drug-susceptible and drug-resistant strains of M. tuberculosis, the clinical development of BTZs has been hampered by issues of poor bioavailability.[10][11] This guide will explore the underlying causes of this challenge and provide practical strategies and experimental protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BTZ analog demonstrates excellent in vitro activity (low MIC), but shows poor or no efficacy in animal models. What are the likely causes?
This is a common and frustrating issue in the development of BTZ inhibitors. The discrepancy between in vitro potency and in vivo efficacy often points to poor pharmacokinetic (PK) properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).
Troubleshooting Guide:
-
Assess Physicochemical Properties:
-
Poor Aqueous Solubility: BTZs are often highly lipophilic, leading to low aqueous solubility. This is a primary barrier to absorption from the gastrointestinal tract.[10][12][13] The aliphatic side chain, while important for potency, contributes to this low solubility.[12]
-
High Plasma Protein Binding (PPB): High affinity for plasma proteins like albumin can sequester the drug, reducing the free fraction available to reach the target site. Some second-generation BTZs, like PBTZ169, have been noted to have high plasma protein binding.[11]
-
-
Investigate Metabolic Instability:
-
First-Pass Metabolism: After oral administration, the drug passes through the liver where it can be extensively metabolized by cytochrome P450 (CYP) enzymes before reaching systemic circulation.[14] Some BTZ analogs are known to be inhibitors or substrates of CYP3A4.[15]
-
Formation of Inactive Metabolites: BTZ-043 is known to be rapidly metabolized to an inactive amino derivative (M1) and an unstable hydride Meisenheimer complex (M2).[16] Understanding the metabolic fate of your specific analog is crucial.
-
-
Evaluate Permeability:
-
While often highly lipophilic, poor permeability across the intestinal epithelium can still be a factor. In silico predictions and in vitro models like Caco-2 permeability assays can provide insights.
-
Q2: How can I improve the aqueous solubility of my lead BTZ compound?
Improving solubility is a critical first step towards enhancing oral bioavailability. Several strategies can be employed, ranging from chemical modifications to formulation approaches.
Strategies for Improving Solubility:
-
Structural Modification:
-
Incorporate Ionizable Groups: The introduction of a basic nitrogen, such as in a piperazine ring (e.g., PBTZ169), allows for salt formation, which can significantly improve aqueous solubility through protonation.[17][18]
-
Bioisosteric Replacement: Replacing lipophilic moieties with more hydrophilic groups can improve solubility. For example, substituting a benzene ring with a pyridine or pyrimidine has been explored.[19]
-
-
Prodrug Approaches:
-
While BTZs are already considered prodrugs in terms of their activation mechanism, further modification to create more soluble prodrugs that release the active compound in vivo is a viable strategy.
-
-
Formulation Strategies:
-
Nanoformulation: Reducing particle size to the nanometer range increases the surface area for dissolution. Amorphous drug nanoparticles (ADNs) have been shown to significantly improve the oral bioavailability of BTZ043.[20][21]
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer can enhance solubility by converting the crystalline API into an amorphous state.[22]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[14][22]
-
Q3: What experimental workflow should I follow to assess and improve the bioavailability of my BTZ inhibitors?
A systematic, tiered approach is recommended to efficiently evaluate and optimize your compounds.
Experimental Workflow:
Caption: A tiered workflow for assessing and improving the bioavailability of BTZ inhibitors.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to first-pass metabolism.
Objective: To determine the rate of metabolism of a BTZ analog by liver microsomal enzymes.
Materials:
-
Test BTZ compound
-
Pooled liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., testosterone, verapamil)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test BTZ compound in DMSO.
-
In a 96-well plate, add phosphate buffer and the liver microsome solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining percentage of the parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Interpretation:
-
High clearance/short half-life: Suggests rapid metabolism, which may lead to poor oral bioavailability.
-
Low clearance/long half-life: Indicates greater metabolic stability.
Protocol 2: Mouse Pharmacokinetic (PK) Study
This is the definitive experiment to determine the bioavailability and other key PK parameters of a lead compound.
Objective: To determine the pharmacokinetic profile and oral bioavailability (F%) of a BTZ analog in mice.
Materials:
-
Test BTZ compound in a suitable vehicle (e.g., for oral and intravenous administration)
-
Laboratory mice (e.g., Balb/c)
-
Dosing syringes and needles (for oral gavage and IV injection)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Immediately process blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the BTZ analog in plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data.
-
Key PK Parameters to Analyze:
| Parameter | Description | Significance for Bioavailability |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC (0-inf) | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t½ | Half-life | Indicates the rate of drug elimination. |
| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100 |
Advanced Strategies & Considerations
-
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR): It is crucial to not only optimize for potency (SAR) but also for ADME properties (SPR).[17][23] Computational tools for ADME prediction can guide the design of new analogs with improved pharmacokinetic profiles.[15][24][25][26]
-
Metabolite Identification: Identifying the major metabolites of your lead compound can provide valuable insights for structural modifications to block metabolic hotspots.
-
Interspecies Scaling: Be aware that metabolic rates and pathways can differ between species. Data from rodent studies may not always be directly predictive of human pharmacokinetics.[16]
Visualizing the Path to Improved Bioavailability
The journey from a potent but poorly bioavailable compound to a viable drug candidate involves a multi-pronged approach targeting the key barriers to systemic exposure.
Caption: Strategies to overcome common barriers to BTZ bioavailability.
By systematically addressing the challenges of solubility, metabolism, and formulation, researchers can unlock the full therapeutic potential of benzothiazinone DprE1 inhibitors in the fight against tuberculosis.
References
- What are DprE1 inhibitors and how do they work?
- Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC - NIH.
- Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PubMed Central.
- The role of DprE1 in the biosynthesis of the Mycobacterium tuberculosis...
- Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC - NIH.
- Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors | PNAS. (2012-06-25).
- Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-beta-D-ribose 2 '-epimerase DprE1 of Mycobacterium tuberculosis | Request PDF - ResearchG
- Overview of SAR of benzothiazinone‐quinoline hybrids 8a–ad: Highlighted...
- Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis - PubMed.
- (PDF)
- Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - Research journals - PLOS. (2024-11-25).
- Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC.
- Mechanism of benzothiazinone inactivation of DprE1. a Mechanism of...
- Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simul
- Recent Advancements in Benzothiazinones (BTZ)
- Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis | Journal of the American Chemical Society.
- Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC - NIH. (2023-03-28).
- A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043)
- A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous D. (2025-01-08).
- Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives - PMC - PubMed Central. (2024-08-29).
- Population pharmacokinetics of macozinone (PBTZ-169)
- Towards a new combination therapy for tuberculosis with next gener
- Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. | Semantic Scholar.
- First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC - NIH. (2025-08-18).
- Design, Synthesis, and Molecular Docking of Novel Benzothiazinone Derivatives as DprE1 Inhibitors with Potential Antitubercular Activities.
- Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - RSC Publishing. (2018-03-21).
- Pharmacophore Mapping, 3D QSAR, Docking, And ADME Prediction Studies Of Novel Benzothiazinone Deriv
- Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed.
- (PDF)
- Current Strategies For Enhancing Bioavailability - Outsourced Pharma.
- Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC. (2018-02-27).
- Improving Bioavailability and Bioequivalence through Pharmacokinetic Str
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Technical Support Center: Optimization of In Vitro Enzyme Inhibition Assays for Benzothiazinones
Introduction
Benzothiazinones (BTZs) are a potent class of drug candidates targeting Mycobacterium tuberculosis, the causative agent of tuberculosis. Their primary molecular target is the flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[2][3] Specifically, DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for arabinan synthesis.[2][4]
BTZs act as mechanism-based covalent inhibitors. The nitro group of the BTZ is reduced by the FAD cofactor of DprE1 to a reactive nitroso species, which then forms a covalent bond with a critical cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition.[1][4][5][6] This potent and specific mechanism makes BTZs highly effective, but it also introduces unique challenges for in vitro assay development and optimization.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers establish robust and reliable DprE1 inhibition assays for the evaluation of BTZ analogs and other potential inhibitors.
Section 1: Foundational Assay Principles & Setup
A robust DprE1 assay is built on high-quality reagents and a well-understood assay principle. The most common format is a coupled fluorometric assay that measures the DprE1-catalyzed oxidation of the substrate.
The DprE1 Enzyme Reaction
DprE1 catalyzes the first step of a two-step epimerization: the oxidation of DPR to the keto-intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), with the concomitant reduction of the FAD cofactor to FADH₂.[1][5] DprE2 then reduces DPX to DPA.[5] For in vitro inhibition assays targeting DprE1, the reaction is typically monitored using DprE1 alone.[5]
Common Assay Formats
While early assays used radiolabeled ¹⁴C-DPR and monitored product formation by thin-layer chromatography (TLC), this method is low-throughput.[5][7] Modern high-throughput screening (HTS) assays are typically fluorescence-based. A common method involves using a surrogate electron acceptor to re-oxidize FADH₂, which in turn reduces a reporter molecule like resazurin (non-fluorescent) to resorufin (highly fluorescent).[8][9][10]
Caption: Troubleshooting inconsistent IC₅₀ values.
-
Potential Cause 1: Variable Pre-incubation Time. For covalent inhibitors, the IC₅₀ value is highly dependent on the pre-incubation time of the enzyme with the inhibitor before adding the substrate. [11]The longer the pre-incubation, the more enzyme becomes covalently modified, resulting in a lower apparent IC₅₀.
-
Potential Cause 2: Inconsistent Reagent Activity. The specific activity of different batches of the DprE1 enzyme can vary. Substrate stocks can degrade over time.
-
Solution: Characterize each new batch of enzyme thoroughly (e.g., determine its specific activity and Kₘ). Store reagents in single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Potential Cause 3: Assay Format. If the assay is run in kinetic mode versus endpoint mode, the IC₅₀ values may differ.
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I confirm that my BTZ compound is acting as a covalent inhibitor in the assay?
Confirming a covalent mechanism requires specific experiments beyond a standard IC₅₀ determination.
-
Time-Dependent Inhibition: As mentioned, a key hallmark of covalent inhibition is that the IC₅₀ value will decrease with increasing pre-incubation time between the enzyme and inhibitor. Perform an IC₅₀ determination at several pre-incubation times (e.g., 10 min, 30 min, 60 min, 120 min). A leftward shift in the dose-response curve with time is strong evidence of irreversible or slowly reversible inhibition. [11]* "Jump" Dilution Experiment: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a set time. Then, rapidly dilute the mixture 100-fold or more into assay buffer containing the substrate. If the inhibitor is non-covalent and reversible, its effect will be quickly lost upon dilution, and enzyme activity will recover. If it is covalent, the inhibition will persist despite the dilution because the inhibitor is physically attached to the enzyme.
-
Mass Spectrometry: The most direct evidence is to incubate the DprE1 enzyme with the BTZ inhibitor and then analyze the protein by mass spectrometry. An increase in the protein's mass corresponding to the mass of the inhibitor confirms the formation of a covalent adduct. [6] Q2: What is the role of DprE2, and should I include it in my assay?
DprE2 catalyzes the second step of the epimerization, reducing the DPX intermediate to the final DPA product. [13]For screening inhibitors that target DprE1's oxidative step (like BTZs), DprE1 alone is sufficient and simplifies the assay. [5]Including DprE2 is only necessary if you are studying the full epimerization reaction or searching for DprE2-specific inhibitors. Some studies suggest that the DprE1-DprE2 complex may have different kinetic properties than DprE1 alone, such as enhanced turnover and relief of substrate inhibition. [14] Q3: My compound is not a nitro-BTZ. How does that affect the assay?
While the classic BTZs require reductive activation of a nitro group, newer analogs may have different "warheads" (electrophilic groups) designed to directly react with Cys387 without prior activation. [6]For these compounds, the inhibition mechanism is direct covalent modification, not suicide inhibition. The key implications are:
-
The inhibition may be faster as it doesn't depend on an enzymatic activation step.
-
The requirement for the reduced FADH₂ cofactor to activate the inhibitor is bypassed.
-
The troubleshooting steps for time-dependency and covalent characterization remain highly relevant.
References
-
Cretoiu, D., Kolly, G. S., & Cole, S. T. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354–11359. [Link]
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Neres, J., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science Translational Medicine, 4(150), 150ra121. [Link]
-
Singh, V., et al. (2021). Recent advances on DprE1 inhibitors for tuberculosis drug discovery. Journal of Medicinal Chemistry, 64(5), 2449-2478. [Link]
-
University of Birmingham Research Portal. (n.d.). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. University of Birmingham. [Link]
-
Mishra, A., et al. (2023). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. [Link]
-
Makin, K. A., et al. (2021). Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. Microbiology, 167(2). [Link]
-
PLOS. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS ONE. [Link]
-
PubMed Central. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS ONE. [Link]
-
Kumar, P., et al. (2017). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(11). [Link]
-
ResearchGate. (n.d.). Assays probing inhibition of DprE1 and whole-cell activity of CT325. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 28(11), 4344. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Molecular Docking of Novel Benzothiazinone Derivatives as DprE1 Inhibitors with Potential Antitubercular Activities. ResearchGate. [Link]
-
ResearchGate. (n.d.). Progress curve analysis of inhibiton of Mtb-DprE1 by covalent... ResearchGate. [Link]
-
Willemsen, J., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
-
Zhang, H., et al. (2021). Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents. European Journal of Medicinal Chemistry, 208, 112781. [Link]
-
Journal of Chemical Theory and Computation. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
-
Microbiology Society. (2023). Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. Microbiology. [Link]
-
ChEMBL. (n.d.). Assay: Reversible inhibition of recombinant Mycobacterium tuberculosis H37Rv DprE1... EMBL-EBI. [Link]
-
PubMed Central. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 9(8), 2264-2273. [Link]
-
MDPI. (2023). Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures. Molecules, 28(20), 7110. [Link]
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Technical Support Center: Scaling Up the Synthesis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scalable synthesis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one. As Senior Application Scientists, we focus on the underlying chemical principles and practical solutions to common challenges encountered during laboratory and pilot-plant scale-up.
I. Synthetic Strategy Overview & Key Control Points
The synthesis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one can be approached via two primary routes, each with distinct advantages and challenges. The choice of route will often depend on the availability of starting materials, scale of production, and desired purity profile.
Route A: Benzothiazinone Ring Formation followed by Functional Group Interconversion
This is a convergent approach where the core heterocyclic structure is first assembled from a substituted aminothiophenol, followed by modification of a functional group to yield the target alcohol.
Route B: Reduction of a Pre-formed Carboxylic Acid Intermediate
This is a more linear approach that utilizes a commercially available or readily synthesized carboxylic acid precursor.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall synthetic workflow for 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
II. FAQs and Troubleshooting Guide
This section addresses common questions and issues that may arise during the synthesis, categorized by the synthetic stage.
Part 1: Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid (Route A Intermediate)
This key intermediate is typically synthesized via the cyclization of 4-amino-3-mercaptobenzoic acid with chloroacetyl chloride.[1]
Q1: What are the critical parameters for the successful synthesis of 4-amino-3-mercaptobenzoic acid?
A1: The synthesis of 4-amino-3-mercaptobenzoic acid, a crucial precursor, requires careful control of reaction conditions to avoid the formation of disulfide byproducts.[2] An improved procedure involves the hydrolysis of 2-amino-6-carboxybenzothiazole under an inert atmosphere and in the absence of light to minimize oxidative dimerization.[2]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | 4-amino-3-mercaptobenzoic acid is susceptible to oxidation, leading to the formation of a disulfide dimer which can be difficult to remove.[2] |
| Light | Protect from light | Light can promote the oxidation of the thiol group.[2] |
| pH Control | Acidic workup | The product is precipitated from the reaction mixture by adjusting the pH with concentrated hydrochloric acid.[2] |
Q2: I am observing a low yield and multiple spots on my TLC during the cyclization of 4-amino-3-mercaptobenzoic acid with chloroacetyl chloride. What could be the cause?
A2: This is a common issue when scaling up this reaction. Several factors could be at play:
-
Purity of 4-amino-3-mercaptobenzoic acid: The presence of the disulfide impurity will not participate in the desired cyclization and will complicate purification. It is crucial to start with high-purity aminothiophenol.[2]
-
Reaction Temperature: The reaction of aminophenols with acyl chlorides is typically exothermic. On a larger scale, inadequate temperature control can lead to side reactions. A gradual addition of chloroacetyl chloride at a controlled temperature (e.g., 0-5 °C) is recommended.
-
Stoichiometry of Reagents: Ensure precise stoichiometry. An excess of chloroacetyl chloride can lead to the formation of N-acylated and S-acylated byproducts.
-
Solvent Choice: Aprotic solvents like THF or dioxane are generally preferred to avoid unwanted reactions with the acyl chloride.
Troubleshooting Table: Cyclization Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction or side reactions. | Monitor the reaction by TLC until the starting material is consumed. Ensure efficient stirring, especially in larger vessels. |
| Multiple Spots on TLC | Formation of byproducts (e.g., N,S-diacylated, disulfide). | Optimize the addition rate and temperature of chloroacetyl chloride. Purify the starting aminothiophenol. |
| Difficult Purification | Polar byproducts co-eluting with the product. | Consider a pH-based extraction to separate the acidic product from neutral byproducts before chromatography. |
Q3: How can I effectively monitor the progress of the cyclization reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction.[3][4]
-
TLC System: A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid (to suppress tailing of the carboxylic acid) is a good starting point.
-
Visualization: The starting material, intermediate, and product are often UV active. Staining with potassium permanganate can also be used to visualize the disappearance of the thiol group.
For more quantitative analysis, especially during process development, HPLC is recommended.[5] A reversed-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a suitable method.
Part 2: Reduction of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid
The final step involves the reduction of the carboxylic acid to a primary alcohol. A common method is the use of sodium borohydride after activation of the carboxylic acid as a mixed anhydride.[6]
Caption: Reduction of the carboxylic acid via a mixed anhydride intermediate.
Q4: My reduction with sodium borohydride is sluggish and gives a low yield. What can I do to improve it?
A4: The direct reduction of a carboxylic acid with sodium borohydride is generally slow.[7] Activation as a mixed anhydride with isobutyl chloroformate significantly enhances the reaction rate.[8][9]
-
Formation of the Mixed Anhydride: This step is critical. Ensure the reaction is carried out at a low temperature (e.g., 0 °C) to prevent side reactions of the chloroformate. The presence of a tertiary amine base like triethylamine is essential to neutralize the HCl generated.[6]
-
Addition of Sodium Borohydride: The sodium borohydride solution should be added slowly to the mixed anhydride at a low temperature. A rapid addition can lead to an uncontrolled exotherm and potential side reactions.[10]
-
Solvent: A combination of THF and water is often used. THF solubilizes the organic components, while water is necessary for the borohydride reduction.[6]
Q5: I am concerned about the safety of using sodium borohydride on a large scale. What are the key precautions?
A5: Sodium borohydride can react vigorously with water and protic solvents, releasing flammable hydrogen gas.[11][10] This reaction is also exothermic.
-
Control of Addition: The rate of addition of the sodium borohydride solution must be carefully controlled to manage the exotherm and the rate of hydrogen gas evolution.
-
Adequate Cooling: The reactor should have efficient cooling to dissipate the heat generated during the reaction.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the accumulation of a flammable hydrogen-air mixture.
-
Quenching: The reaction should be quenched carefully by the slow addition of an acid (e.g., 1N HCl) at a low temperature to neutralize any unreacted borohydride.
Safety Considerations for Sodium Borohydride
| Hazard | Mitigation Strategy |
| Exothermic Reaction with Water/Alcohols | Slow, controlled addition; efficient cooling; monitor internal temperature.[10] |
| Hydrogen Gas Evolution | Conduct under an inert atmosphere; ensure adequate ventilation; avoid ignition sources.[11] |
| Caustic Nature of Solutions | Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[10] |
Q6: What are the likely impurities in the final product and how can they be removed?
A6: The final product, being a polar molecule, can be challenging to purify on a large scale.
-
Unreacted Starting Material: If the reduction is incomplete, the starting carboxylic acid will be present. This can be removed by a basic wash (e.g., with aqueous sodium bicarbonate) during the workup.
-
Borate Esters: Boron-containing byproducts can form during the reduction.[12] These are typically removed during the aqueous workup and subsequent purification steps.
-
Over-reduction Products: While less common with sodium borohydride, stronger reducing agents could potentially reduce the amide functionality.
-
Solvent Adducts: Depending on the workup and purification, solvent molecules may be trapped in the final product.
Purification Strategies for 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
| Method | Application | Key Considerations |
| Crystallization | Primary purification method for the final product. | The choice of solvent is critical. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., water, hexanes) can be effective. |
| Column Chromatography | For removal of closely related impurities. | For polar compounds, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase may be more effective than normal-phase silica gel chromatography.[2] |
| Aqueous Workup | To remove inorganic salts and water-soluble impurities. | Use of a brine wash can help to break emulsions and improve phase separation.[2] |
III. Detailed Experimental Protocols
Protocol A: Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) in anhydrous THF (10 vol).
-
Addition of Base: Cool the suspension to 0-5 °C and add triethylamine (2.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Acylation: To the resulting solution, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF (2 vol) dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 10% methanol in dichloromethane with 1% acetic acid).
-
Workup: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add water (10 vol). Adjust the pH to 2-3 with 2N HCl.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol B: Synthesis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
-
Activation of Carboxylic Acid: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 3-oxo-3,4-dihydro-2H-benzo[b][2][11]thiazine-6-carboxylic acid (1.0 eq) in anhydrous THF (10 vol). Cool the suspension to 0 °C.[6]
-
Addition of Base and Chloroformate: Add triethylamine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the temperature at 0 °C. Stir the resulting suspension at 0 °C for 1-2 hours.[6]
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (2.2 eq) in water (5 vol). Cool this solution to 0 °C. Slowly add the sodium borohydride solution to the mixed anhydride suspension, keeping the internal temperature below 5 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[6]
-
Quenching and Workup: Cool the reaction mixture to 0 °C and slowly add 1N HCl to neutralize the excess sodium borohydride and adjust the pH to ~7. Dilute with water and extract with ethyl acetate (3 x 10 vol).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., gradient elution with 0-10% methanol in dichloromethane) or by recrystallization.[6]
IV. Analytical Characterization
| Compound | 1H NMR (Typical Shifts in CDCl3 or DMSO-d6) | 13C NMR (Typical Shifts) | Mass Spectrometry (ESI+) |
| 3-Oxo-3,4-dihydro-2H-benzo[b][2][11]thiazine-6-carboxylic acid | Aromatic protons (~7.5-8.5 ppm), -CH2-S- (~3.5 ppm), -NH- (~10-11 ppm), -COOH (~12-13 ppm) | Carbonyl (~165-170 ppm), Carboxylic acid (~168-172 ppm), Aromatic carbons (~115-140 ppm), Methylene carbon (~30-35 ppm) | [M+H]+, [M+Na]+ |
| 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one | Aromatic protons (~7.0-7.3 ppm), -CH2OH (singlet, ~4.5 ppm), -CH2-S- (singlet, ~3.4 ppm), -OH (broad singlet), -NH- (broad singlet)[6] | Carbonyl (~165-170 ppm), Aromatic carbons (~115-140 ppm), -CH2OH (~60-65 ppm), -CH2-S- (~30-35 ppm) | [M+H]+, [M+Na]+[6] |
V. References
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AN IMPROVED PREPARATION OF 4-AMINO-3-MERCAPTOBENZOIC ACID. Organic Preparations and Procedures International. 2003, 35(5), 519-522.
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Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series. 1994, 134, 553-564.
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What are the byproducts of reduction with borohydride? Reddit. 2018.
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Hydrogen Storage in Complex Metal Hydrides NaBH4: Hydrolysis Reaction and Experimental Strategies. Energies. 2021, 14(16), 4945.
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Toxic Powders SOP Template. Duke SMIF.
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SODIUM BOROHYDRIDE. Sdfine.
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Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. PrepChem.com.
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Chemistry of Sodium Borohydride and Diborane. IV. Reduction of Carboxylic Acids to Alcohols with Sodium Borohydride through Mixed Carbonic-Carboxylic Acid Anhydrides. Journal of the American Chemical Society. 1957, 79(19), 5119-5121.
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Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. ResearchGate. 2023.
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Monitoring Reactions by TLC. Washington State University.
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4-Amino-3-mercaptobenzoic acid. CymitQuimica.
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Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][2][11]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ResearchGate. 2025.
-
Polymorphism and Whole-Molecule Disorder of an Antitubercular 8-Nitrobenzothiazinone. Journal of Pharmaceutical Sciences. 2024.
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Purification. Columbia University.
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Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry. 2022, 12(2), 116-125.
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Sodium Borohydride. Common Organic Chemistry.
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. 2025, 30(1), 123.
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Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. 2023.
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. 2007, 12(11), 2467-2475.
-
ChemInform Abstract: γ-Oxo Carboxylic Acids in Heterocyclic Synthesis. Part 3. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. ResearchGate. 2025.
-
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. RSC Advances. 2024, 14(48), 35134-35142.
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Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4. Arkivoc. 2005, 2005(13), 1-15.
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. 2025.
-
3-oxo-3,4-dihydro-2h-pyrido[3,2-b][2][11]thiazine-6-carboxylic acid. Echemi.
-
6-(HydroxyMethyl)-2h-benzo[b][2][11]thiazin-3(4h)-one synthesis. ChemicalBook.
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. 2022, 27(7), 2121.
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. PMC. 2022.
-
Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. PMC. 2021.
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. 2016, 8(1), 133-141.
-
Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Organic & Biomolecular Chemistry. 2021, 19(2), 240-256.
-
Synthesis of Some New Tricyclic 1,4-Benzothiazinones. ResearchGate. 2025.
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. 2017, 22(3), 430.
-
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PMC. 2022.
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. 2024, 9(1), 116-128.
-
An NMR study on the 6,6'-(2-(diethylamino)ethylazanediyl)bis(methylene)bis(5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) interaction with Al(III) and Zn(II) ions. Journal of Inorganic Biochemistry. 2016, 163, 239-249.49.
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Technical Support Center: Purification of Benzothiazinone Analogs
Welcome to the technical support center for the refinement and purification of benzothiazinone (BTZ) analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and purification of this promising class of compounds. As potent inhibitors of the DprE1 enzyme, crucial for mycobacterial cell wall synthesis, the purity of BTZ analogs is paramount for accurate biological evaluation.[1][2][3] This resource synthesizes field-proven insights and established methodologies to address the specific challenges encountered during the purification of these heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is a reliable first-pass purification strategy for a crude, newly synthesized benzothiazinone analog?
A foundational strategy is silica gel flash column chromatography.[1] Benzothiazinone cores are generally moderately polar and possess good UV absorbance due to their aromatic structure, making them well-suited for this technique. A typical starting point involves a gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system. The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the target compound of approximately 0.2-0.4.
Q2: My benzothiazinone analog appears to decompose or streak excessively on silica gel. What's happening and what are my alternatives?
This is a common issue, often caused by the interaction of amine functionalities (like a piperazine ring, common in BTZ analogs) with the acidic silanol groups on the silica surface.[1] This can lead to irreversible adsorption, tailing (streaking), and even decomposition.
Causality: The lone pair of electrons on nitrogen atoms can form strong hydrogen bonds with acidic Si-OH groups, leading to poor chromatographic performance.
Solutions:
-
Neutralization: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase to saturate the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase.
-
Reverse-Phase Chromatography: If the compound has sufficient polarity, reverse-phase (C18) flash chromatography is an excellent alternative, as it operates under different retention mechanisms (hydrophobicity) and avoids the issue of acidic silica.[4][5]
Q3: How can I separate enantiomers of my chiral benzothiazinone analog?
Many BTZ analogs are chiral, and their enantiomers can exhibit significantly different biological activities.[6] Simple achiral chromatography will not resolve them. The industry-standard methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This uses a chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., cellulose or amylose).
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC with reduced solvent consumption.[7]
Method development typically involves screening a variety of chiral columns with different mobile phases (e.g., hexane/isopropanol or hexane/ethanol for normal-phase separations).[7][8][9]
Q4: What are the most common impurities I should anticipate from a typical benzothiazinone synthesis?
Based on common synthetic routes, which often involve the reaction of a substituted benzoyl chloride with a thiourea derivative, you should be vigilant for:[1][10]
-
Unreacted Starting Materials: Residual benzoyl chloride (often hydrolyzes to the corresponding benzoic acid) or the thiourea derivative.
-
Hydrolysis Products: The benzothiazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Over-alkylation or Side-Reaction Products: If your synthesis involves N-alkylation steps, impurities from reactions at unintended sites can occur.
-
Reduced Nitro Group: For the highly active 8-nitro-BTZs, reduction of the nitro group to an amino group renders the compound inactive.[11] This can sometimes occur during purification if reducing agents are inadvertently present.
-
Azoxy Dimers: It has been reported that under certain conditions, particularly during slow crystallization from solvents like DMF, 8-nitro-BTZs can form azoxy-linked dimers.[12]
Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems in a question-and-answer format.
Scenario 1: Low Yield and/or Poor Recovery from Silica Gel Chromatography
Question: "I've purified my crude BTZ analog using a standard silica gel column, but my final yield is less than 30%, and I see significant tailing in my fractions. How can I improve my recovery?"
Answer: This points to strong, undesirable interactions between your compound and the stationary phase. Let's break down the troubleshooting process.
Visualizing the Workflow
Caption: Decision workflow for initial BTZ purification.
Step-by-Step Protocol: Purification with a Modified Mobile Phase
-
Initial Analysis: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Spot it on a silica TLC plate.
-
Solvent System Screening: Develop the TLC plate in your chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate). If you observe a streak originating from the baseline instead of a clean spot, this confirms a strong interaction.
-
Mobile Phase Modification: Prepare your mobile phase again, but this time add 0.5% (v/v) triethylamine (TEA). For example, for 100 mL of 70:30 Hexane:EtOAc, add 0.5 mL of TEA.
-
Re-run TLC: Run a new TLC plate with the TEA-modified mobile phase. You should observe a well-defined spot with a higher Rf value and significantly reduced tailing.
-
Column Chromatography: Pack your column with silica gel slurried in the TEA-modified mobile phase. Purify your compound using this modified eluent. This "masks" the acidic silanol sites, allowing your basic BTZ analog to elute cleanly.
-
Post-Purification: After combining the pure fractions, the TEA is typically removed during solvent evaporation under high vacuum, as it is volatile.
Scenario 2: Persistent Co-elution of an Impurity
Question: "My product elutes as a single spot on TLC, but NMR and LC-MS analysis show a persistent impurity of similar polarity. How do I resolve these two compounds?"
Answer: This is a classic resolution challenge. When compounds have very similar polarities, a change in chromatographic "selectivity" is needed, not just a change in solvent "strength."
Table 1: Solvent Systems for Modifying Selectivity in Normal-Phase Chromatography
| Solvent Class | Primary Solvent | Common Secondary/Tertiary Solvents | Rationale for Use |
| Protic | Methanol, Ethanol | Dichloromethane (DCM), Chloroform | Excellent for breaking up hydrogen-bonding interactions. |
| Dipolar Aprotic | Ethyl Acetate (EtOAc), Acetone | Hexanes, Heptane | Standard choice, provides strong dipole interactions. |
| Ethers | Diethyl Ether, MTBE, THF | Hexanes, DCM | Offer different hydrogen-bond accepting capabilities than esters. |
Troubleshooting Strategy:
-
Change Solvent System: If you are using Hexane/EtOAc, the primary interaction is dipole-dipole. Switch to a system with a different character, such as DCM/Methanol. The alcohol provides strong hydrogen-bond donating and accepting character, which can differentiate between molecules that EtOAc cannot.
-
Employ Reverse-Phase Chromatography: This is the most powerful solution. Reverse-phase chromatography separates compounds based on hydrophobicity.[13][14] An impurity that is chromatographically identical to your product on silica (polar interactions) is very unlikely to have identical hydrophobicity.
Visualizing the Troubleshooting Logic
Caption: Decision tree for resolving co-eluting impurities.
Scenario 3: Non-Chromatographic Purification - Crystallization
Question: "My compound is thermally sensitive and shows some degradation even with modified chromatographic methods. Is there a non-chromatographic alternative?"
Answer: Yes, crystallization is a powerful and often overlooked purification technique that can yield material of exceptionally high purity. It relies on differences in solubility between your compound and impurities in a given solvent system.
Step-by-Step Protocol: General Crystallization Procedure
-
Solvent Screening: The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Test small amounts of your crude material (~10 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile).
-
Add the solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid readily.
-
Heat the mixture to boiling. If the solid dissolves completely, this is a promising solvent.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Work on a steam bath or hot plate in a fume hood.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystal Growth: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Self-Validation: The purity of the crystalline material should be confirmed by melting point analysis (a sharp melting point indicates high purity) and an appropriate analytical technique like HPLC or LC-MS.
References
-
Blaser, A., et al. (2021). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. PMC - NIH. [Link]
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Cole, S. T. (2020). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications (RSC Publishing). [Link]
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Singh, S., et al. (2023). Synthesis of benzothiazinones. ResearchGate. [Link]
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Vapourtec. (2022). Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Treatment. Vapourtec.com. [Link]
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Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Richter, A., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Singh, V., et al. (2022). Mechanism of benzothiazinone inactivation of DprE1. ResearchGate. [Link]
-
Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science. [Link]
-
Kumar, A., et al. (2023). Mechanism of action of benzothiazinone and inhibitors of DprE1. ResearchGate. [Link]
-
Asif, M. (2015). AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS. PharmaTutor. [Link]
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Eckhardt, T., et al. (2022). Structural characterization of the azoxy derivative of an antitubercular 8-nitro-1,3-benzothiazin-4-one. IUCr. [Link]
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Wang, Z., et al. (2015). Chiral Resolution, Determination of Absolute Configuration, and Biological Evaluation of (1,2-benzothiazin-4-yl)acetic Acid Enantiomers as Aldose Reductase Inhibitors. PubMed. [Link]
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SIELC Technologies. Separation of 12H-Benzo[a]phenothiazine on Newcrom R1 HPLC column. sielc.com. [Link]
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Blaschke, G., & Fraenkel, Y. (1987). Enantiomers of benzothiadiazine diuretics by direct chromatographic resolution of the racemic drugs. PubMed. [Link]
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Péhourcq, F., et al. (2008). Enantiomerization of chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1][15][16] benzothiadiazine 5,5-dioxide by stopped-flow multidimensional HPLC. PubMed. [Link]
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Biotage. Real-time Fraction Purity Analysis in Reversed-phase Flash Chromatography. Biotage. [Link]
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Biotage. Reversed-Phase Flash Purification. Biotage. [Link]
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Amersham Pharmacia Biotech. Reversed Phase Chromatography. Cytiva. [Link]
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Veranova. Separations and Purifications. veranova.com. [Link]
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Spartan Tutorials. (2021). Reversed Phase Chromatography. YouTube. [Link]
-
Biotage. (2023). Can you use normal phase chromatography to purify protected peptides?. Biotage. [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Synthesized 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of the novel synthesized compound, 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one (hereafter designated BTH-06). The protocols and comparative data herein are designed to rigorously assess its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), a critical target in inflammation research.
The benzothiazine chemical scaffold is well-documented for a range of pharmacological activities, with a notable emphasis on anti-inflammatory effects.[1][2][3][4] Many of these effects are attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide establishes a direct, evidence-based approach to compare the efficacy and selectivity of BTH-06 against established alternatives, providing the data necessary for go/no-go decisions in early-stage drug discovery.
Part 1: Experimental Design & Rationale
The primary hypothesis is that BTH-06 exhibits potent and selective inhibitory activity against the COX-2 enzyme. COX-2 is the inducible isoform of the cyclooxygenase enzyme, responsible for the production of pro-inflammatory prostanoids.[5] Unlike the constitutively expressed COX-1, which is crucial for homeostatic functions, COX-2 levels are typically low in most tissues but are significantly upregulated during inflammation.[5][6] Therefore, selective COX-2 inhibitors are sought after as anti-inflammatory agents with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
To validate this hypothesis, a two-tiered experimental approach is essential:
-
Primary Validation: In Vitro Enzyme Inhibition Assay. This assay directly measures the ability of BTH-06 to inhibit the enzymatic activity of purified, recombinant human COX-2. For comparative analysis, its activity against COX-1 will also be determined to establish a selectivity index.
-
Secondary Validation: Cell-Based Viability/Cytotoxicity Assay. A critical control experiment is to ensure that the observed enzyme inhibition is not a result of general cytotoxicity.[7][8] The MTT assay will be used to determine the concentration at which BTH-06 affects overall cell metabolic activity, an indicator of cell viability.[7][8][9]
Controls for Experimental Integrity:
-
Positive Control: Celecoxib, a well-characterized and clinically approved selective COX-2 inhibitor, will be used as the benchmark for comparison.[6][10][11]
-
Vehicle Control: Dimethyl sulfoxide (DMSO) will be used to dissolve BTH-06 and the control compounds. All experiments will include a vehicle-only control to ensure the solvent does not interfere with the assay results.
-
Negative Control: A no-inhibitor control will establish the baseline 100% enzyme activity or 100% cell viability.
Part 2: Experimental Methodologies & Protocols
A robust validation requires meticulous and reproducible protocols. The following sections provide step-by-step instructions for the key assays.
Experimental Workflow
The overall process follows a logical progression from direct enzyme interaction to cellular effects, ensuring that each step validates the findings of the previous one.
Caption: High-level workflow for validating BTH-06 activity.
Protocol 1: In Vitro Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from standard fluorometric kits that measure the peroxidase component of COX activity.[6][12] The assay detects Prostaglandin G2, an intermediate product generated by COX, using a fluorometric probe.[6]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[13]
-
COX Probe (e.g., in DMSO)
-
COX Cofactor (e.g., Hematin)[13]
-
Arachidonic Acid (Substrate)
-
BTH-06 and Celecoxib stock solutions (10 mM in DMSO)
-
96-well white opaque microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as specified by the assay kit manufacturer. Dilute COX-1 and COX-2 enzymes in cold COX Assay Buffer to the desired concentration (e.g., 17.5 ng/µl).[14]
-
Assay Plate Setup:
-
Enzyme Control (100% Activity): Add 10 µl of DMSO to designated wells.
-
Inhibitor Control: Add 10 µl of diluted Celecoxib to designated wells across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Test Compound: Add 10 µl of diluted BTH-06 to designated wells across a similar concentration range.
-
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add 80 µl of the Reaction Mix to all wells. Add 10 µl of diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature (or 37°C, depending on the protocol) to allow the inhibitors to bind to the enzyme.[13][15]
-
Reaction Initiation: Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.[6]
-
Measurement: Immediately begin measuring the fluorescence kinetically using a plate reader (Ex/Em = 535/587 nm).[6][12] Record readings every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple.[7][9]
Materials:
-
A relevant cell line (e.g., RAW 264.7 murine macrophages or human HT-29 colon cancer cells, which can express COX-2).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear flat-bottom microplates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µl of complete medium.[16] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BTH-06 and a known cytotoxic agent (e.g., Doxorubicin as a positive control for cytotoxicity) in culture medium. Remove the old medium from the cells and add 100 µl of the compound-containing medium to the respective wells. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, remove the treatment medium. Add 100 µl of fresh medium and 20 µl of MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.[17]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µl of DMSO to each well to dissolve the formazan crystals.[16] Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[16]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells (100% viability).
-
Plot percent viability versus the logarithm of compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Part 3: Data Presentation and Comparative Analysis
Clear presentation of quantitative data is crucial for objective comparison. The following tables illustrate how the experimental results for BTH-06 should be structured and compared against the benchmark, Celecoxib.
Table 1: Comparative COX Enzyme Inhibition This table presents hypothetical data for illustrative purposes.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| BTH-06 | 1850 | 15.4 | 120.1 |
| Celecoxib | >10,000 | 45.2 | >221.2 |
Interpretation:
-
Potency: A lower IC50 value indicates greater potency. In this example, BTH-06 shows a lower IC50 for COX-2 than Celecoxib, suggesting higher potency.
-
Selectivity: The Selectivity Index (SI) is a critical parameter. A higher SI value indicates greater selectivity for COX-2 over COX-1. While Celecoxib shows a higher SI, BTH-06 still demonstrates strong selectivity (>100-fold), which is a highly desirable characteristic.[18]
Table 2: Cytotoxicity Profile and Therapeutic Index This table presents hypothetical data for illustrative purposes using HT-29 cells.
| Compound | COX-2 IC50 (µM) | CC50 (µM) | Therapeutic Index (TI) (CC50 / COX-2 IC50) |
| BTH-06 | 0.0154 | >100 | >6493 |
| Celecoxib | 0.0452 | 75.8 | 1677 |
Interpretation:
-
Cytotoxicity: The CC50 value represents the concentration at which the compound becomes toxic to the cells. A high CC50 is desirable.
-
Therapeutic Index (TI): This ratio provides an estimate of the compound's safety window. A larger TI suggests that the compound can achieve its therapeutic effect (enzyme inhibition) at concentrations far below those that cause toxicity. In this example, BTH-06 displays a superior therapeutic index.
Part 4: Mechanistic Context - The NF-κB Signaling Pathway
The expression of the COX-2 gene is tightly regulated and is induced by pro-inflammatory stimuli.[19] A key upstream regulator of COX-2 transcription is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20][21] Understanding this context is vital, as a compound's activity could theoretically involve upstream pathway modulation in addition to direct enzyme inhibition. The assays proposed in this guide focus on direct inhibition, but the pathway provides a broader mechanistic framework.
Caption: NF-κB pathway leading to COX-2 expression.
This pathway shows that inflammatory signals lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα.[20] This targets IκBα for degradation, releasing the NF-κB dimer (p65/p50) to translocate to the nucleus.[20] In the nucleus, NF-κB binds to the promoter region of the COX-2 gene, initiating its transcription and subsequent translation into the COX-2 enzyme.[20][21] The experimental plan in this guide validates the direct inhibition of the final protein product, COX-2, by BTH-06.
Conclusion
This guide outlines a rigorous, two-step validation process to objectively assess the biological activity of the synthesized compound 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one (BTH-06). By directly comparing its potency, selectivity, and safety profile against a known standard like Celecoxib, researchers can generate the high-quality, reproducible data required for further development. The provided protocols are based on established, authoritative methods and emphasize the inclusion of proper controls to ensure scientific integrity. Following this framework will provide a clear and compelling case for the compound's potential as a novel anti-inflammatory agent.
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
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Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways | PNAS. [Link]
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Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC - NIH. [Link]
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(PDF) Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - ResearchGate. [Link]
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A Comparative Guide to DprE1 Inhibitors: The Benzothiazinone Scaffold and Beyond
Introduction: A New Front in the War Against Tuberculosis
The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics with new mechanisms of action.[1] A highly validated and promising target in this fight is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[2] DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinans, which are vital components of arabinogalactan and lipoarabinomannan (LAM).[2][3][4] Its essentiality for Mtb survival, absence in humans, and periplasmic location make it an ideal "magic" target for drug development, promising high efficacy with a reduced risk of host toxicity.[1][5][6]
This guide provides an in-depth comparison of a leading class of DprE1 inhibitors, the benzothiazinones (BTZs), represented by the advanced clinical candidate Macozinone (PBTZ169), against other notable DprE1 inhibitors. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the critical implications of their differing binding modes for overcoming drug resistance.
The DprE1/DprE2 Pathway: A Vulnerable Target in Cell Wall Synthesis
The synthesis of Decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinose donor for cell wall construction, is a two-step epimerization process catalyzed by DprE1 and DprE2.[5] DprE1, a FAD-dependent oxidase, first oxidizes Decaprenylphosphoryl-β-D-ribose (DPR) to an intermediate, which is then reduced by the NADH-dependent reductase DprE2 to form DPA.[4][5] Inhibition of DprE1 halts this entire pathway, leading to cell lysis and bacterial death.[7]
Caption: The DprE1/DprE2 pathway for DPA biosynthesis.
Covalent Inhibitors: The Benzothiazinone (BTZ) Class
The benzothiazinones are a class of exceptionally potent, covalent DprE1 inhibitors.[4] The compound 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one belongs to this chemical family. The most clinically advanced BTZ is Macozinone (PBTZ169), a next-generation derivative of the lead compound BTZ043.[8][9]
Mechanism of Action: A Suicide Substrate
BTZs function as mechanism-based suicide inhibitors.[9] Their mechanism is a sophisticated multi-step process:
-
Prodrug State: The BTZ molecule, containing a critical nitro group, enters the DprE1 active site.[10]
-
Bio-activation: The reduced flavin cofactor (FADH₂) within DprE1 reduces the BTZ's nitro group to a highly reactive nitroso species.[10][11]
-
Covalent Adduct Formation: This reactive intermediate is then subjected to nucleophilic attack by the thiol group of a conserved cysteine residue, Cys387, in the DprE1 active site.[8][12]
-
Irreversible Inhibition: The formation of this stable, covalent semimercaptal adduct permanently inactivates the enzyme, halting arabinan synthesis.[4][5][9]
Caption: Mechanism of covalent inhibition of DprE1 by Benzothiazinones.
Non-Covalent Inhibitors: A Different Approach
To circumvent potential resistance to covalent inhibitors and explore different chemical spaces, non-covalent DprE1 inhibitors have been developed. A prominent example is TBA-7371 , an azaindole derivative that has also progressed to clinical trials.[7][13]
Mechanism of Action: Competitive Binding
Unlike BTZs, TBA-7371 and similar compounds act as competitive inhibitors.[10] They bind reversibly to the DprE1 active site through a network of non-covalent interactions, such as hydrogen bonds and van der Waals forces.[13][14] By occupying the substrate-binding pocket, they physically block DPR from accessing the catalytic machinery of the enzyme. This mode of action is not dependent on the Cys387 residue for bond formation.[10]
Comparative Performance Analysis
The choice between a covalent and non-covalent inhibitor is not trivial and involves trade-offs in potency, potential for resistance, and pharmacokinetics.
| Parameter | PBTZ169 (Macozinone) | TBA-7371 | BTZ043 (Reference) |
| Chemical Class | Benzothiazinone | 1,4-Azaindole | Benzothiazinone |
| Mechanism | Covalent, Irreversible[8][15] | Non-covalent, Reversible[14][16] | Covalent, Irreversible[4] |
| Target Residue | Cys387[12] | Active site pocket[13] | Cys387[4] |
| MIC vs. Mtb H37Rv | <0.004 µM (<0.19 ng/mL)[17] | ~1 µg/mL[16] | ~1 ng/mL[4] |
| DprE1 IC₅₀ | Potent (nM range)[18] | 10 nM[14] | Potent (nM range)[9] |
| Clinical Stage | Phase 2[7] | Phase 2 Completed[7] | Phase 2[7] |
| Key Feature | Exceptionally high potency[12][17] | Activity against Cys387 mutants[19][20] | First-in-class proof of concept |
Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ values can vary between studies based on assay conditions.
The Critical Issue of Drug Resistance
The primary mechanism of high-level resistance to BTZs is a mutation in the DprE1 enzyme at the Cys387 position (e.g., C387G, C387S).[5][19] By replacing the cysteine, the nucleophilic thiol group required for covalent adduct formation is lost, rendering the drug ineffective.[20]
This is where the strategic advantage of non-covalent inhibitors becomes clear. Since their binding does not depend on forming a bond with Cys387, non-covalent inhibitors like TBA-7371 are expected to retain activity against BTZ-resistant Mtb strains harboring Cys387 mutations.[19][20] This makes them crucial potential components for future combination therapies, capable of treating infections that have developed resistance to covalent DprE1 inhibitors.
Experimental Protocols for Inhibitor Characterization
Validating and comparing DprE1 inhibitors requires robust and standardized assays. Below are protocols for two fundamental experiments.
Protocol 1: In Vitro DprE1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DprE1. It often employs a two-step coupled reaction.
Causality: The direct measurement of enzyme inhibition is crucial to confirm that the compound's antibacterial effect is indeed due to its interaction with the intended target (DprE1). This helps distinguish target-specific effects from off-target toxicity.
Methodology:
-
Reagent Preparation:
-
Purified recombinant Mtb DprE1 enzyme.
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR).
-
Test Compounds: Serially diluted in DMSO.
-
Coupling Enzyme & Substrate: A suitable peroxidase (e.g., Horseradish Peroxidase) and a chromogenic substrate (e.g., Amplex Red) that reacts with the H₂O₂ produced by DprE1.
-
Assay Buffer: Phosphate buffer with a suitable detergent (e.g., Tween-80).
-
-
Pre-incubation (for Covalent Inhibitors):
-
Incubate DprE1 with varying concentrations of the test compound (e.g., PBTZ169) for a defined period (e.g., 5-30 minutes) at 37°C. This step is critical for covalent inhibitors to allow time for the bio-activation and adduct formation to occur.
-
-
Reaction Initiation:
-
Add the DPR substrate to the enzyme-inhibitor mixture to start the reaction.
-
Simultaneously, add the peroxidase and chromogenic substrate.
-
-
Signal Detection:
-
Measure the rate of increase in fluorescence or absorbance over time using a plate reader. The signal is proportional to the rate of H₂O₂ production, which reflects DprE1 activity.
-
-
Data Analysis:
-
Plot the reaction rate against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce DprE1 activity by 50%. Include positive (no inhibitor) and negative (no enzyme) controls for data normalization.
-
Protocol 2: Whole-Cell Minimum Inhibitory Concentration (MIC) Determination
This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
Causality: While an enzyme assay confirms target engagement, the MIC assay validates that the compound can penetrate the complex mycobacterial cell wall and exert its effect in a live bacterium. It is the gold standard for assessing antibacterial potency.
Caption: Workflow for MIC determination using a Resazurin-based assay.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
Inoculum Preparation: Prepare a standardized suspension of Mtb H37Rv to a specific turbidity (e.g., McFarland standard 0.5).
-
Inoculation: Add the bacterial inoculum to each well of the plate. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Growth Assessment:
-
Add a viability indicator dye like Resazurin (AlamarBlue). Resazurin is blue and is reduced by metabolically active cells to the pink resorufin.
-
Re-incubate for 24-48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.
Conclusion and Future Perspectives
The development of DprE1 inhibitors represents a major advance in the search for new anti-TB therapies. The benzothiazinone class, including compounds like 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one and its clinically advanced relative PBTZ169, demonstrates the extraordinary potency that can be achieved through a covalent, mechanism-based inhibition strategy.[9][17] Their sub-nanomolar activity is a benchmark for new anti-TB drug candidates.[4]
However, the emergence of resistance via Cys387 mutations highlights the Achilles' heel of this covalent approach.[19] This underscores the critical importance of developing mechanistically distinct inhibitors. Non-covalent agents like TBA-7371 provide a vital alternative, offering a potential solution to BTZ resistance and serving as a powerful tool for future combination therapies.[7][20] The continued exploration of both covalent and non-covalent inhibitors, aimed at optimizing potency, safety, and the ability to overcome resistance, will be essential to fully exploit DprE1 as a target and deliver the next generation of curative regimens for tuberculosis.
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Definitive Crystallographic Characterization of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and development. In this comprehensive guide, we delve into the definitive characterization of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic scaffold of significant interest. While a myriad of analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement in the solid state.
This guide will provide an in-depth exploration of the crystallographic characterization of the benzothiazinone scaffold, drawing on data from closely related structures to infer the structural properties of the title compound. We will present a detailed, field-proven protocol for single-crystal X-ray diffraction and objectively compare its capabilities with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). This comparative analysis will be supported by experimental data and logical workflows to empower researchers in making informed decisions for the comprehensive characterization of novel chemical entities.
The Benzothiazinone Scaffold: A Brief Introduction
The 2H-benzo[b][1][2]thiazin-3(4H)-one core is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting activities ranging from antimicrobial to potential acetylcholinesterase inhibitors[3][4]. The substituent at the 6-position, in this case, a hydroxymethyl group, can significantly influence the molecule's polarity, solubility, and potential for intermolecular interactions, making a detailed structural understanding paramount for predicting its behavior and optimizing its properties.
Synthesis of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
A reliable synthesis is the prerequisite for any detailed characterization. The title compound can be synthesized from 3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid. The procedure involves the formation of a mixed anhydride followed by reduction.[1]
Detailed Synthetic Protocol:
-
Mixed Anhydride Formation: To a suspension of 3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, triethylamine (1.0 eq) is added. The resulting solution is then treated with isobutyl chloroformate (1.0 eq). The reaction mixture is stirred at 0 °C for 2 hours.
-
Filtration: The resulting suspension is filtered, and the solid is washed with cold THF.
-
Reduction: The filtrate is cooled to 0 °C and sodium borohydride (2.15 eq) is added, followed by the slow addition of water.
-
Work-up: The reaction is allowed to warm to room temperature and stirred for 18 hours. The suspension is then neutralized with 1 N HCl and diluted with water. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one as a white solid.[1]
Initial characterization of the synthesized compound is typically performed using NMR and MS to confirm the chemical structure and purity before proceeding to more detailed structural studies.
Unambiguous Structure Determination: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.[5][6]
While a crystal structure for 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one is not publicly available in the Cambridge Structural Database (CSD)[7][8], analysis of closely related benzothiazinone derivatives allows for a detailed understanding of the core scaffold's geometry. For instance, the crystal structure of 4-benzyl-2H-benzo[b][1][2]thiazin-3(4H)-one reveals a twisted boat conformation for the thiazine ring.[9] This non-planar conformation is a key structural feature of this heterocyclic system.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of obtaining a single-crystal X-ray structure can be broken down into several key stages, as illustrated below. The success of this technique is critically dependent on the ability to grow high-quality single crystals.
Caption: A typical workflow for small molecule single-crystal X-ray diffraction analysis.
Key Insights from Crystallographic Analysis of Benzothiazinone Analogs
| Feature | Observation from Analogs | Implication for 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one |
| Thiazine Ring Conformation | Typically adopts a non-planar conformation, such as a twisted boat or sofa. | The thiazine ring is expected to be puckered, influencing the overall molecular shape. |
| Intermolecular Interactions | Hydrogen bonding (e.g., N-H---O) and C-H---O interactions are common, leading to the formation of chains or dimers in the crystal lattice. | The hydroxymethyl group introduces an additional site for hydrogen bonding, potentially leading to a more complex and stable crystal packing. |
| Planarity of Benzene Ring | The fused benzene ring is, as expected, planar. | This provides a rigid anchor for the flexible thiazine ring. |
Comparative Analysis with Other Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization often involves a suite of analytical techniques. The following table objectively compares X-ray crystallography with NMR spectroscopy, mass spectrometry, and thermal analysis for the characterization of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
| Technique | Principle | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| X-ray Crystallography (Single Crystal & Powder) | Diffraction of X-rays by the electron clouds of atoms in a crystal. | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry. | Unambiguous determination of the solid-state conformation and intermolecular interactions, crucial for understanding physical properties. Powder XRD can identify crystalline phases and polymorphism.[2] | Requires a high-quality single crystal, which can be challenging to grow. Provides information only on the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Information on the chemical environment, connectivity, and stereochemistry of atoms in solution. | Confirms the covalent structure, including the position of the hydroxymethyl group. Provides insights into the molecule's conformation and dynamics in solution.[10] | Does not directly provide information on the solid-state packing. Interpretation can be complex for rigid, poorly soluble compounds. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight and elemental composition. Fragmentation patterns can provide structural information.[11][12][13] | Confirms the molecular formula and provides evidence for the presence of key functional groups through fragmentation analysis. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
| Thermal Analysis (TGA/DSC) | Measurement of changes in physical properties as a function of temperature. | Melting point, thermal stability, and information on crystalline phases and purity.[14][15][16][17][18] | Determines the melting point and decomposition temperature, which are critical parameters for drug development. Can detect polymorphism and solvate formation. | Provides limited direct structural information. |
Detailed Experimental Protocols for Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and provide insights into the solution-state conformation.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard parameters for acquisition and processing are typically used.
-
Spectral Interpretation:
-
¹H NMR: Analyze chemical shifts, coupling constants, and integration to assign protons to their respective positions in the molecule. The presence of signals corresponding to the aromatic protons, the CH₂ group of the thiazine ring, the hydroxymethyl CH₂ and OH protons, and the NH proton would be expected.
-
¹³C NMR: Identify the number of unique carbon environments and assign them based on their chemical shifts. The spectrum should show signals for the aromatic carbons, the carbonyl carbon, the thiazine ring CH₂, and the hydroxymethyl CH₂.[19]
-
2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments and elucidate through-bond and through-space correlations.
-
Caption: A generalized workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
-
Data Analysis:
-
Molecular Ion: Identify the molecular ion peak ([M+H]⁺ in ESI) to confirm the molecular weight.
-
Fragmentation Analysis: In EI-MS or tandem MS (MS/MS), analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., loss of H₂O from the hydroxymethyl group, loss of CO from the lactam).[20]
-
Thermal Analysis (TGA/DSC)
Objective: To determine the thermal properties of the compound, including its melting point and thermal stability.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).
-
DSC Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is identified as the peak of the endothermic transition.
-
-
TGA Analysis:
-
Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.
-
Conclusion
The comprehensive characterization of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one necessitates a multi-faceted analytical approach. While NMR and mass spectrometry are indispensable for confirming the chemical identity and purity of the synthesized compound, single-crystal X-ray crystallography provides the ultimate, high-resolution picture of its three-dimensional structure in the solid state. The insights gained from crystallographic studies of related benzothiazinone derivatives strongly suggest a non-planar thiazine ring and the potential for extensive hydrogen bonding networks, which are critical for understanding the material's physicochemical properties. The complementary data from thermal analysis further enriches this understanding by defining the compound's stability and phase behavior. By integrating the data from these powerful techniques, researchers can build a complete and robust structural and physicochemical profile of this important heterocyclic compound, paving the way for its further development and application.
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The Cutting Edge of Tuberculosis Therapy: A Comparative Guide to Benzothiazinone Analogs
An In-depth Analysis of Preclinical and Clinical Efficacy in Tuberculosis Models for Researchers and Drug Developers
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, creating an urgent need for novel therapeutics.[1][2][3] Among the most promising new classes of anti-tuberculosis agents are the benzothiazinones (BTZs), which exhibit potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[4][5] This guide provides a comprehensive comparison of the efficacy of key benzothiazinone analogs, with a focus on the lead compounds BTZ043 and its successor, PBTZ169 (also known as Macozinone), supported by experimental data from preclinical and clinical studies.
A Novel Mechanism of Action: Targeting the Mycobacterial Cell Wall
Benzothiazinones exert their potent antimycobacterial effect by inhibiting a crucial enzyme in the Mtb cell wall synthesis pathway, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5][6][7] DprE1 is essential for the biosynthesis of arabinans, which are critical components of the mycobacterial cell wall.[5][6][8] By inhibiting this enzyme, BTZs block the formation of decaprenylphosphoryl arabinose, a key precursor, leading to cell lysis and bacterial death.[5][6] This unique mechanism of action, distinct from that of existing anti-TB drugs like ethambutol, makes BTZs attractive candidates for combating drug-resistant tuberculosis.[8][9]
The following diagram illustrates the mechanism of action of benzothiazinones:
Caption: Mechanism of action of benzothiazinones targeting the DprE1 enzyme.
Head-to-Head Comparison: BTZ043 vs. PBTZ169
While BTZ043 was the first-in-class benzothiazinone to show remarkable potency, further structural modifications led to the development of PBTZ169 (Macozinone), a piperazine-containing analog with superior properties.[10][11]
In Vitro Efficacy
PBTZ169 consistently demonstrates greater in vitro activity against a range of mycobacterial species compared to BTZ043.[10][11] This enhanced potency is a key factor in its selection as a preclinical candidate.[10]
| Compound | M. tuberculosis H37Rv MIC (ng/mL) | Fold Improvement (vs. BTZ043) | Reference |
| BTZ043 | 1 | - | [11][12] |
| PBTZ169 | 0.19 - 0.75 | 3 to 7-fold more active | [11] |
MIC: Minimum Inhibitory Concentration
In Vivo Efficacy in Murine Models
The superior performance of PBTZ169 extends to in vivo models of tuberculosis. In a chronic TB mouse model, PBTZ169 demonstrated a greater reduction in bacterial burden in both the lungs and spleen compared to BTZ043 at the same dose.[10]
| Compound (50 mg/kg) | Log Reduction in Lung CFU (vs. untreated) | Log Reduction in Spleen CFU (vs. untreated) | Reference |
| BTZ043 | 0.6 | 1.7 | [10] |
| PBTZ169 | >0.6 | >2.7 (10-fold more than BTZ043) | [10] |
CFU: Colony Forming Units
The enhanced in vivo efficacy of PBTZ169 is attributed to its improved pharmacokinetic properties, including better solubility.[2]
The Broader Landscape of DprE1 Inhibitors
Beyond the BTZ class, other chemical scaffolds have been identified that also target DprE1, some of which have advanced to clinical trials. These include TBA-7371 and OPC-167832.[1][8] A key distinction is that BTZ043 and PBTZ169 are covalent inhibitors, forming a semimercaptal adduct with a cysteine residue in the DprE1 active site, which leads to irreversible inactivation of the enzyme.[10][12] In contrast, compounds like TBA-7371 and OPC-167832 are non-covalent inhibitors.[13]
Experimental Methodologies
The evaluation of benzothiazinone analogs relies on a standardized set of in vitro and in vivo assays to determine their efficacy and pharmacokinetic profiles.
In Vitro Susceptibility Testing: The Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Protocol:
-
Preparation of Mycobacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a final concentration of approximately 1 x 10^5 CFU/mL.
-
Drug Dilution Series: The benzothiazinone analogs are serially diluted in a 96-well microplate.
-
Inoculation: The mycobacterial suspension is added to each well containing the drug dilutions. Control wells with no drug and no bacteria are also included.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
-
Second Incubation: The plates are incubated for an additional 24 hours.
-
Reading Results: A color change from blue (no growth) to pink (growth) is visually assessed or measured using a spectrophotometer. The MIC is defined as the lowest drug concentration that prevents this color change.
The following diagram outlines the MABA workflow:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
In Vivo Efficacy Assessment: The Murine Model of Chronic Tuberculosis
The mouse model is a cornerstone for the preclinical evaluation of anti-tuberculosis drug candidates.[14][15]
Protocol:
-
Infection: BALB/c or C57BL/6 mice are infected with a low dose of aerosolized M. tuberculosis.[16]
-
Establishment of Chronic Infection: The infection is allowed to establish for a period of 4-6 weeks.
-
Drug Administration: Benzothiazinone analogs are administered orally at specified doses and frequencies. A control group receives the vehicle only.
-
Treatment Duration: Treatment typically continues for 4-8 weeks.
-
Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.
-
Homogenization and Plating: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.
-
Colony Counting: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.
Clinical Development and Future Perspectives
The promising preclinical data for benzothiazinone analogs has propelled them into clinical trials.[8][9] PBTZ169 (Macozinone) has undergone Phase 1/2 clinical studies.[11] BTZ043 is also in Phase 2 trials.[8][9] The favorable safety and pharmacokinetic profiles observed in early human studies support their continued development.[3][17]
The potent activity of benzothiazinones, particularly against drug-resistant strains, positions them as key components of future combination therapies for tuberculosis.[5][18] Their unique mechanism of action also reduces the likelihood of cross-resistance with existing anti-TB drugs.[7] Further research and clinical evaluation will be crucial in fully realizing the potential of this exciting new class of antitubercular agents.
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Recent Advancements in Benzothiazinones (BTZ) Analogs as DprE1 Inhibitor for Potent Antitubercular Therapeutics. ResearchGate. Available at: [Link]
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DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery. Wiley Online Library. Available at: [Link]
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Validating Target Engagement of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one with DprE1: A Comparative Guide
For researchers in the field of tuberculosis (TB) drug discovery, establishing definitive target engagement is a cornerstone of preclinical development. This guide provides an in-depth comparison of methodologies to validate the interaction between the promising benzothiazinone candidate, 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one, and its molecular target, the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) of Mycobacterium tuberculosis. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously confirm the mechanism of action for this class of inhibitors.
The Critical Role of DprE1 in Mycobacterium tuberculosis
Mycobacterium tuberculosis, the causative agent of TB, possesses a unique and complex cell wall that is essential for its survival and pathogenesis. A key component of this cell wall is arabinogalactan. The biosynthesis of arabinogalactan is dependent on the precursor decaprenylphosphoryl-arabinose (DPA)[1]. The enzyme DprE1, a flavin adenine dinucleotide (FAD)-dependent epimerase, catalyzes a crucial step in the formation of DPA from decaprenylphosphoryl-ribose (DPR)[1][2]. Inhibition of DprE1 disrupts the synthesis of arabinogalactan, leading to a compromised cell wall and ultimately, bacterial death[3]. This makes DprE1 a highly vulnerable and attractive target for the development of new anti-tubercular drugs[1][4].
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one: A Covalent Inhibitor of DprE1
6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one belongs to the benzothiazinone (BTZ) class of compounds, which are potent inhibitors of DprE1[5]. The mechanism of action for BTZs involves a "suicide inhibition" strategy. The nitro group of the benzothiazinone is reduced by the FADH₂ cofactor within the DprE1 active site to a reactive nitroso species. This intermediate then forms an irreversible covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1, leading to the inactivation of the enzyme[3][5]. Validating this covalent engagement is paramount to confirming the compound's mechanism of action and guiding further optimization.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Mechanism of DprE1 inhibition by a benzothiazinone.
A Comparative Guide to Validating Target Engagement
A multi-pronged approach is essential to unequivocally demonstrate that 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one engages DprE1. This involves a combination of biochemical, biophysical, and cellular assays.
Biochemical Assays: Probing Enzymatic Inhibition
Biochemical assays directly measure the effect of the inhibitor on the enzymatic activity of purified DprE1. These are often the initial step in confirming target engagement[6].
This assay monitors the conversion of a radiolabeled substrate, providing a direct and sensitive measure of enzyme inhibition.
Experimental Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 mM MOPS (pH 7.9), 10 mM MgCl₂, 1 mM FAD, 1 mM ATP, 1 mM NAD, and 1 mM NADP[2].
-
Inhibitor Incubation: Add varying concentrations of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one (dissolved in DMSO) to the wells containing purified recombinant DprE1 (and DprE2 for the full epimerization reaction) and incubate for 30 minutes at 30°C[2].
-
Initiate Reaction: Start the reaction by adding ¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR)[2][7].
-
Reaction Quenching: After a defined time, stop the reaction by adding chloroform/methanol (1:1 v/v).
-
Product Separation: Separate the substrate (¹⁴C-DPR) from the product (¹⁴C-DPA or the intermediate ¹⁴C-DPX if only DprE1 is used) using thin-layer chromatography (TLC)[7].
-
Data Analysis: Quantify the amount of product formed using a phosphorimager and calculate the IC₅₀ value.
Data Presentation:
| Compound | DprE1 IC₅₀ (nM) |
| 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one | Expected in low nM range |
| BTZ043 (Control) | ~1 nM |
| Non-covalent Inhibitor (Control) | Varies |
This is a higher-throughput alternative that uses a fluorogenic substrate or coupled enzyme system.
Experimental Protocol:
-
Assay Buffer: Prepare an assay buffer of 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 µM FAD, and 100 µM resazurin in a 384-well plate[8].
-
Enzyme and Inhibitor: Add purified DprE1 and varying concentrations of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one.
-
Substrate Addition: Initiate the reaction by adding the substrate geranylgeranyl-phosphoryl-β-d-ribose (GGPR)[9].
-
Fluorescence Measurement: Monitor the increase in fluorescence of resorufin (the product of resazurin reduction) over time using a plate reader[8].
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.
Data Presentation:
| Compound | DprE1 IC₅₀ (µM) |
| 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one | Expected in low µM range |
| TCA-1 (Control) | ~2 µM[9] |
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: General workflow for biochemical validation of DprE1 inhibition.
Biophysical Methods: Confirming Direct Binding
Biophysical assays provide evidence of a direct physical interaction between the compound and the target protein, which is crucial for validating on-target effects[10].
TSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein, confirming direct interaction[11].
Experimental Protocol:
-
Sample Preparation: In a 96- or 384-well PCR plate, mix purified DprE1 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins[12].
-
Inhibitor Addition: Add 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one at various concentrations.
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature from 25°C to 95°C[11].
-
Fluorescence Monitoring: Measure the fluorescence intensity as the protein unfolds.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve and determine the Tm. The shift in Tm (ΔTm) in the presence of the inhibitor indicates binding.
Data Presentation:
| Compound | ΔTm (°C) |
| 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one | Expected positive shift |
| Known DprE1 Binder (Control) | Positive shift |
| DMSO (Vehicle Control) | 0 |
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for the Thermal Shift Assay.
Cellular Assays: Demonstrating Whole-Cell Activity and Target Engagement
Cellular assays are critical for confirming that the compound can penetrate the bacterial cell wall and engage its target in a physiological context.
This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of M. tuberculosis or a surrogate species like M. smegmatis.
Experimental Protocol:
-
Compound Dilution: Prepare a serial dilution of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one in a 96-well plate.
-
Bacterial Inoculation: Inoculate the wells with a standardized culture of M. tuberculosis H37Rv or M. smegmatis.
-
Incubation: Incubate the plates at 37°C for several days.
-
Growth Assessment: Determine bacterial growth by measuring optical density at 600 nm or by using a viability indicator like Alamar Blue[6].
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth.
Data Presentation:
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |
| 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one | Expected in low µg/mL range |
| PBTZ169 (Control) | ~0.0003 µg/mL[13] |
| Isoniazid (Control) | ~0.05 µg/mL |
This assay provides strong evidence that DprE1 is the primary target in the cell. Overexpression of the target protein should lead to an increase in the MIC of a compound that specifically inhibits it.
Experimental Protocol:
-
Strains: Use a wild-type strain of M. smegmatis and a strain engineered to overexpress DprE1.
-
MIC Determination: Determine the MIC of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one against both strains as described above.
-
Data Analysis: A significant increase (typically >4-fold) in the MIC for the overexpression strain compared to the wild-type strain indicates that DprE1 is the target.
Data Presentation:
| Strain | MIC (µg/mL) | Fold Change in MIC |
| M. smegmatis (Wild-Type) | Expected value | - |
| M. smegmatis (DprE1 Overexpression) | Expected higher value | >4-fold |
Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measures inhibition of enzymatic activity. | Direct, quantitative, high-throughput potential. | Requires purified protein, may not reflect cellular conditions. |
| Thermal Shift Assay | Measures protein stabilization upon ligand binding. | Confirms direct binding, relatively high-throughput. | Does not provide kinetic information, can have false positives/negatives. |
| Whole-Cell Activity (MIC) | Measures inhibition of bacterial growth. | Physiologically relevant, assesses cell permeability. | Indirect, does not confirm the specific target. |
| MIC Shift Assay | Compares MIC in wild-type vs. target overexpression strain. | Strong evidence for on-target activity in a cellular context. | Requires genetically modified strains. |
Conclusion
Validating the engagement of 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one with its target, DprE1, requires a rigorous and multi-faceted approach. By combining direct evidence of enzymatic inhibition from biochemical assays, confirmation of physical interaction from biophysical methods, and demonstration of on-target activity in a cellular context, researchers can build a compelling case for the compound's mechanism of action. This comprehensive validation is a critical step in the journey of developing novel and effective treatments for tuberculosis.
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Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(29), E1953-E1960. [Link]
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Thermal Shift Assay for screening inhibitors. (2020). EUbOPEN. Retrieved January 17, 2026, from [Link]
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Whole Cell Target Engagement Identifies Novel Inhibitors of Mycobacterium tuberculosis Decaprenylphosphoryl-beta-D-ribose Oxidase. (2015). Journal of Biological Chemistry. Retrieved January 17, 2026, from [Link]
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Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. (2016). Antimicrobial Agents and Chemotherapy. Retrieved January 17, 2026, from [Link]
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Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. (2016). Antimicrobial Agents and Chemotherapy. Retrieved January 17, 2026, from [Link]
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A Head-to-Head Comparison of Benzothiazinone Derivatives in Acetylcholinesterase Assays: A Technical Guide
This guide provides a comprehensive, head-to-head comparison of various benzothiazinone derivatives based on their performance in acetylcholinesterase (AChE) inhibition assays. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, elucidates the underlying assay principles, and offers insights into the structure-activity relationships that govern the inhibitory potential of this promising class of compounds.
Introduction: The Significance of Acetylcholinesterase Inhibition and the Rise of Benzothiazinones
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, which terminates signal transmission at cholinergic synapses.[1][2] The inhibition of AChE leads to an accumulation of acetylcholine, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] While existing AChE inhibitors have demonstrated clinical efficacy, the search for novel compounds with improved pharmacological profiles and fewer adverse effects remains a key focus in medicinal chemistry.[1][3]
Benzothiazinones, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of new AChE inhibitors.[1][3][4][5][6] This guide will provide a comparative analysis of several benzothiazinone derivatives, supported by experimental data, to aid researchers in their quest for more effective and selective therapeutic agents.
Comparative Analysis of Benzothiazinone Derivatives
A series of benzothiazinone derivatives have been synthesized and evaluated for their in vitro AChE inhibitory activity. The following table summarizes the performance of representative compounds, highlighting their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency.
| Compound ID | Chemical Structure (Simplified Representation) | AChE IC50 (µM) | Source Tissue | Reference |
| 5Bd | Benzothiazinone with N-(3-aminopropyl)piperidine and an aromatic aldehyde substituent | 8.48 | Rat Cortex | [1][4][5][6] |
| 5Bb | Benzothiazinone derivative | 8.5 | Rat Cortex | [3] |
| 5Ba | Benzothiazinone derivative | 87.9 | Rat Cortex | [3] |
| M13 | Benzothiazolone derivative with a 6-methoxy indole group | 5.03 | - | [7] |
| M2 | Benzothiazolone derivative | - | - | [7] |
Key Insights from the Data:
-
Potency: The presented data indicates that benzothiazinone and benzothiazolone derivatives can exhibit significant AChE inhibitory activity, with IC50 values in the low micromolar range.[1][3][4][5][6][7]
-
Structure-Activity Relationship (SAR): Subtle changes in the chemical structure can dramatically impact inhibitory potency. For instance, the difference in substituents between compounds 5Bd/5Bb and 5Ba leads to a tenfold difference in their IC50 values.[3] The presence of specific moieties, such as the 6-methoxy indole group in the benzothiazolone M13, has been suggested to play a role in its inhibitory activity.[7][8]
-
Selectivity: Some studies have also investigated the inhibitory activity of these compounds against butyrylcholinesterase (BChE), a related enzyme. For example, the benzothiazolone derivative M2 showed a high selectivity for BChE over AChE.[7] This highlights the potential for developing selective inhibitors by modifying the benzothiazinone scaffold.
The Underlying Science: Acetylcholinesterase Inhibition Assay
The most commonly employed method for determining the AChE inhibitory activity of compounds is the spectrophotometric method developed by Ellman.[1][2][3][9][10][11][12][13]
Assay Principle
The Ellman's assay is a colorimetric method that relies on the following reaction sequence:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.[2][11]
-
Colorimetric Reaction: The resulting thiocholine, a thiol compound, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[2]
-
Spectrophotometric Detection: The intensity of the yellow color, which is directly proportional to the AChE activity, is measured by monitoring the absorbance at 412 nm.[2]
In the presence of an inhibitor, the rate of the enzymatic reaction decreases, leading to a reduced rate of color formation. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
Visualizing the Workflow
The following diagram illustrates the typical workflow for an acetylcholinesterase inhibition assay using the Ellman method.
Caption: Workflow for a typical acetylcholinesterase inhibition assay.
Detailed Experimental Protocol (Ellman's Method)
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagents.
Reagents:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) substrate solution (e.g., 10 mM in deionized water, prepared fresh)
-
Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions in buffer
Procedure (96-well plate format):
-
Plate Setup:
-
To the appropriate wells, add 25 µL of phosphate buffer.
-
Add 25 µL of the various dilutions of the benzothiazinone test compound.
-
For the positive control (100% enzyme activity), add 25 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).
-
For the blank (no enzyme activity), add 50 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
DTNB Addition:
-
Add 50 µL of the DTNB solution to all wells.
-
-
Reaction Initiation:
-
To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells. The total reaction volume will be 150 µL.
-
-
Absorbance Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mechanism of Action: How Benzothiazinones Inhibit Acetylcholinesterase
The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and contains two main sites: the anionic site and the esteratic site.[1] The positively charged nitrogen of acetylcholine is attracted to the anionic site, while the ester group interacts with the esteratic site, where hydrolysis occurs.[14]
AChE inhibitors function by binding to one or both of these sites, thereby preventing the substrate, acetylcholine, from accessing the active site.[14] While the exact binding mode can vary between different benzothiazinone derivatives, molecular docking studies on related benzothiazolone compounds suggest interactions with key amino acid residues within the active site gorge.[7][8][15] For example, docking simulations of compound M13 with BChE predicted the formation of a hydrogen bond and π-π interactions, indicating a reversible, noncompetitive inhibition mechanism.[7][8][15]
Caption: Mechanism of acetylcholinesterase inhibition by benzothiazinone derivatives.
Conclusion and Future Directions
The data presented in this guide demonstrates that benzothiazinone derivatives are a valuable class of compounds for the development of novel acetylcholinesterase inhibitors. The low micromolar potency of several derivatives warrants further investigation, including more extensive structure-activity relationship studies to optimize their efficacy and selectivity. Future research should also focus on in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates, ultimately paving the way for their potential therapeutic application.
References
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Çalışkan, B., Gecibesler, I. H., Koyuncu, I., Durgun, M., & Çavuşoğlu, T. (2022). Inhibition of Cholinesterases by Benzothiazolone Derivatives. Processes, 10(9), 1872. [Link]
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Kale, M., & Wayal, S. (2026). Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. Advanced Journal of Chemistry, Section A, 9(2), 208-222. [Link]
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Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. [Link]
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MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. Retrieved from [Link]
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Safety Operating Guide
6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one, a novel benzothiazine derivative. The procedural guidance herein is grounded in established safety protocols for handling uncharacterized research chemicals, with specific considerations for the known chemistry of the benzothiazine scaffold.
Guiding Principle: Proactive Waste Management
The cornerstone of safe laboratory practice is to consider the entire lifecycle of a chemical before it is synthesized or used. For a novel compound like 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one, a disposal plan is not an afterthought but a critical component of the initial experimental design.[1] This proactive approach ensures that safety, regulatory compliance, and environmental stewardship are maintained throughout your research.
Hazard Assessment: Presume Hazard in Absence of Data
Consequently, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Chemical Incompatibility & Stability Considerations
The benzothiazine core can exhibit instability. Some derivatives are known to be unstable under acidic or basic conditions and can decompose in solution.[5] Oxidative dimerization has also been observed as a competitive reaction pathway.[5]
Causality : Attempting to neutralize waste containing this compound with acids or bases is strongly discouraged. Such actions could trigger decomposition, leading to the formation of unknown and potentially more hazardous byproducts. The potential for oxidative reactions means it should not be mixed with oxidizing agents.
Core Directive : All waste streams containing 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one must be considered reactive and segregated accordingly.
Step-by-Step Disposal Protocol
This protocol outlines a self-validating system for the safe segregation and disposal of waste generated from research involving 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one.
Step 4.1: Waste Stream Segregation
Proper segregation is the most critical step to prevent dangerous reactions in waste containers.[1] The following dedicated waste streams must be established before beginning any experimental work.
| Waste Type | Container Specification | Rationale for Segregation |
| Solid Waste | Lined, sealable container clearly labeled "Hazardous Waste - Solid". | Includes unreacted compound, contaminated gloves, weigh paper, and silica gel. Prevents aerosolization of the powder. |
| Non-Halogenated Organic Solvents | Sealable, solvent-safe container (e.g., HDPE or coated glass) labeled "Hazardous Waste - Organic Solvents". | For solvents like THF, ethyl acetate, methanol, etc.[1] Mixing with halogenated solvents complicates and increases the cost of disposal. |
| Aqueous Solutions | Sealable, appropriate plastic or glass container labeled "Hazardous Waste - Aqueous". | For filtrates or extraction layers. Keeps organics separate from the aqueous phase, which is crucial for proper disposal routing. |
| Sharps | Puncture-proof sharps container labeled "Hazardous Waste - Sharps". | For contaminated needles, Pasteur pipettes, or broken glassware to prevent physical injury and chemical exposure. |
Step 4.2: Container Management and Labeling
All waste containers must comply with the Resource Conservation and Recovery Act (RCRA) guidelines as administered by the U.S. Environmental Protection Agency (EPA) and your institution's specific policies.[2][6]
-
Labeling : Each container must be labeled with the words "Hazardous Waste" and a full chemical inventory of its contents. For this compound, list "6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (CAS: 443955-31-5) " along with any solvents or other reagents present.[7]
-
Condition : Containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.
-
Location : Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[6]
Step 4.3: Final Disposal Pathway
Due to the uncharacterized nature of this compound and the presence of both sulfur and nitrogen, on-site treatment is not recommended. The only safe and compliant disposal method is through a licensed hazardous waste management company.
Rationale : Thermal oxidation (incineration) is the standard method for destroying organic sulfur-containing compounds.[8] Professional facilities operate incinerators at temperatures (typically 650-900°C) and residence times sufficient to ensure complete destruction.[9] Critically, these facilities have systems, such as flue gas desulfurization scrubbers, to manage the sulfur dioxide (SO₂) produced during combustion, preventing its release into the atmosphere.[8]
Emergency Procedures: Spill Management
In the event of a spill, treat the material as hazardous.[10]
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : Restrict access to the spill area.
-
Don PPE : If safe to do so, wear a minimum of two pairs of nitrile gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment :
-
Solid Spill : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization. Do not dry sweep.
-
Liquid Spill : Cover with absorbent pads or other appropriate absorbent material, working from the outside in.
-
-
Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.
-
Decontamination : Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Notification : Report the spill to your institution's Environmental Health & Safety (EHS) department immediately.
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific research.
References
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Voelker, R. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
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- Liu, F., et al. (2010). Thermal Decomposition Procedures and Thermodynamic Properties of Some Transition Metal Complexes with 2-(2-Hydroxyphenyl)Benzothiazolate.
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Zeeco. (n.d.). Sulfur Treatment, Decomposition, and Recovery. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2015). 8.13 Sulfur Recovery. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Hydroxymethyl)-2H-benzo[b]thiazin-3(4H)-one
Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one
As a novel heterocyclic compound within the benzothiazine class, 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one holds significant promise for researchers in medicinal chemistry and drug development.[3][4] Its structural complexity, however, necessitates a robust and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the protection of all laboratory personnel.
I. Hazard Assessment and Risk Mitigation
Before any handling of 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one, a thorough risk assessment is essential. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5]
Known and Potential Hazards of Benzothiazine Derivatives:
-
Toxicity: Many benzothiazine derivatives are harmful if swallowed, in contact with skin, or inhaled.[6][7]
-
Irritation: They can cause serious eye and skin irritation.[5][7][8]
-
Respiratory Issues: Inhalation may lead to respiratory irritation.[5][8]
-
Aquatic Toxicity: Some derivatives are harmful to aquatic life.[6][7]
Given these potential hazards, the following engineering controls and personal protective equipment are mandatory.
II. Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to prevent exposure. The following table outlines the minimum required PPE for handling 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or degradation before each use. | To prevent skin contact and absorption. Disposable nitrile gloves offer broad short-term protection.[9] |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles during procedures with a high risk of splashing.[10] | To protect against splashes and aerosols that can cause serious eye irritation.[5][8] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[10] | To protect the skin from accidental contact. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][11] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5][8] |
III. Operational Protocol: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is the foundation of safe laboratory practice.
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.[11][12]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[5] Keep the container tightly closed.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within a chemical fume hood, ensuring it is clean and uncluttered.[1]
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use appropriate tools like spatulas and weigh boats to avoid direct contact.
-
Close the container immediately after use to prevent the release of dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
If heating is required, use a controlled heating source such as a heating mantle and monitor the process closely.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
-
Caption: A flowchart illustrating the key stages of safe handling for 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[13]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
V. Disposal Plan
Chemical waste must be handled and disposed of in accordance with institutional, local, and national regulations.[11][14]
-
Waste Segregation: Collect all waste containing 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one in a dedicated, clearly labeled, and sealed hazardous waste container.[7][14]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[7]
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[7][14]
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research with 6-(Hydroxymethyl)-2H-benzo[b][1][2]thiazin-3(4H)-one.
References
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- HP. (2022, May 19).
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide. PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
